Esomeprazole magnesium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H18MgN3O3S+ |
|---|---|
Molecular Weight |
368.7 g/mol |
IUPAC Name |
magnesium 5-methoxy-2-[(S)-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/C17H18N3O3S.Mg/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+2/t24-;/m0./s1 |
InChI Key |
VDGDWWUKRIBTIH-JIDHJSLPSA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
Origin of Product |
United States |
Foundational & Exploratory
Esomeprazole Magnesium and the Gastric Proton Pump: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esomeprazole, the S-isomeprazole, is a potent proton pump inhibitor (PPI) widely utilized in the management of acid-related gastrointestinal disorders. This technical guide provides an in-depth exploration of the molecular mechanism by which esomeprazole magnesium irreversibly inhibits the gastric H+/K+ ATPase, the final step in acid secretion. It details the journey of esomeprazole from a prodrug to its active form, its covalent interaction with the proton pump, and the resulting physiological effects. This document also includes a compilation of quantitative data on its inhibitory activity and detailed experimental protocols for its study, aimed at supporting further research and development in this field.
Introduction: The Gastric H+/K+ ATPase - The Ultimate Target for Acid Suppression
The gastric H+/K+ ATPase, or proton pump, is a P-type ATPase located in the secretory canaliculi of parietal cells in the stomach lining.[1] It is the primary enzyme responsible for gastric acid secretion, exchanging intracellular hydronium ions (H+) for extracellular potassium ions (K+) against a steep concentration gradient.[1][2] This process is the final and rate-limiting step in the production of gastric acid.[1] The activity of the H+/K+ ATPase is regulated by a complex signaling cascade involving histamine, acetylcholine, and gastrin, which stimulate the translocation of the proton pumps to the canalicular membrane.[3]
Proton pump inhibitors (PPIs), such as esomeprazole, are a class of drugs that specifically target and inhibit the H+/K+ ATPase, leading to a profound and long-lasting reduction in gastric acid secretion.[4][5] Esomeprazole is the S-enantiomer of omeprazole and exhibits a higher bioavailability and more consistent acid control compared to its racemic predecessor.[4]
The Journey of Esomeprazole Magnesium: From Prodrug to Active Inhibitor
Esomeprazole magnesium is administered as an inactive prodrug.[6][7] Its journey to becoming an active inhibitor of the H+/K+ ATPase is a multi-step process critically dependent on the acidic environment of the parietal cell's secretory canaliculi.
The Role of Magnesium Salt
The magnesium salt of esomeprazole enhances the drug's stability, particularly under alkaline conditions.[8][9][10] This is crucial for protecting the acid-labile esomeprazole molecule from degradation in the neutral pH of the intestines before its absorption into the bloodstream.[8][9]
Accumulation and Acid-Catalyzed Activation
As a weak base, esomeprazole selectively accumulates in the highly acidic secretory canaliculi of the parietal cells, where the pH can drop to as low as 1.0.[3][5] This acidic environment catalyzes a two-step protonation of the esomeprazole molecule.[3][6] The initial protonation occurs on the pyridine ring, followed by a second protonation on the benzimidazole ring.[3][6] This dual protonation triggers a molecular rearrangement, converting the inactive prodrug into its active, tetracyclic sulfenamide form.[3][6]
Caption: Acid activation pathway of esomeprazole.
Irreversible Inhibition of the H+/K+ ATPase
The activated sulfenamide is a highly reactive, electrophilic species that readily forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+ ATPase α-subunit.[6][7] For omeprazole, and by extension esomeprazole, these binding sites have been identified as Cys813 and Cys892.[1][11]
This covalent modification is irreversible and locks the enzyme in an inactive conformation, preventing it from pumping protons into the gastric lumen.[1] This inhibition affects both basal and stimulated acid secretion, leading to a sustained elevation of intragastric pH.[4]
Caption: Covalent inhibition of the H+/K+ ATPase by activated esomeprazole.
Quantitative Data on H+/K+ ATPase Inhibition
The inhibitory potency of esomeprazole and other PPIs is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes available IC50 values for various PPIs against the H+/K+ ATPase. It is important to note that experimental conditions, such as pH and the specific preparation of the enzyme, can influence these values.
| Proton Pump Inhibitor | IC50 (µM) | Experimental Conditions |
| Omeprazole | 2.4 | In gastric membrane vesicles with acidification.[12] |
| Omeprazole | 1.8 ± 0.5 | In partially purified K+/H+-ATPase from guinea-pig parietal cells.[13] |
| Pantoprazole | 6.8 | In gastric membrane vesicles with acidification.[12] |
| CS-526 | 0.061 | H,K-ATPase activity assay.[4] |
| Picoprazole | 3.1 ± 0.4 | In partially purified K+/H+-ATPase from guinea-pig parietal cells.[13] |
Experimental Protocols
Preparation of H+/K+ ATPase-Enriched Gastric Vesicles
This protocol describes the isolation of H+/K+ ATPase-enriched membrane vesicles from pig or rabbit stomachs, which serve as the enzyme source for in vitro inhibition assays.[14][15][16]
Materials:
-
Freshly obtained pig or rabbit stomach
-
Homogenization Buffer: 250 mM Sucrose, 2 mM HEPES, 1 mM EDTA, pH 7.4
-
Sucrose Solutions: 10% and 37% (w/v) in 5 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Excise the stomach and wash the mucosal surface with cold saline.
-
Scrape the gastric mucosa and homogenize in Homogenization Buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the microsomes.
-
Resuspend the microsomal pellet in Resuspension Buffer.
-
Layer the resuspended microsomes onto a discontinuous sucrose gradient (10% and 37%).
-
Centrifuge at high speed for 2 hours at 4°C.
-
Collect the H+/K+ ATPase-enriched vesicles from the interface of the 10% and 37% sucrose layers.
-
Dilute the collected fraction with Resuspension Buffer and pellet by ultracentrifugation.
-
Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the protein concentration, and store at -80°C.
Caption: Workflow for the isolation of H+/K+ ATPase-enriched vesicles.
In Vitro H+/K+ ATPase Inhibition Assay
This assay measures the activity of the H+/K+ ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The inhibitory effect of esomeprazole is determined by comparing the enzyme activity in its presence and absence.[15][17]
Materials:
-
H+/K+ ATPase-enriched vesicles
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 20 mM KCl
-
Esomeprazole stock solution (in DMSO)
-
ATP solution (2 mM)
-
Malachite Green Reagent (for Pi detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of esomeprazole in Assay Buffer. Include a vehicle control (DMSO) and a positive control (e.g., another known PPI).
-
In a 96-well plate, add the appropriate esomeprazole dilution or control.
-
Add the H+/K+ ATPase-enriched vesicles to each well.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding ATP solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of Pi released.
-
Calculate the percentage of inhibition for each esomeprazole concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the esomeprazole concentration.
Conclusion
Esomeprazole magnesium's mechanism of action on the H+/K+ ATPase is a sophisticated process involving its accumulation in an acidic environment, conversion to a reactive species, and subsequent irreversible covalent modification of the enzyme. This targeted and potent inhibition makes it a cornerstone in the management of acid-related disorders. A thorough understanding of its molecular interactions and the methodologies to study them is paramount for the development of next-generation acid suppressants with improved efficacy and safety profiles.
References
- 1. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Esomeprazole and H+/K+ - ATPase Interaction - Proteopedia, life in 3D [proteopedia.org]
- 4. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. omicsonline.org [omicsonline.org]
- 9. longdom.org [longdom.org]
- 10. Novel Esomeprazole Magnesium-Loaded Dual-Release Mini-Tablet Polycap: Formulation, Optimization, Characterization, and In Vivo Evaluation in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of partially purified K+/H+-ATPase from guinea-pig isolated and enriched parietal cells by substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ajpp.in [ajpp.in]
Chemical and physical properties of esomeprazole magnesium trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esomeprazole, the (S)-enantiomer of omeprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome. The magnesium trihydrate salt of esomeprazole is a common pharmaceutical form, offering stability and bioavailability advantages. This technical guide provides an in-depth overview of the core chemical and physical properties of esomeprazole magnesium trihydrate, along with detailed experimental protocols and a visualization of its mechanism of action.
Chemical and Physical Properties
The chemical and physical characteristics of esomeprazole magnesium trihydrate are crucial for its formulation, stability, and therapeutic efficacy. A summary of these properties is presented below, with quantitative data organized for clarity.
Table 1: Chemical Properties of Esomeprazole Magnesium Trihydrate
| Property | Value | Reference |
| Chemical Name | bis(5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-1-yl) magnesium trihydrate | [1] |
| Molecular Formula | C₃₄H₃₈MgN₆O₆S₂·3H₂O | [1] |
| Molecular Weight | 767.2 g/mol (trihydrate)[1][2] | 713.1 g/mol (anhydrous)[1][3] |
| CAS Number | 217087-09-7 | [4] |
| Appearance | White to slightly colored or off-white powder. | [5] |
Table 2: Physicochemical Properties of Esomeprazole Magnesium Trihydrate
| Property | Value | Reference |
| Melting Point | 184-189°C (with decomposition)[4][6] | Other sources report ranges of 182-191°C[2] and 94.1-94.9°C[7]. These variations may be due to different polymorphic forms or experimental conditions. |
| Solubility | Slightly soluble in water; soluble in methanol; practically insoluble in heptane.[4][5] The solubility is pH-dependent, with increased stability and solubility under alkaline conditions.[3][8] A reported water solubility is 0.0174 mg/mL.[9] | |
| pKa | Strongest Acidic: 9.68; Strongest Basic: 4.77 | [9] |
| LogP | 2.43 - 3.49 | [9] |
| Water Content | 6.0% - 8.0% for the trihydrate form as per USP specifications. | [10] |
Mechanism of Action: Inhibition of the Gastric Proton Pump
Esomeprazole exerts its acid-suppressing effect by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in the gastric parietal cells. This enzyme is the final step in the pathway of gastric acid secretion. The following diagram illustrates the signaling pathways that regulate the proton pump and the mechanism of inhibition by esomeprazole.
Caption: Signaling pathways for gastric acid secretion and inhibition by esomeprazole.
Experimental Protocols
Detailed methodologies for the characterization of esomeprazole magnesium trihydrate are essential for quality control and drug development. The following sections outline the protocols for key experiments.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the physical and chemical characterization of esomeprazole magnesium trihydrate.
Caption: Workflow for the physicochemical characterization of esomeprazole magnesium trihydrate.
Solubility Determination
Objective: To determine the solubility of esomeprazole magnesium trihydrate in various solvents.
Methodology (Shake-Flask Method):
-
Preparation of Solutions: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 9.0) and select relevant organic solvents (e.g., methanol, ethanol, heptane).[11]
-
Sample Preparation: Add an excess amount of esomeprazole magnesium trihydrate to a known volume of each solvent in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each flask and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[11]
-
Data Analysis: Express the solubility in terms of mg/mL or mol/L.
Melting Point Determination
Objective: To determine the melting range of esomeprazole magnesium trihydrate.
Methodology (Capillary Method - USP <741>):
-
Sample Preparation: Finely powder a small amount of the dried sample.
-
Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring it is tightly packed to a height of about 2-4 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1°C/minute) near the expected melting point.
-
Observation: Record the temperature at which the substance first begins to melt (the point of collapse or appearance of liquid) and the temperature at which it is completely melted. This range is the melting range.
Polymorphism Characterization by X-Ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form of esomeprazole magnesium trihydrate.
Methodology:
-
Sample Preparation: Gently grind the sample to a fine powder to ensure random orientation of the crystals.
-
Sample Mounting: Pack the powdered sample into a sample holder.
-
Instrument Setup: Place the sample holder in an X-ray diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 2θ from 3° to 40°).
-
Data Collection: Initiate the scan and collect the diffraction data.
-
Data Analysis: Process the resulting diffraction pattern to identify the characteristic peaks (2θ values) and their relative intensities. Compare the obtained pattern with reference patterns for known polymorphs (e.g., dihydrate and trihydrate forms) to determine the crystalline form of the sample. For instance, one study identified a crystalline form of esomeprazole magnesium trihydrate with characteristic peaks at 2-theta angles of 5.27° and the dihydrate form A at 5.65°.[12]
Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To evaluate the stability of esomeprazole magnesium trihydrate under various stress conditions.
Methodology (ICH Guideline Q1A(R2)):
-
Stress Conditions: Subject the drug substance to various stress conditions, including:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[3]
-
Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
-
Sample Withdrawal: Withdraw samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent to a known concentration.
-
HPLC Analysis:
-
Chromatographic System: Use a validated stability-indicating HPLC method. A typical system might include a C18 column.
-
Mobile Phase: A suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer.
-
Detection: Monitor the eluent at a specific wavelength (e.g., 305 nm) using a UV detector.[3]
-
Injection: Inject a known volume of the sample solution into the chromatograph.
-
-
Data Analysis: Determine the potency of esomeprazole and the levels of any degradation products by comparing the peak areas to those of a reference standard. Evaluate any significant changes in physical appearance or chemical purity over time.
Conclusion
This technical guide provides a comprehensive overview of the essential chemical and physical properties of esomeprazole magnesium trihydrate. The structured data, detailed experimental protocols, and visual representations of its mechanism of action and characterization workflow are intended to be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is fundamental to the development of safe, effective, and stable pharmaceutical products containing esomeprazole.
References
- 1. icdd.com [icdd.com]
- 2. Signal Transduction and Activation of Acid Secretion in the Parietal Cell | Semantic Scholar [semanticscholar.org]
- 3. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parietal cell - Wikipedia [en.wikipedia.org]
- 6. â©741⪠Melting Range or Temperature [doi.usp.org]
- 7. uspbpep.com [uspbpep.com]
- 8. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 9. The Parietal Cell: Mechanism of Acid Secretion [vivo.colostate.edu]
- 10. ICH Official web site : ICH [ich.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
Esomeprazole magnesium molecular structure and stereoisomerism
An In-depth Technical Guide to the Molecular Structure and Stereoisomerism of Esomeprazole Magnesium
Introduction
Esomeprazole is a proton pump inhibitor (PPI) widely used for the management of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.[1][2][3] It functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) on the secretory surface of gastric parietal cells, which is the final step in gastric acid production.[2][3][4] Esomeprazole is the (S)-enantiomer of omeprazole, the first PPI to be developed as a single optical isomer.[1][5][6] This guide provides a detailed technical overview of the molecular structure and stereoisomerism of esomeprazole magnesium, tailored for researchers, scientists, and drug development professionals.
Molecular Structure
Esomeprazole magnesium is the magnesium salt of esomeprazole.[2] The core structure of esomeprazole consists of a substituted benzimidazole ring linked to a pyridine ring through a methylsulfinyl bridge.[1][7] The chirality of the molecule, and thus its stereoisomerism, originates from the stereogenic center at the sulfur atom within this sulfoxide group.[1]
The chemical name for the esomeprazole moiety is 5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole.[1][7] In the magnesium salt form, one magnesium ion (Mg²⁺) coordinates with two deprotonated esomeprazole molecules.[2] The compound is often formulated as a trihydrate, meaning three molecules of water are incorporated into its crystal structure.[8][9]
Chemical Formula:
-
Esomeprazole (free base): C₁₇H₁₉N₃O₃S[7]
-
Esomeprazole Magnesium (anhydrous): C₃₄H₃₆MgN₆O₆S₂[2]
-
Esomeprazole Magnesium Trihydrate: (C₁₇H₁₈N₃O₃S)₂Mg · 3H₂O or C₃₄H₄₂MgN₆O₉S₂[3][8][9]
Stereoisomerism and Clinical Significance
The development of esomeprazole is a prominent example of a "chiral switch," where a single, therapeutically more effective enantiomer is developed from a previously marketed racemic mixture.[1][10]
-
Omeprazole as a Racemate: Omeprazole, the parent compound, is a racemic mixture containing equal amounts of two enantiomers: the (S)-omeprazole and (R)-omeprazole.[11][12] These molecules are non-superimposable mirror images of each other.[13]
-
Esomeprazole as the S-Enantiomer: Esomeprazole is exclusively the (S)-enantiomer of omeprazole.[1][5][13] The prefix 'es-' is derived from this S-configuration.[13]
-
Stereoselective Metabolism: The key difference between the enantiomers lies in their metabolism. Both are primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.[12] However, the metabolism is stereoselective; the S-isomer (esomeprazole) is metabolized more slowly and less variably than the R-isomer.[11][12]
-
Pharmacokinetic Advantages: This slower metabolism results in several clinical advantages for esomeprazole over racemic omeprazole.[6][14] It leads to higher plasma concentrations and greater bioavailability, particularly in individuals who are extensive metabolizers of CYP2C19.[6][14] Consequently, esomeprazole provides more consistent and effective inhibition of the proton pump, leading to improved control of gastric acid for a longer duration.[11][15]
Caption: Logical relationship between omeprazole, its enantiomers, and clinical outcomes.
Data Presentation
The following table summarizes key quantitative physicochemical data for esomeprazole and its magnesium salt forms.
| Property | Value | Form | Reference(s) |
| Molecular Weight | 713.1 g/mol | Esomeprazole Magnesium (Anhydrous) | [2] |
| 767.17 g/mol | Esomeprazole Magnesium Trihydrate | [3][9] | |
| Melting Point | 184-189°C (decomposes) | Esomeprazole Magnesium Trihydrate | [16] |
| Dissociation Constant (pKa) | 8.8 (benzimidazole moiety) | Esomeprazole | [17] |
| Partition Coefficient | log Dow = 1.7 (at pH 5) | Esomeprazole | [17] |
| log Dow = 1.6 (at pH 7) | Esomeprazole | [17] | |
| Aqueous Solubility | 340 mg/L | Esomeprazole | [17] |
| Slightly soluble in water | Esomeprazole Magnesium Trihydrate | [16] | |
| Solubility in Organics | Soluble in methanol, practically insoluble in heptane. | Esomeprazole Magnesium Trihydrate | [16] |
| UV λmax | 203.5 nm (in methanol) | Esomeprazole Magnesium Trihydrate | [18] |
Experimental Protocols
The synthesis and analysis of esomeprazole involve precise stereocontrolled reactions and robust analytical methods to ensure enantiomeric purity.
Synthesis: Asymmetric Oxidation
The crucial step in synthesizing esomeprazole is the asymmetric oxidation of the prochiral sulfide precursor (pyrmetazole) to the corresponding sulfoxide.[4][10]
-
Titanium-Catalyzed Oxidation (Sharpless-Kagan Method):
-
Catalyst Formation: A chiral complex is formed in situ. This typically involves a titanium source, such as titanium(IV) isopropoxide (Ti(O-iPr)₄), and a chiral ligand, like S,S-diethyl tartrate (S,S-DET).[4] Water is often added in a stoichiometric amount to modify the catalyst.
-
Oxidation: The sulfide precursor is dissolved in an appropriate organic solvent (e.g., ethyl acetate). The pre-formed chiral titanium complex is added.
-
Oxidant Addition: An oxidizing agent, such as cumene hydroperoxide (CHP), is added slowly to the reaction mixture at a controlled temperature (e.g., 30°C) to initiate the oxidation.[4][19] The slow addition helps prevent over-oxidation to the inactive sulfone byproduct.
-
Workup and Isolation: After the reaction is complete, the mixture is worked up to quench the excess oxidant and remove the catalyst. The esomeprazole product is then purified and may be converted to its magnesium salt.[4]
-
-
Biocatalytic Oxidation:
-
Enzyme System: An engineered Baeyer-Villiger monooxygenase (BVMO) is used as the biocatalyst. This enzyme requires a cofactor, NADPH, which is recycled in situ using a system like a ketoreductase and a sacrificial alcohol (e.g., isopropanol).[10]
-
Reaction Conditions: The sulfide precursor is added to a buffered aqueous solution containing the BVMO, the cofactor recycling system, and catalase (to prevent enzyme deactivation by hydrogen peroxide byproduct).
-
Conversion and Isolation: The reaction proceeds to high conversion and enantiomeric excess (>99% ee). The product is then extracted from the aqueous phase and purified.[10]
-
Analytical Characterization
-
Enantiomeric Purity Analysis (Chiral HPLC):
-
Mobile Phase Preparation: A suitable mobile phase is prepared, often consisting of a mixture of hexane, ethanol, and a modifying agent.
-
Column: A chiral stationary phase (CSP) column is used, which is capable of separating the R- and S-enantiomers.
-
Sample Preparation: A known concentration of the esomeprazole sample is dissolved in the mobile phase or a compatible solvent.
-
Analysis: The sample is injected into the HPLC system. The enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) is calculated from the peak areas of the two isomers.[4]
-
-
Quantification (UV-Vis Spectrophotometry):
-
Standard Curve Generation: A series of standard solutions of esomeprazole magnesium trihydrate with known concentrations (e.g., 2.0 to 10.0 µg/mL in methanol) are prepared.[18]
-
Absorbance Measurement: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which is approximately 203.5 nm in methanol.[18]
-
Linearity: A calibration curve of absorbance versus concentration is plotted to establish linearity, governed by the Beer-Lambert law.[18]
-
Sample Analysis: The absorbance of the unknown sample, prepared in the same solvent, is measured, and its concentration is determined by interpolating from the calibration curve.
-
Caption: Generalized experimental workflow for esomeprazole synthesis and analysis.
References
- 1. Esomeprazole – Chiralpedia [chiralpedia.com]
- 2. Esomeprazole Magnesium | C34H36MgN6O6S2 | CID 9568613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Esomeprazole, a new proton pump inhibitor: pharmacological characteristics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective disposition of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [precision.fda.gov]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Review article: esomeprazole--the first proton pump inhibitor to be developed as an isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. The Meaning Behind the ‘Es’ in Esomeprazole vs. Omeprazole | Denali Rx [denalirx.com]
- 14. Single-isomer drugs: true therapeutic advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Esomeprazole magnesium trihydrate | 217087-09-7 [chemicalbook.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
In Vitro Proton Pump Inhibitory Activity of Esomeprazole Magnesium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro proton pump inhibitory activity of esomeprazole magnesium. Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2][3] This document details the mechanism of action, summarizes key quantitative data from in vitro studies, outlines experimental protocols for assessing its inhibitory activity, and provides visual representations of the underlying pathways and experimental workflows.
Mechanism of Action: Irreversible Inhibition of H+/K+-ATPase
Esomeprazole is a substituted benzimidazole that acts as a specific and irreversible inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion by parietal cells.[1][2][3][4] The drug is a prodrug that requires activation in an acidic environment.[5][6] In the acidic canaliculus of the parietal cell, esomeprazole is converted to its active form, a sulfenamide derivative.[6] This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to its irreversible inactivation.[1][2][6] This inhibition effectively blocks both basal and stimulated gastric acid secretion.[1][2]
Figure 1. Mechanism of action of esomeprazole in parietal cells.
Quantitative Data on In Vitro H+/K+-ATPase Inhibition
The inhibitory potency of esomeprazole is typically quantified by its half-maximal inhibitory concentration (IC50) value in in vitro assays. The following table summarizes available data on the in vitro inhibition of H+/K+-ATPase by esomeprazole and its predecessor, omeprazole.
| Compound | Assay System | IC50 Value (µg/mL) | Reference |
| Omeprazole | Goat Gastric Mucosal Homogenate | 26 | [7] |
Note: While numerous sources confirm the potent inhibitory activity of esomeprazole, specific IC50 values for esomeprazole magnesium from publicly available literature are limited. The value for omeprazole is provided for comparative context, as esomeprazole is the S-isomer and is reported to have similar or greater potency.[1][2]
Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay
The following protocol outlines a common method for determining the in vitro inhibitory activity of esomeprazole on H+/K+-ATPase. This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.
1. Preparation of H+/K+-ATPase Enriched Microsomes:
-
Gastric mucosal scrapings are homogenized in an ice-cold buffer.[8]
-
The homogenate undergoes differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase.[8]
-
The resulting pellet is resuspended, and the protein concentration is determined.[8]
2. H+/K+-ATPase Activity Assay:
-
Serial dilutions of esomeprazole magnesium are prepared.
-
The enzyme preparation is pre-incubated with the test compound or vehicle control.
-
The reaction is allowed to proceed at 37°C and is then stopped by the addition of an acid solution.[7][8]
-
The amount of liberated inorganic phosphate is quantified colorimetrically, often using a malachite green-based reagent, by measuring absorbance at a specific wavelength (e.g., 400 nm or 620-650 nm).[7][8]
-
The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[8]
Figure 2. Workflow for the in vitro H+/K+-ATPase inhibition assay.
Signaling Pathways Activating the Proton Pump
The activity of the H+/K+-ATPase is regulated by various signaling pathways within the parietal cell. The primary secretagogues are acetylcholine, gastrin, and histamine.[4] Histamine binds to H2 receptors, leading to an increase in intracellular cyclic AMP (cAMP). Acetylcholine and gastrin bind to their respective receptors, resulting in an increase in intracellular calcium (Ca2+). These second messengers activate downstream kinases that promote the translocation of H+/K+-ATPase-containing tubulovesicles to the apical membrane, thereby increasing the density of active proton pumps and enhancing acid secretion.[4] Esomeprazole's inhibitory action is independent of the specific stimulus for acid secretion.[1][2]
Figure 3. Signaling pathways leading to proton pump activation.
References
- 1. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]
- 4. proteopedia.org [proteopedia.org]
- 5. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Solubility Profile of Esomeprazole Magnesium in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of esomeprazole magnesium in various organic solvents, a critical parameter for the development of robust and effective pharmaceutical formulations. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and visualizes key concepts to facilitate a deeper understanding of this proton pump inhibitor's physicochemical properties.
Executive Summary
Esomeprazole magnesium, the S-isomer of omeprazole, is a widely prescribed proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. Its efficacy is intrinsically linked to its formulation, which must ensure stability and bioavailability. A thorough understanding of its solubility in different solvent systems is paramount for designing effective delivery systems, optimizing manufacturing processes, and ensuring consistent product performance. This guide serves as a critical resource for formulation scientists and researchers by consolidating available solubility data and outlining the methodologies for its determination.
Quantitative Solubility Data
The solubility of esomeprazole magnesium has been determined in a range of organic solvents and aqueous media. The following table summarizes the available quantitative data, providing a comparative reference for solvent selection in formulation development.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Methanol | 1.214 | 25 | [1] |
| Ethanol | ~1 | Ambient | [2] |
| Dimethyl Sulfoxide (DMSO) | ~20 | Ambient | [2] |
| Dimethylformamide (DMF) | ~25 | Ambient | [2] |
| Dichloromethane | 4.958 | 37 | [3] |
| 1-Butanol | Highest among tested alcohols | 25-45 | [4] |
| Acetone | Lower than ethanol | Not specified | [5] |
| PEG 200 | 1.442 | 37 | [3] |
| PEG 400 | 0.329 | 37 | [3] |
| Propylene Glycol | 0.531 | 37 | [3] |
| Aqueous Buffers (for comparison) | |||
| Phosphate Buffer (pH 7.4) | 0.521 | 25 | [1] |
| Simulated Intestinal Fluid (pH 6.8) | 0.475 | 25 | [1] |
| Phosphate Buffer (pH 6.8) | 0.466 | 25 | [1] |
| Simulated Gastric Fluid (pH 1.2) | 0.147 | 25 | [1] |
| 0.1 N HCl | 0.131 | 25 | [1] |
| Distilled Water | 0.017 | 25 | [1] |
Experimental Protocols for Solubility Determination
The accurate determination of solubility is fundamental to pre-formulation studies. The following sections detail the common methodologies employed for assessing the solubility of esomeprazole magnesium.
Shake-Flask Method followed by UV-Vis Spectrophotometry
This is a widely used method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of esomeprazole magnesium is added to a known volume (e.g., 10 mL) of the selected organic solvent in a volumetric flask or a suitable container with a secure closure.
-
Equilibration: The flasks are then agitated, typically by shaking, at a constant temperature for a specified period to ensure equilibrium is reached. Some studies have employed occasional shaking for 2 hours at ambient temperature, while others have used a water bath shaker for 48 hours at 37°C.[1][3]
-
Phase Separation: After equilibration, the suspension is centrifuged at a high speed (e.g., 10,000 rpm) to separate the undissolved solid from the saturated solution.[3]
-
Sample Preparation: A precisely measured aliquot of the clear supernatant is carefully withdrawn and diluted with a suitable solvent (e.g., methanol) to a concentration that falls within the linear range of the analytical method.[3]
-
Quantification: The concentration of esomeprazole magnesium in the diluted sample is determined using a validated UV-Vis spectrophotometric method. The absorbance is typically measured at the wavelength of maximum absorption (λmax), which has been reported to be around 301 nm.[1] A standard calibration curve is prepared using known concentrations of esomeprazole magnesium in the same solvent to quantify the unknown sample.
Gravimetric Method
The gravimetric method provides a direct measurement of solubility and is particularly useful for solvents in which the analyte's spectroscopic properties are not well-defined.
Methodology:
-
Equilibration: A known mass of the organic solvent is saturated with an excess of esomeprazole magnesium at a constant temperature, with continuous stirring, until equilibrium is achieved.
-
Filtration: The saturated solution is filtered to remove any undissolved solid.
-
Solvent Evaporation: A precisely weighed aliquot of the clear filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a specific temperature) until a constant weight of the dissolved solid is obtained.
-
Calculation: The solubility is calculated as the mass of the dissolved esomeprazole magnesium per unit mass or volume of the solvent.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for solubility determination.
References
Lipophilicity and Partition Coefficient of Esomeprazole Magnesium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the lipophilicity of esomeprazole magnesium, a critical physicochemical parameter influencing its pharmacokinetic and pharmacodynamic properties. The document outlines the octanol-water partition coefficient (log P), presents experimental and predicted values, details the methodologies for its determination, and illustrates the compound's mechanism of action.
Introduction to Lipophilicity and log P
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is quantitatively expressed by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithm of this ratio is known as the log P value.
For ionizable compounds like esomeprazole, the distribution is pH-dependent, and the term log D is used to represent the log of the distribution coefficient at a specific pH. Proton pump inhibitors (PPIs), as a class, are lipophilic drugs, with log P values generally falling within the range of 1.6 to 2.8[1].
Quantitative Data for Esomeprazole and its Magnesium Salt
The lipophilicity of esomeprazole and its magnesium salt has been determined through both experimental and computational (in silico) methods. The following table summarizes the available quantitative data.
| Compound/Method | pH | log P / log D Value | Reference |
| Esomeprazole Magnesium (Experimental) | Not Specified | 2.39 | [2][3] |
| Esomeprazole (Experimental) | 5 | 1.7 | [4] |
| 7 | 1.6 | [4] | |
| 9 | 1.5 | [4] | |
| Esomeprazole (Predicted) | Not Specified | 3.49 (ALOGPS) | [5] |
| Not Specified | 2.43 (Chemaxon) | [5] |
Experimental Protocols for log P Determination
The determination of log P is a fundamental procedure in drug discovery and development. The "shake-flask" method is considered the gold standard for its direct measurement[6].
Shake-Flask Method (OECD Guideline 107)
This classical method directly measures the partition coefficient by determining the concentration of the analyte in two immiscible phases, n-octanol and water, after equilibrium has been reached[6].
Methodology:
-
Preparation of Solvents: n-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by shaking them together for 24 hours, followed by a separation period[2].
-
Sample Preparation: A known amount of esomeprazole magnesium (typically to achieve a final concentration not exceeding 0.01 mol/L in either phase) is dissolved in one of the pre-saturated solvents.
-
Partitioning: The two pre-saturated solvent phases are combined in a separating funnel or vessel in a defined volume ratio. The esomeprazole magnesium solution is added, and the mixture is shaken vigorously for a set period (e.g., 20 minutes) and then left undisturbed to allow for complete phase separation (e.g., 40 minutes to several hours)[2]. This process is often repeated to ensure equilibrium is reached[2].
-
Phase Separation: The two phases (n-octanol and aqueous) are carefully separated. Centrifugation can be employed to ensure a clean separation, especially if an emulsion has formed.
-
Concentration Analysis: The concentration of esomeprazole magnesium in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC)[2][6]. For esomeprazole, UV analysis is typically performed at its absorption maximum of around 301 nm[2].
-
Calculation of log P: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (Coctanol) to the concentration in the aqueous phase (Cwater). The log P is the base-10 logarithm of this value.
-
P = Coctanol / Cwater
-
log P = log10(P)
-
Mechanism of Action of Esomeprazole
Esomeprazole is a proton pump inhibitor that reduces gastric acid secretion through a targeted mechanism of action within the parietal cells of the stomach lining[7].
-
Absorption and Concentration: After oral administration, esomeprazole is absorbed into the bloodstream and diffuses into the gastric parietal cells[8]. Due to its weakly basic nature, it accumulates in the highly acidic secretory canaliculi of these cells.
-
Acid-Catalyzed Conversion: In this acidic environment (pH < 2), esomeprazole undergoes a protonation and is rapidly converted into its active form, a tetracyclic sulfenamide[7][8].
-
Irreversible Inhibition: The active sulfenamide is a cationic species that is trapped within the canaliculi. It then forms a covalent disulfide bond with cysteine residues (specifically Cys813 and Cys822) on the luminal surface of the H+/K+-ATPase enzyme, also known as the proton pump[8].
-
Suppression of Acid Secretion: This irreversible binding inactivates the proton pump, blocking the final step in the pathway of gastric acid secretion—the exchange of intracellular H+ for extracellular K+[7][8]. This leads to a profound and long-lasting inhibition of both basal and stimulated gastric acid production.
Conclusion
The lipophilicity of esomeprazole magnesium, characterized by a log P value of approximately 2.39, positions it as a moderately lipophilic compound. This property is essential for its ability to cross cell membranes and accumulate within the acidic canaliculi of gastric parietal cells, a critical step for its activation and subsequent irreversible inhibition of the H+/K+-ATPase. The standardized shake-flask method remains the definitive approach for the experimental determination of this crucial parameter, providing valuable data for drug development and formulation scientists. A thorough understanding of both its lipophilicity and mechanism of action is fundamental to appreciating the therapeutic efficacy of esomeprazole in the management of acid-related gastrointestinal disorders.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Esomeprazole and H+/K+ - ATPase Interaction - Proteopedia, life in 3D [proteopedia.org]
- 8. agilent.com [agilent.com]
Esomeprazole Magnesium Salt: A Technical Guide to Polymorphism and Crystal Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esomeprazole, the S-enantiomer of omeprazole, is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The magnesium salt of esomeprazole exists in various solid-state forms, including crystalline polymorphs and an amorphous form. The specific solid-state form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, such as solubility, stability, and bioavailability, thereby impacting its therapeutic efficacy and manufacturability. This technical guide provides an in-depth overview of the known polymorphic and amorphous forms of esomeprazole magnesium, detailing their preparation, characterization, and interconversion.
Polymorphic and Amorphous Forms of Esomeprazole Magnesium
Esomeprazole magnesium is known to exist in several crystalline forms, primarily as hydrates, as well as an amorphous form. The most commonly cited crystalline forms are the dihydrate (Forms A and B) and the trihydrate. A tetrahydrate form has also been reported. The amorphous form, lacking a long-range ordered crystal lattice, presents distinct physicochemical properties compared to its crystalline counterparts.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the different forms of esomeprazole magnesium, compiled from various sources.
Table 1: Physicochemical Properties of Esomeprazole Magnesium Polymorphs
| Form | Water Content (% w/w) | Melting/Decomposition Temperature (°C) | Key Characteristics |
| Dihydrate Form A | 4.0 - 6.7[4] | Not explicitly stated, often converts upon heating.[5] | Stable crystalline form.[5] |
| Dihydrate Form B | Not explicitly stated | Not explicitly stated | A distinct crystalline form from Form A.[3][6] |
| Trihydrate | ~7.0[7] | Decomposes around 177.3°C.[8] | Highly crystalline and stable form.[3][9] |
| Amorphous | 7.0 - 10.0[10] | No sharp melting point. | Lacks crystallinity, potentially higher solubility.[1][11] |
Table 2: Powder X-Ray Diffraction (PXRD) Data for Crystalline Forms of Esomeprazole Magnesium (Characteristic Peaks at 2θ)
| Dihydrate Form A | Dihydrate Form B (d-values in Å) | Trihydrate (d-values in Å) | Trihydrate Form II |
| 5.7[12] | 4.19[6] | 16.6[3] | 4.82[13] |
| 13.4[12] | 4.45[6] | 8.3[3] | 5.55[13] |
| 14.4[12] | 4.68[6] | 6.9[3] | 7.41[13] |
| 18.8[12] | 4.79[6] | 6.7[3] | 8.60[13] |
| 21.2[12] | 4.91[6] | 5.6[3] | 12.10[13] |
| 4.98[6] | 5.2[3] | 14.16[13] | |
| 5.1[6] | 4.14[3] | 18.47[13] | |
| 5.4[6] | 3.96[3] | 21.08[13] | |
| 5.5[6] | 3.82[3] | ||
| 5.6[6] | 3.52[3] | ||
| 5.8[6] | 3.27[3] | ||
| 6.3[6] | 2.79[3] | ||
| 6.7[6] | 2.67[3] | ||
| 7.9[6] | |||
| 8.1[6] | |||
| 11.0[6] | |||
| 11.8[6] | |||
| 14.9[6] |
Table 3: Solubility of Esomeprazole Magnesium
| Solvent | Solubility (mg/mL) | Reference |
| Methanol | 1.214 | |
| Dimethylformamide (DMF) | 25 | [14] |
| Dimethyl sulfoxide (DMSO) | 20 | [14] |
| Ethanol | 1 | [14] |
| Phosphate Buffer (pH 7.4) | 0.521 | |
| Simulated Intestinal Fluid (pH 6.8) | 0.475 | |
| Phosphate Buffer (pH 6.8) | 0.466 | |
| Simulated Gastric Fluid (pH 1.2) | 0.147 | |
| 0.1 N HCl | 0.131 | |
| Distilled Water | 0.017 |
Experimental Protocols
Detailed methodologies for the preparation and characterization of esomeprazole magnesium polymorphs are crucial for reproducible research and development.
Preparation Methods
1. Preparation of Esomeprazole Magnesium Dihydrate Form A
-
Method: Conversion from Esomeprazole Magnesium Trihydrate.[1]
-
Suspend esomeprazole magnesium trihydrate in dry methanol and stir for 30 minutes to obtain a clear solution.
-
Stir the solution at room temperature for 3 hours.
-
Add a mixed solution of acetone and water (4:1 by volume) at 20°C.
-
Stir the mixture overnight at this temperature to precipitate a solid.
-
Filter the solid, wash twice with acetone, and dry under vacuum at 40°C overnight.
-
2. Preparation of Esomeprazole Magnesium Dihydrate Form B
-
Method: Recrystallization.[6]
-
Dissolve esomeprazole magnesium salt solid in a methanol-acetone-water mixed solvent.
-
Refrigerate the solution at a temperature between -5°C and 10°C to precipitate crystals.
-
Separate the precipitated crystals.
-
Dry the crystals at a temperature of 15-40°C for 2-10 hours.
-
3. Preparation of Esomeprazole Magnesium Trihydrate
-
Method: Salification and Crystallization.[9]
-
Dissolve esomeprazole potassium in water and add a suitable solvent (e.g., methanol, ethanol).
-
Heat the solution to 35-40°C and slowly add an aqueous solution of an inorganic magnesium salt.
-
Heat the resulting solution to 45-55°C.
-
Cool the solution to 5-25°C to induce crystallization.
-
Filter to obtain esomeprazole magnesium trihydrate.
-
4. Preparation of Amorphous Esomeprazole Magnesium
-
Method 1: Reaction in Water at Low Temperature.[10]
-
React an alkali metal salt of esomeprazole (e.g., sodium salt) with magnesium sulfate in water at a temperature of about 15°C or lower.
-
Isolate the resulting amorphous esomeprazole magnesium.
-
Optionally, dry the product.
-
-
Method 2: Crystallization with Anti-Solvent.[11]
-
Mix esomeprazole sodium salt, a water absorbent, and ethanol.
-
Add an ethanol solution of MgCl2·6H2O to the system to form this compound.
-
Filter to remove inorganic salt impurities and concentrate the filtrate.
-
Add acetonitrile as an anti-solvent to precipitate the amorphous form.
-
Wash the precipitate with acetonitrile and dry under vacuum.
-
Characterization Methods
1. Powder X-Ray Diffraction (PXRD)
-
Instrumentation: A standard powder X-ray diffractometer with Cu Kα radiation.
-
Sample Preparation: A small amount of the sample is gently packed into a sample holder.
-
Analysis: The sample is scanned over a typical 2θ range (e.g., 2° to 40°). The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for each crystalline form based on the positions and relative intensities of the diffraction peaks. Amorphous forms will show a broad halo with no distinct peaks.[15]
2. Differential Scanning Calorimetry (DSC)
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A few milligrams of the sample are hermetically sealed in an aluminum pan.
-
Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The DSC thermogram plots heat flow against temperature, revealing thermal events such as melting, crystallization, and decomposition as endothermic or exothermic peaks.[8]
3. Thermogravimetric Analysis (TGA)
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample is placed in a tared pan.
-
Analysis: The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen). TGA measures the change in mass of a sample as a function of temperature. This is particularly useful for determining the water content in hydrates.[16]
4. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity and assay of the this compound.
-
Typical Conditions: A C18 column with a mobile phase consisting of a mixture of a phosphate buffer and acetonitrile. Detection is typically performed using a UV detector at a specified wavelength.[3]
Visualization of Polymorphic Relationships
The following diagrams illustrate the logical relationships and experimental workflows for the preparation and interconversion of different forms of esomeprazole magnesium.
References
- 1. CN103214458B - Esomeprazole magnesium dihydrate preparation method - Google Patents [patents.google.com]
- 2. EP2186807A1 - Process for the Preparation of Esomeprazole Magnesium Dihydrate - Google Patents [patents.google.com]
- 3. US8106210B2 - Polymorphs of esomeprazole salts - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Process for the Preparation of Esomeprazole Magnesium Dihydrate | Patent Publication Number 20130150587 | Patexia [patexia.com]
- 6. CN104725357A - Preparation method of esomeprazole magnesium dihydrate crystal form B - Google Patents [patents.google.com]
- 7. Preparation method for esomeprazole magnesium trihydrate crystalline form - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. CN104356114B - Preparation method of esomeprazole magnesium trihydrate - Google Patents [patents.google.com]
- 10. WO2010120750A2 - Amorphous esomeprazole magnesium - Google Patents [patents.google.com]
- 11. CN103524490A - Crystallization method for preparing amorphous this compound - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. WO2004046134A2 - Crystalline form ii of esomeprazole magnesium trihydrate and process for its preparation - Google Patents [patents.google.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Crystallization of Esomeprazole Magnesium Water/Butanol Solvate - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esomeprazole, the S-isomer of omeprazole, represents a significant advancement in the management of acid-related disorders. As the first single optical isomer proton pump inhibitor (PPI), esomeprazole was developed to improve upon the pharmacokinetic and pharmacodynamic profile of its racemic predecessor. This technical guide provides an in-depth analysis of the primary research surrounding esomeprazole magnesium, focusing on its stereoselective advantages, clinical efficacy, and the experimental methodologies underpinning its development and analysis. Through a comprehensive review of quantitative data, detailed experimental protocols, and visual representations of its mechanism and metabolic pathways, this document serves as a core resource for professionals in the field of drug development and gastrointestinal research.
Introduction: The Rationale for a Single Isomer
Omeprazole, a widely used PPI, is a racemic mixture of two stereoisomers, (S)-omeprazole (esomeprazole) and (R)-omeprazole. The development of esomeprazole as a single isomer was driven by the principle of stereopharmacology, which recognizes that different stereoisomers of a chiral drug can exhibit distinct pharmacokinetic and pharmacodynamic properties. In the case of omeprazole, the S- and R-isomers are equipotent in their ability to inhibit the gastric H+/K+-ATPase (proton pump)[1]. However, their metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4, is stereoselective[2].
Esomeprazole is metabolized more slowly than (R)-omeprazole, leading to a higher area under the plasma concentration-time curve (AUC) and, consequently, a more pronounced and sustained inhibition of gastric acid secretion compared to an equivalent dose of racemic omeprazole[2][3][4]. This improved pharmacokinetic profile translates into enhanced clinical efficacy in the treatment of gastroesophageal reflux disease (GERD) and other acid-related conditions[5][6].
Pharmacokinetics and Pharmacodynamics: The Stereoselective Advantage
The key advantage of esomeprazole lies in its altered metabolism, which directly impacts its bioavailability and duration of action.
Pharmacokinetic Profile
Clinical studies have consistently demonstrated the superior pharmacokinetic profile of esomeprazole compared to racemic omeprazole. This is primarily due to the stereoselective metabolism by CYP2C19, which has a lower affinity for esomeprazole.
| Parameter | Esomeprazole (20 mg) | R-omeprazole (20 mg) | Racemic Omeprazole (20 mg) | Esomeprazole (40 mg) | R-omeprazole (40 mg) | Racemic Omeprazole (40 mg) |
| AUC (μmol·h/L) - Day 1 | 1.52 | 0.62 | 1.04 | 3.88 | 1.39 | 2.44 |
| AUC (μmol·h/L) - Day 5 | 2.84 | 0.68 | 1.63 | 9.32 | 1.80 | 5.79 |
Table 1: Comparative Area Under the Plasma Concentration-Time Curve (AUC) of Esomeprazole, R-omeprazole, and Racemic Omeprazole after Single and Repeated Oral Doses. [3]
Pharmacodynamic Effect
The higher plasma concentrations of esomeprazole lead to a more effective and sustained inhibition of the gastric proton pump. This results in a greater increase in intragastric pH, a key determinant of clinical efficacy in acid-related disorders.
| Treatment | Mean Time Gastric pH > 4 (hours) |
| Esomeprazole 40 mg | 14.0 |
| Omeprazole 20 mg | 11.1 |
Table 2: Mean Time Intragastric pH Remained Above 4.0 Over a 24-hour Period.
Clinical Efficacy: Translating Pharmacokinetics to Patient Outcomes
The enhanced pharmacodynamic effect of esomeprazole has been shown to translate into improved clinical outcomes, particularly in the healing of erosive esophagitis, a common complication of GERD.
| Treatment | Healing Rate at 4 Weeks | Healing Rate at 8 Weeks |
| Esomeprazole 40 mg | 81.7% | 93.7% |
| Omeprazole 20 mg | 68.7% | 84.2% |
Table 3: Healing Rates of Erosive Esophagitis in Patients with GERD. [5][7]
In another study, esomeprazole 40 mg and 20 mg demonstrated significantly higher healing rates at 8 weeks compared to omeprazole 20 mg[6].
| Treatment | Healing Rate at 8 Weeks |
| Esomeprazole 40 mg | 94.1% |
| Esomeprazole 20 mg | 89.9% |
| Omeprazole 20 mg | 86.9% |
Table 4: Comparative Healing Rates of Reflux Esophagitis. [6]
Mechanism of Action and Metabolic Pathway
Esomeprazole, like other PPIs, is a prodrug that is activated in the acidic environment of the parietal cell secretory canaliculi. The activated sulfonamide form then covalently binds to cysteine residues on the H+/K+-ATPase, irreversibly inhibiting its function and blocking the final step of acid secretion.
Caption: Mechanism of action of esomeprazole in a gastric parietal cell.
The metabolism of esomeprazole is a key differentiator from racemic omeprazole. The following diagram illustrates the primary metabolic pathways.
Caption: Stereoselective metabolism of esomeprazole and R-omeprazole.
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis and analysis of esomeprazole magnesium.
Synthesis of Esomeprazole Magnesium Dihydrate
The following protocol is a representative example of the synthesis of esomeprazole magnesium dihydrate, as described in patent literature.
Materials:
-
Esomeprazole (99.28% enantiomeric excess)
-
Methanol
-
Magnesium methanolate (7.6 wt.-% solution in methanol)
-
Water
Procedure:
-
Dissolve 9.0 g of esomeprazole in 100 mL of methanol.
-
Add a stoichiometric amount of 7.6 wt.-% methanolic solution of magnesium methanolate (18.1 mL) to the esomeprazole solution.
-
Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the esomeprazole magnesium salt.
-
Add 0.4 mL of water to the reaction mixture.
-
Continue stirring for an additional 30 minutes to facilitate the precipitation of esomeprazole magnesium dihydrate.
-
Isolate the product by filtration and dry under appropriate conditions.[8]
Another patented method involves the asymmetric oxidation of a sulfide precursor followed by salt formation.[9]
Materials:
-
5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole (omeprazole sulfide)
-
(R,R)-1,2-diphenyl-1,2-ethanediol
-
Titanium tetraisopropoxide
-
Isopropyl alcohol
-
Dichloromethane
-
70% tert-butyl hydroperoxide aqueous solution
-
Ammonia solution (10%)
-
Acetic acid solution (10%)
-
Sodium methoxide
-
Magnesium chloride
Procedure:
-
Asymmetric Oxidation:
-
In a reaction vessel, combine (R,R)-1,2-diphenyl-1,2-ethanediol, titanium tetraisopropoxide, and isopropyl alcohol in dichloromethane.
-
Add omeprazole sulfide and stir until dissolved.
-
Cool the mixture to 5-10°C.
-
Slowly add 70% tert-butyl hydroperoxide aqueous solution and maintain the temperature for 2-2.5 hours.
-
Quench the reaction with 10% ammonia solution and adjust the pH to 8-9 with 10% acetic acid solution.
-
Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic phases.
-
Dry, filter, and concentrate to obtain esomeprazole.
-
-
Salt Formation:
-
React the obtained esomeprazole with sodium methoxide to form esomeprazole sodium.
-
Perform a salt exchange reaction between esomeprazole sodium and magnesium chloride in methanol to yield esomeprazole magnesium trihydrate.[9]
-
Analytical Method for Enantiomeric Purity by HPLC
The determination of the enantiomeric purity of esomeprazole is crucial for quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method.
Chromatographic Conditions:
-
Column: Chiralcel OD-H or Nucleocel Alpha S[10]
-
Mobile Phase: A mixture of n-hexane, 2-propanol, acetic acid, and triethylamine (e.g., 100:20:0.2:0.1, v/v/v/v) or ethanol:hexane (70:30, v/v)[10]
-
Flow Rate: 0.65 mL/min to 1.2 mL/min[10]
-
Detection: UV at 302 nm[10]
-
Column Temperature: 25°C[10]
Sample Preparation:
-
Prepare a standard solution of omeprazole (racemic mixture) to identify the retention times of the S- and R-enantiomers.
-
Prepare a solution of the esomeprazole sample in the mobile phase.
-
Inject the solutions into the HPLC system and record the chromatograms.
Data Analysis:
-
Calculate the percentage of the R-enantiomer in the esomeprazole sample based on the peak areas. The enantiomeric purity is then determined.
Caption: A logical workflow for a comparative clinical trial of esomeprazole and omeprazole.
Conclusion
The development of esomeprazole magnesium as a single optical isomer represents a successful application of stereochemical principles to improve therapeutic outcomes. Its distinct pharmacokinetic profile, characterized by reduced metabolic clearance and higher bioavailability, leads to more potent and sustained acid suppression compared to racemic omeprazole. This translates to superior clinical efficacy in the management of acid-related disorders, particularly in the healing of erosive esophagitis. The detailed experimental protocols for its synthesis and analysis provide a foundation for further research and development in this area. This technical guide consolidates the key data and methodologies, offering a valuable resource for scientists and researchers dedicated to advancing the field of gastroenterology and drug development.
References
- 1. ClinPGx [clinpgx.org]
- 2. A pharmacokinetic study comparing single and repeated oral doses of 20 mg and 40 mg omeprazole and its two optical isomers, S-omeprazole (esomeprazole) and R-omeprazole, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of esomeprazole compared with omeprazole in GERD patients with erosive esophagitis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esomeprazole improves healing and symptom resolution as compared with omeprazole in reflux oesophagitis patients: a randomized controlled trial. The Esomeprazole Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of esomeprazole compared with omeprazole in GERD patients with erosive esophagitis: a randomized controlled trial - ProQuest [proquest.com]
- 7. US8362259B2 - Process for the preparation of esomeprazole magnesium in a stable form - Google Patents [patents.google.com]
- 8. Preparation method of esomeprazole magnesium trihydrate - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Cellular Mechanisms of Esomeprazole in Gastric Parietal Cells: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the cellular and molecular mechanisms by which esomeprazole, the S-isomer of omeprazole, exerts its inhibitory effects on gastric acid secretion. The document details the activation of this prodrug within the acidic environment of gastric parietal cells, its specific interaction with the H+/K+-ATPase, and the intracellular signaling pathways that regulate the activity of this proton pump.
Introduction: The Gastric Parietal Cell and Acid Secretion
Gastric parietal cells are highly specialized epithelial cells located in the gastric glands of the stomach lining. Their primary function is the secretion of hydrochloric acid (HCl), a process essential for the digestion of food, absorption of minerals, and control of gastric microbes.[1] The final step in acid secretion is mediated by the H+/K+-ATPase, a proton pump located in the apical membrane of the parietal cell. This enzyme actively transports H+ ions from the cytoplasm into the gastric lumen in exchange for K+ ions.[1]
The activity of the H+/K+-ATPase is tightly regulated by a complex interplay of signaling pathways initiated by secretagogues such as histamine, acetylcholine, and gastrin.[1][2] These signaling cascades ultimately lead to the translocation and activation of the proton pump at the secretory canaliculi of the parietal cell.
Esomeprazole belongs to the class of proton pump inhibitors (PPIs), which are the most potent inhibitors of gastric acid secretion.[3] Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase, thereby blocking the final common pathway of acid production.[4]
Physicochemical Properties and Activation of Esomeprazole
Esomeprazole is a weak base and a prodrug, meaning it is administered in an inactive form and requires activation at its site of action.[5][6] Its chemical structure, a substituted benzimidazole, confers specific physicochemical properties that are crucial for its mechanism of action.
| Property | Value | Reference |
| pKa1 (Pyridine) | ~4.06 | --INVALID-LINK-- |
| pKa2 (Benzimidazole) | ~0.79 | --INVALID-LINK-- |
| IC50 (H+/K+-ATPase) | 2.3 µM | [Esomeprazole sodium, H+/ K+-ATPase (proton pump) inhibitor (CAS 161796-78-7) |
The activation of esomeprazole is a multi-step process that occurs in the highly acidic environment of the secretory canaliculi of the parietal cell:
-
Accumulation: As a weak base, esomeprazole freely crosses cell membranes and accumulates in the acidic secretory canaliculi of the parietal cells.[5]
-
Protonation: In the acidic environment (pH < 2), the pyridine and benzimidazole nitrogens of esomeprazole become protonated.[7][8]
-
Conversion to Sulfenamide: The protonated form undergoes a chemical rearrangement to form a reactive tetracyclic sulfenamide.[7][8] This active metabolite is the species that directly interacts with the proton pump.
Caption: Activation pathway of esomeprazole in parietal cells.
Molecular Interaction with H+/K+-ATPase
The activated sulfenamide form of esomeprazole forms a covalent disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase.[3] For omeprazole, the racemic mixture of which esomeprazole is the S-enantiomer, these binding sites have been identified as Cys813 and Cys892.[3] This irreversible binding locks the enzyme in an inactive conformation, thereby preventing the transport of H+ ions into the gastric lumen.[4] To restore acid secretion, the parietal cell must synthesize new H+/K+-ATPase molecules.[4]
Regulation of H+/K+-ATPase Activity by Intracellular Signaling
The activity of the H+/K+-ATPase is regulated by intracellular signaling pathways that are initiated by the binding of secretagogues to their respective receptors on the basolateral membrane of the parietal cell. The two major signaling pathways are the cAMP-dependent pathway and the Ca2+-dependent pathway.
cAMP-Dependent Pathway
Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on the parietal cell, which are Gs-coupled. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the translocation of H+/K+-ATPase-containing tubulovesicles to the apical membrane and an increase in proton pump activity.[9]
Ca2+-Dependent Pathway
Acetylcholine, released from enteric neurons, and gastrin, a hormone released from G-cells, bind to M3 muscarinic and CCK2 receptors, respectively.[1] Both of these receptors are Gq-coupled and activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of Ca2+ into the cytoplasm.[10] The increased intracellular Ca2+ and DAG activate Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[2][11] These kinases phosphorylate downstream effectors that contribute to the stimulation of acid secretion.
Caption: Signaling pathways regulating H+/K+-ATPase in parietal cells.
Experimental Protocols
Isolation of Gastric Parietal Cells
Objective: To obtain a primary culture of gastric parietal cells for in vitro studies.
Materials:
-
Mouse or rabbit stomach
-
Collagenase solution
-
Phosphate-buffered saline (PBS)
-
Basement membrane matrix (e.g., Matrigel)
-
Cell culture medium
Procedure:
-
Perfuse the stomach with PBS to remove blood.
-
Isolate the gastric mucosa and mince it into small pieces.
-
Digest the tissue with a collagenase solution to release gastric glands.
-
Plate the isolated glands on a basement membrane matrix-coated culture dish.
-
Culture the cells in an appropriate medium. Parietal cells can be identified by their characteristic morphology and strong staining for H+/K+-ATPase.
H+/K+-ATPase Inhibition Assay
Objective: To determine the inhibitory activity of esomeprazole on the H+/K+-ATPase enzyme.
Materials:
-
Isolated gastric microsomes (enriched with H+/K+-ATPase)
-
Esomeprazole solutions of varying concentrations
-
ATP solution
-
Reaction buffer (e.g., Tris-HCl)
-
Reagents for phosphate determination (e.g., malachite green)
Procedure:
-
Prepare a reaction mixture containing the isolated gastric microsomes in the reaction buffer.
-
Add different concentrations of esomeprazole to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding ATP.
-
After a defined incubation period, stop the reaction.
-
Measure the amount of inorganic phosphate released from ATP hydrolysis.
-
Calculate the percentage of inhibition for each esomeprazole concentration and determine the IC50 value.[3]
Measurement of Intracellular pH (pHi)
Objective: To measure changes in the intracellular pH of parietal cells in response to esomeprazole.
Materials:
-
Isolated parietal cells
-
HEPES-buffered saline
-
Fluorescence microscope or plate reader
Procedure:
-
Load the isolated parietal cells with BCECF-AM by incubating them in a solution containing the dye.[4][7]
-
Wash the cells to remove extracellular dye.[4]
-
Excite the cells at two different wavelengths (e.g., 490 nm and 440 nm) and measure the fluorescence emission at a single wavelength (e.g., 535 nm).[7]
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular pH.
-
Establish a calibration curve using buffers of known pH in the presence of an ionophore (e.g., nigericin) to equilibrate intracellular and extracellular pH.[7]
-
Treat the cells with esomeprazole and monitor the change in the fluorescence ratio over time to determine the effect on pHi.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of esomeprazole on gastric parietal cells.
Caption: A typical experimental workflow for studying esomeprazole.
Conclusion
Esomeprazole is a highly effective inhibitor of gastric acid secretion due to its targeted accumulation and activation within the acidic environment of gastric parietal cells. Its irreversible covalent binding to the H+/K+-ATPase provides a prolonged and potent suppression of acid production. Understanding the intricate cellular and molecular mechanisms of esomeprazole, from its physicochemical properties to its interaction with the proton pump and the signaling pathways that regulate it, is crucial for the development of novel and improved therapies for acid-related disorders. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the multifaceted actions of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Different actions of protein kinase C isoforms α and ε on gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnsbm.org [jnsbm.org]
- 4. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 5. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Proton Pump Activation in Stimulated Parietal Cells Is Regulated by Gastric Acid Secretory Capacity: A Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Involvement of protein kinase C in the acid secretion of gastric parietal cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 10. Protein kinase C-alpha attenuates cholinergically stimulated gastric acid secretion of rabbit parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Esomeprazole sodium, H+/ K+-ATPase (proton pump) inhibitor (CAS 161796-78-7) | Abcam [abcam.com]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Quantification of Esomeprazole Magnesium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of esomeprazole magnesium in bulk drug and pharmaceutical dosage forms. The method is designed to be simple, precise, and accurate, making it suitable for routine quality control and stability studies. The developed isocratic method utilizes a C18 column with UV detection, providing excellent separation of esomeprazole from its degradation products. This document provides comprehensive experimental protocols, system suitability requirements, and data presentation to facilitate seamless adoption in a laboratory setting.
Introduction
Esomeprazole is the S-isomer of omeprazole, a proton pump inhibitor that significantly reduces gastric acid secretion.[1] It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD).[2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of esomeprazole magnesium formulations. High-performance liquid chromatography (HPLC) is a powerful technique for the quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity.[3][4]
This application note describes a validated HPLC method for the determination of esomeprazole magnesium, which has been developed to be stability-indicating in accordance with International Council for Harmonisation (ICH) guidelines.[2]
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The recommended chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 7.0) (60:40, v/v)[3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Detection Wavelength | 302 nm[4][5] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient (25 °C)[4] |
| Run Time | Approximately 10 minutes |
Reagents and Solutions
-
Esomeprazole Magnesium Reference Standard: Of known purity.
-
Acetonitrile: HPLC grade.
-
Potassium Dihydrogen Orthophosphate: Analytical grade.[2]
-
Sodium Hydroxide: Analytical grade.[2]
-
Orthophosphoric Acid: Analytical grade.
-
Water: HPLC grade.
Preparation of Solutions
2.3.1. Phosphate Buffer (pH 7.0)
-
Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to obtain a desired molarity (e.g., 0.025 M).[4]
-
Adjust the pH to 7.0 ± 0.05 with a dilute solution of sodium hydroxide or orthophosphoric acid.[3]
-
Filter the buffer solution through a 0.45 µm membrane filter.
2.3.2. Mobile Phase Preparation
-
Mix acetonitrile and the prepared phosphate buffer (pH 7.0) in a 60:40 volume/volume ratio.[3]
-
Degas the mobile phase using sonication or another suitable method before use.
2.3.3. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of Esomeprazole Magnesium Reference Standard into a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of the mobile phase.
-
Dilute to volume with the mobile phase and mix thoroughly.
2.3.4. Sample Preparation (from Tablets/Capsules)
-
Weigh and finely powder not fewer than 20 tablets (or the contents of 20 capsules).[5]
-
Accurately weigh a portion of the powder equivalent to 10 mg of esomeprazole and transfer it to a 100 mL volumetric flask.[2]
-
Add approximately 70 mL of the mobile phase and sonicate for 15-30 minutes to ensure complete dissolution.[2][5]
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
Method Protocol
The following diagram illustrates the overall workflow for the quantification of esomeprazole magnesium using the developed HPLC method.
Caption: Workflow for Esomeprazole Quantification by HPLC.
System Suitability
To ensure the performance of the chromatographic system, system suitability tests should be performed before the analysis of any samples. The acceptance criteria for the system suitability test are presented in Table 2.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for six replicate injections of the standard solution)[2] |
Stability-Indicating Nature of the Method
The stability-indicating capability of this method was confirmed through forced degradation studies. Esomeprazole is known to be susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.[1][6] The HPLC method effectively separates the intact esomeprazole peak from the peaks of its degradation products.
Forced Degradation Protocol
Forced degradation studies are essential to demonstrate the specificity of the method. The following conditions are recommended:
-
Acid Hydrolysis: Treat the drug substance with 0.1N HCl at 60°C for 2 hours.[1][6]
-
Base Hydrolysis: Treat the drug substance with 0.1N NaOH at 60°C for 2 hours.[1][6]
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 2 hours.[1][6]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.[7]
-
Photolytic Degradation: Expose the drug substance to UV light (200 Wh/m²) and visible light.[1][6]
The following diagram illustrates the potential degradation pathways of esomeprazole under various stress conditions.
Caption: Esomeprazole Degradation Pathways.
Method Validation
The developed HPLC method should be validated according to ICH guidelines. The validation parameters and typical acceptance criteria are summarized in Table 3.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte in the presence of its impurities and degradation products. | No interference from excipients or degradation products at the retention time of esomeprazole. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration).[2][5] |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0%.[4] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2.0% for repeatability and intermediate precision.[4] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The lowest amount of analyte that can be detected and quantified, respectively. | Determined based on signal-to-noise ratio or standard deviation of the response and the slope of the calibration curve. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptance criteria when parameters like mobile phase composition, pH, and flow rate are slightly varied. |
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantification of esomeprazole magnesium in bulk and pharmaceutical dosage forms. The method is stability-indicating, ensuring that the presence of degradation products does not interfere with the accurate measurement of the active pharmaceutical ingredient. This validated method is well-suited for routine quality control analysis and stability studies in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. jfda-online.com [jfda-online.com]
- 4. asianpubs.org [asianpubs.org]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iajps.com [iajps.com]
Application Notes and Protocols: Synthesis and Crystallization of Esomeprazole Magnesium Dihydrate Form B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esomeprazole, the (S)-enantiomer of omeprazole, is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. The magnesium salt of esomeprazole exists in various polymorphic forms, with the dihydrate Form B being a stable crystalline form. This document provides detailed application notes and protocols for the synthesis of esomeprazole magnesium and its subsequent crystallization into the dihydrate Form B. The procedures outlined are compiled from various established methods to ensure reproducibility and high purity of the final product.
Synthesis of Esomeprazole Magnesium
The synthesis of esomeprazole magnesium typically starts from the precursor 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridyl)methyl)thio)-1H-benzoimidazole. The process involves an asymmetric oxidation to form esomeprazole, followed by salt formation with a magnesium source.
Experimental Protocol: Synthesis of Esomeprazole and Conversion to Esomeprazole Magnesium
-
Asymmetric Oxidation of the Sulfide Precursor :
-
In a suitable reaction vessel, dissolve 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridyl)methyl)thio)-1H-benzoimidazole in an organic solvent such as dichloromethane.
-
Add a chiral titanium complex, for example, prepared from titanium(IV) isopropoxide and (R,R)-1,2-diphenyl-1,2-ethanediol, to the solution.[1]
-
Cool the reaction mixture to 5-10°C.
-
Slowly add an oxidizing agent, such as tert-butyl hydroperoxide, while maintaining the temperature.[1]
-
Stir the mixture for 2-3 hours at 5-10°C.
-
Quench the reaction by adding an aqueous ammonia solution.
-
Adjust the pH to 8-9 with an acetic acid solution.[1]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under vacuum to obtain crude esomeprazole.
-
-
Formation of Esomeprazole Magnesium :
-
Dissolve the crude esomeprazole in methanol.
-
In a separate flask, prepare a methanolic solution of a magnesium source, such as magnesium methanolate.[2]
-
Add the magnesium methanolate solution to the esomeprazole solution dropwise at room temperature.
-
Stir the reaction mixture for 1 hour to allow for the formation of the esomeprazole magnesium salt.[2]
-
The resulting solution contains esomeprazole magnesium and can be carried forward to the crystallization step.
-
Crystallization of Esomeprazole Magnesium Dihydrate Form B
This protocol describes the crystallization of esomeprazole magnesium into its dihydrate Form B from a mixed solvent system. This method has been shown to be reproducible and yield a high-purity product.[3]
Experimental Protocol: Crystallization of Form B
-
Dissolution :
-
Take the methanolic solution of esomeprazole magnesium from the previous step or dissolve solid esomeprazole magnesium in a mixed solvent of methanol, acetone, and water. The typical volume ratio of methanol to acetone can range from 3:1 to 1:3, with the water content being 4% to 12% of the total volume.[3]
-
Stir the mixture at a temperature of 30-40°C until a clear solution is obtained.[3]
-
-
Crystallization :
-
Isolation and Drying :
-
Separate the precipitated crystals by filtration.
-
Wash the crystals with a cold solvent, such as chilled acetone, to remove any remaining impurities.
-
Dry the isolated crystals under vacuum at a temperature between 15°C and 40°C for 2-10 hours.[3]
-
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and crystallization of esomeprazole magnesium dihydrate Form B.
| Parameter | Value | Reference |
| Starting Material | Esomeprazole magnesium solid (amorphous or other hydrate forms) | [3] |
| Solvent System | Methanol-Acetone-Water | [3] |
| Methanol:Acetone Ratio (v/v) | 3:1 to 1:3 | [3] |
| Water Content (% v/v) | 4% - 12% | [3] |
| Dissolution Temperature | 30-40°C | [3] |
| Crystallization Temperature | -5°C to -10°C | [3] |
| Drying Temperature | 15-40°C | [3] |
| Drying Time | 2-10 hours | [3] |
| Yield | 71.5% - 79.0% | [3] |
| HPLC Purity | >99.8% | [3] |
| Enantiomeric Excess (ee) | >99.8% | [3] |
| Analytical Technique | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity and enantiomeric excess determination | Reverse-phase C18 column, UV detection at 302 nm, mobile phase of acetonitrile and phosphate buffer.[4][5] |
| Powder X-Ray Diffraction (PXRD) | Polymorphic form identification | Characteristic peaks for Form B at d-values of 4.19, 4.45, 4.68, 4.79, 4.91, 4.98, 5.1, 5.4, 5.5, 5.6, 5.8, 6.3, 6.7, 7.9, 8.1, 11.0, 11.8, and 14.9 Å.[3] |
| Thermal Gravimetric Analysis (TGA) | Water content determination | To confirm the dihydrate nature of the crystalline form. |
| Infrared Spectroscopy (IR) | Functional group analysis | To confirm the chemical identity of esomeprazole magnesium. |
Visualization of Experimental Workflow
Synthesis of Esomeprazole Magnesium
Caption: Workflow for the synthesis of esomeprazole magnesium.
Crystallization of Esomeprazole Magnesium Dihydrate Form B
Caption: Workflow for the crystallization of Form B.
Conclusion
The protocols provided herein offer a comprehensive guide for the synthesis and crystallization of esomeprazole magnesium dihydrate Form B. By carefully controlling the reaction and crystallization conditions, a high-purity and stable polymorphic form of esomeprazole magnesium can be reliably obtained. The provided quantitative data and analytical methods will aid researchers in reproducing these results and ensuring the quality of the final product.
References
- 1. Preparation method of esomeprazole magnesium trihydrate - Eureka | Patsnap [eureka.patsnap.com]
- 2. US8362259B2 - Process for the preparation of esomeprazole magnesium in a stable form - Google Patents [patents.google.com]
- 3. CN104725357A - Preparation method of esomeprazole magnesium dihydrate crystal form B - Google Patents [patents.google.com]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
Application Note: UV Spectrophotometric Analysis of Esomeprazole Magnesium in Bulk Drug
AN-ESOM-UV-001
Introduction
Esomeprazole magnesium is a proton pump inhibitor that significantly inhibits gastric acid secretion. It is the S-isomer of omeprazole and is widely used in the treatment of acid-related gastrointestinal disorders. Accurate and reliable analytical methods are crucial for the quality control of esomeprazole magnesium in bulk drug substance and pharmaceutical formulations. This application note describes a simple, rapid, and cost-effective UV spectrophotometric method for the quantitative determination of esomeprazole magnesium in a bulk drug substance.
Principle
The method is based on the measurement of the ultraviolet absorbance of esomeprazole magnesium in a suitable solvent. Esomeprazole magnesium exhibits a distinct absorption spectrum in the UV range, and the absorbance at its wavelength of maximum absorption (λmax) is directly proportional to its concentration, following the Beer-Lambert law.
Experimental Protocols
1. Apparatus and Reagents
-
UV-Visible Spectrophotometer (Double Beam)
-
Analytical Balance
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
Esomeprazole Magnesium Reference Standard
-
Methanol (AR Grade)
2. Determination of Wavelength of Maximum Absorbance (λmax)
A solution of esomeprazole magnesium in methanol is scanned over the UV range of 200-400 nm to identify the wavelength of maximum absorbance. Studies have shown the λmax for esomeprazole magnesium in methanol to be in the range of 299-302 nm.[1][2] For this protocol, 299 nm is used.[1]
3. Preparation of Standard Stock Solution
-
Accurately weigh 100 mg of Esomeprazole Magnesium Reference Standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 70 mL of methanol.
-
Make up the volume to 100 mL with methanol to obtain a standard stock solution of 1000 µg/mL.
4. Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute with methanol to obtain final concentrations in the range of 2-10 µg/mL.[1]
-
Measure the absorbance of each working standard solution at 299 nm against a methanol blank.[1]
-
Plot a calibration curve of absorbance versus concentration.
5. Preparation of Sample Solution
-
Accurately weigh a quantity of the esomeprazole magnesium bulk drug powder equivalent to 100 mg of esomeprazole.
-
Transfer the weighed sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to achieve a concentration of 1000 µg/mL.
-
Filter the solution if necessary.
-
Further dilute an aliquot of this solution with methanol to obtain a final concentration within the calibration range (e.g., 10 µg/mL).
6. Assay Procedure
-
Measure the absorbance of the final sample solution at 299 nm using methanol as a blank.[1]
-
Calculate the concentration of esomeprazole magnesium in the sample solution from the calibration curve.
-
The percentage purity of the esomeprazole magnesium in the bulk drug can be calculated using the following formula:
Data Presentation
The quantitative data for the UV spectrophotometric analysis of esomeprazole magnesium is summarized in the table below.
| Parameter | Result | Reference |
| Solvent | Methanol | [1] |
| λmax (Wavelength of Maximum Absorbance) | 299 nm | [1] |
| Linearity Range | 2-10 µg/mL | [1] |
| Correlation Coefficient (r²) | 0.999 | [1] |
| % Mean Recovery | 98-99.23% | [1] |
| % Assay | 98.1-98.3% | [1] |
Method Validation
The described method has been validated according to ICH guidelines, demonstrating good linearity, accuracy, and precision.[1] The percentage relative standard deviation (%RSD) for repeatability was found to be less than 2%.[1]
Visualization
Caption: Experimental workflow for UV spectrophotometric analysis of esomeprazole magnesium.
References
Application Note: Preparation of Amorphous Esomeprazole Magnesium Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Esomeprazole magnesium, the S-isomer of omeprazole, is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. The amorphous form of this active pharmaceutical ingredient (API) is often preferred due to its potential for enhanced solubility and bioavailability compared to its crystalline counterparts. This document outlines detailed protocols for the preparation of amorphous esomeprazole magnesium salt via three common laboratory- and industrial-scale methods: aqueous precipitation, spray drying, and lyophilization (freeze-drying).
The characterization of the amorphous state is crucial and is typically confirmed by the absence of sharp peaks in an X-ray powder diffraction (XRPD) pattern, which instead shows a broad halo.[1]
Experimental Protocols
Method 1: Aqueous Precipitation
This method involves the reaction of an alkali metal salt of esomeprazole, such as esomeprazole sodium, with a magnesium salt in an aqueous medium at controlled low temperatures to precipitate the amorphous esomeprazole magnesium.[1]
Materials:
-
Esomeprazole Sodium
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)
-
Purified Water
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Protocol:
-
Charge a round bottom flask with esomeprazole sodium and purified water.
-
Stir the mixture at ambient temperature (25-30°C) for approximately 30 minutes until a clear solution is obtained.[1]
-
Cool the resulting solution to a specific low temperature (e.g., 3°C to 10°C) over a period of 10-30 minutes.[1]
-
In a separate vessel, prepare a solution of magnesium sulfate heptahydrate in purified water.
-
Slowly add the magnesium sulfate solution to the cooled esomeprazole sodium solution over 5-35 minutes, while maintaining the low temperature.[1]
-
Stir the resulting mixture for approximately 2 to 2.5 hours at the controlled low temperature.[1] A solid precipitate will form.
-
Filter the formed solid using a Buchner funnel and wash the cake with cold purified water.[1]
-
Dry the isolated solid in a vacuum oven at a temperature of 45-50°C for 3-4.5 hours to obtain amorphous esomeprazole magnesium.[1]
Method 2: Spray Drying
Spray drying is a technique that rapidly converts a solution into a dry amorphous powder. This method involves dissolving crystalline esomeprazole magnesium (e.g., trihydrate) in a suitable solvent system and then atomizing the solution into a hot drying gas.
Materials:
-
Esomeprazole Magnesium Trihydrate
-
Methanol
-
Dichloromethane
-
Triethylamine (optional, as a stabilizer)[2]
Equipment:
-
Laboratory Spray Dryer (e.g., Buchi-190)
-
Magnetic stirrer
-
Filtration apparatus
-
Vacuum oven
Protocol:
-
Dissolve esomeprazole magnesium trihydrate in a mixture of dichloromethane and methanol at 25-30°C.[2]
-
Filter any undissolved material to obtain a clear solution.
-
Optionally, add a small amount of triethylamine to the filtrate.[2]
-
Set the spray dryer parameters. A typical inlet temperature is 65-80°C, with an outlet temperature of 22-42°C.[2]
-
Feed the clear solution into the spray dryer.
-
Collect the resulting solid powder.
-
Further dry the collected solid under vacuum at 60-65°C for 14-15 hours to yield the amorphous form of esomeprazole magnesium.[2]
Method 3: Lyophilization (Freeze-Drying)
Lyophilization involves freezing a solution of the compound and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid to the gas phase.
Materials:
-
Esomeprazole compound (e.g., sodium salt)
-
Lyophilization protectant (e.g., mannitol)
-
Water for Injection
-
0.1 M Sodium Hydroxide (for pH adjustment)
Equipment:
-
Lyophilizer (Freeze-Dryer)
-
Sterile filtration apparatus (0.22 µm filter)
-
Vials suitable for lyophilization
Protocol:
-
Accurately weigh the esomeprazole compound and a suitable freeze-drying protectant and dissolve them in water for injection.[3]
-
Adjust the pH of the solution to between 9.5 and 11.2 using 0.1 M NaOH.[3]
-
Optionally, add activated carbon, stir for 30 minutes, and filter to decolorize and clarify the solution.[3]
-
Sterilize the solution by filtering through a 0.22 µm microporous membrane.[3]
-
Fill the solution into appropriate glass vials.
-
Load the vials into the lyophilizer and initiate the freeze-drying cycle. A typical cycle involves:
-
Freezing the solution to a low temperature (e.g., -40°C).
-
Applying a vacuum and gradually increasing the shelf temperature to allow for primary drying (sublimation of water).
-
A secondary drying phase at a higher temperature to remove residual bound water.
-
-
Once the cycle is complete, stopper the vials under vacuum or nitrogen and seal them to obtain the amorphous lyophilized product.
Data Presentation
The following tables summarize quantitative data from various preparations of amorphous esomeprazole magnesium as reported in the literature.
Table 1: Summary of Aqueous Precipitation Method Parameters and Results [1]
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |
| Esomeprazole Sodium | 15 g | 10 g | 12 g | 12 g |
| Water for Esomeprazole Na | 300 mL | 230 mL | 375 mL | 375 mL |
| MgSO₄·7H₂O | 4.43 g | 2.95 g | 4.83 g | 4.83 g |
| Water for MgSO₄ | 75 mL | 20 mL | 450 mL | 75 mL |
| Reaction Temperature | 3°C | 5-7°C | 2-3°C | 17-19°C |
| Stirring Time | 2.25 hours | 2.5 hours | 2.25 hours | 2.75 hours |
| Drying Temperature | 50°C | 50°C | 45°C | 45°C |
| Yield | 8.4 g | 5.94 g | 11.2 g | 10.7 g |
| Mg Content (anhydrous) | 3.514% w/w | 3.498% w/w | 3.45% w/w | 3.46% w/w |
| Water Content (by KF) | 7.16% w/w | 9.94% w/w | 9.68% w/w | 9.31% w/w |
Table 2: Summary of Spray Drying Method Parameters and Results [2]
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | Esomeprazole Mg Trihydrate | Esomeprazole Mg Trihydrate | Esomeprazole Mg Trihydrate |
| Amount of Starting Material | 200 g | 20 g | 10 g |
| Solvent System | Dichloromethane / Methanol | Methanol | Dichloromethane / Ethanol |
| Solvent Volume | 1200 mL / 1200 mL | 200 mL | 50 mL / 70 mL |
| Inlet Temperature | 65-68°C | 65-68°C | 70-80°C |
| Outlet Temperature | 22-42°C | 22-42°C | 22-42°C |
| Drying Conditions | 60-65°C under vacuum, 14-15 hrs | 60-65°C under vacuum, 14-15 hrs | 60-65°C under vacuum, 14-15 hrs |
| Yield | 120 g | 11.5 g | 5.82 g |
| Purity (HPLC) | 99.77% | Not Reported | Not Reported |
| Mg Content | 3.4% | Not Reported | Not Reported |
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for Aqueous Precipitation Method.
Caption: Workflow for Spray Drying Method.
Caption: Workflow for Lyophilization Method.
References
- 1. WO2010120750A2 - Amorphous esomeprazole magnesium - Google Patents [patents.google.com]
- 2. US7482463B2 - Amorphous form of esomeprazole salts - Google Patents [patents.google.com]
- 3. CN102319223B - Esomeprazole freeze-dried preparation and preparation method thereof - Google Patents [patents.google.com]
Application of Esomeprazole Magnesium in In Vivo Animal Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+ ATPase on gastric parietal cells. While its primary clinical use is in the management of acid-related gastrointestinal disorders, preclinical research in various in vivo animal models has unveiled its broader therapeutic potential, including anti-inflammatory, antioxidant, and anti-cancer effects. This document provides detailed application notes and protocols for the use of esomeprazole magnesium in key animal models, presenting quantitative data in structured tables and visualizing complex biological pathways and experimental workflows using Graphviz diagrams.
Application 1: Gastrointestinal Ulcer Models
Stress-Induced Gastric Ulcers
Esomeprazole magnesium has demonstrated significant gastroprotective effects in animal models of stress-induced gastric ulcers. Its mechanism extends beyond acid suppression to include antioxidant and anti-inflammatory actions.
This protocol outlines the induction of stress ulcers in rats and the prophylactic administration of esomeprazole magnesium.
Materials:
-
Male Wistar rats (200-250 g)
-
Esomeprazole magnesium
-
Normal saline
-
Restraint cages
-
Water bath maintained at 23°C
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week with free access to food and water.
-
Grouping: Randomly divide rats into the following groups (n=10/group):
-
Normal Control (NC)
-
WIRS Control
-
WIRS + Esomeprazole (Low Dose)
-
WIRS + Esomeprazole (High Dose)
-
-
Drug Administration:
-
Dissolve esomeprazole magnesium in normal saline.
-
Administer esomeprazole intraperitoneally once daily for 7 consecutive days at low (10 mg/kg) and high (50 mg/kg) doses.[1]
-
The NC and WIRS control groups receive an equivalent volume of normal saline.
-
-
Induction of Stress Ulcers:
-
On the 7th day, 1 hour after the final drug administration, fast the rats for 24 hours (with free access to water).
-
Place the rats in restraint cages and immerse them vertically in a water bath at 23°C to the level of the xiphoid process for 6 hours.
-
-
Sample Collection and Analysis:
-
After 6 hours of WIRS, euthanize the rats.
-
Immediately collect stomach tissue.
-
Measure the ulcer index by scoring the gastric lesions.
-
Homogenize a portion of the gastric tissue for biochemical analysis of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) levels.
-
Collect blood for serum analysis of gastrin.
-
Fix a portion of the gastric tissue in 10% formalin for histopathological examination.
-
| Group | Ulcer Index (Guth's Score) | Gastric MDA (nmol/mg protein) | Gastric SOD (U/mg protein) | Gastric GSH (mg/g protein) | Serum Gastrin (pg/mL) | Gastric TNF-α (pg/mg protein) | Gastric IL-1β (pg/mg protein) |
| Normal Control | 0.6 ± 0.2 | 1.2 ± 0.2 | 18.5 ± 1.5 | 3.5 ± 0.3 | 85.2 ± 5.1 | 15.3 ± 1.8 | 12.1 ± 1.5 |
| WIRS Control | 59.7 ± 4.3 | 4.8 ± 0.5 | 8.2 ± 0.9 | 1.2 ± 0.2 | 145.6 ± 8.7 | 45.2 ± 3.9 | 38.7 ± 3.1 |
| WIRS + Esomeprazole (10 mg/kg) | 31.9 ± 3.1 | 2.9 ± 0.4 | 12.6 ± 1.1 | 2.1 ± 0.3 | 110.3 ± 7.2 | 28.4 ± 2.5 | 25.3 ± 2.2 |
| WIRS + Esomeprazole (50 mg/kg) | 5.7 ± 0.8 | 1.8 ± 0.3 | 16.8 ± 1.3 | 3.0 ± 0.4 | 95.8 ± 6.4 | 18.9 ± 2.1 | 15.8 ± 1.7 |
Data are presented as mean ± SEM.[1]
// Nodes Stress [label="Water-Immersion\nRestraint Stress", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38_MAPK [label="p38 MAPK\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; NF_kB [label="NF-κB\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="↑ Pro-inflammatory\nCytokines (TNF-α, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ulcer [label="Gastric Ulceration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Esomeprazole [label="Esomeprazole\nMagnesium", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant [label="↑ Antioxidant\n(SOD, GSH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="↓ Gastric Acid\nSecretion", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Stress -> ROS; ROS -> p38_MAPK; ROS -> NF_kB; p38_MAPK -> NF_kB; NF_kB -> Inflammation; Inflammation -> Ulcer; ROS -> Ulcer; Esomeprazole -> ROS [label="Inhibits", color="#34A853", fontcolor="#34A853"]; Esomeprazole -> p38_MAPK [label="Inhibits", color="#34A853", fontcolor="#34A853"]; Esomeprazole -> NF_kB [label="Inhibits", color="#34A853", fontcolor="#34A853"]; Esomeprazole -> Antioxidant [label="Promotes", color="#34A853", fontcolor="#34A853"]; Esomeprazole -> Acid [label="Inhibits", color="#34A853", fontcolor="#34A853"]; } dot Esomeprazole's protective mechanism in stress ulcers.
// Nodes Acclimatization [label="Animal Acclimatization\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Random Grouping\n(n=10/group)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Esomeprazole/Saline Admin.\n(Daily for 7 days)", fillcolor="#FBBC05", fontcolor="#202124"]; Fasting [label="24-hour Fasting", fillcolor="#F1F3F4", fontcolor="#202124"]; WIRS [label="Water-Immersion Restraint\n(6 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Euthanasia [label="Euthanasia & Sample Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Ulcer Scoring, Biochemical\n& Histopathological Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Acclimatization -> Grouping; Grouping -> Treatment; Treatment -> Fasting; Fasting -> WIRS; WIRS -> Euthanasia; Euthanasia -> Analysis; } dot Experimental workflow for the WIRS model.
NSAID-Induced Gastropathy
Esomeprazole magnesium is effective in mitigating gastric damage caused by nonsteroidal anti-inflammatory drugs (NSAIDs).
Materials:
-
A/J mice
-
Esomeprazole magnesium
-
Indomethacin
-
Saline, Vehicle
Procedure:
-
Animal Grouping: Divide mice into four treatment groups:
-
Control (Saline in vehicle)
-
Indomethacin
-
Esomeprazole
-
Indomethacin + Esomeprazole
-
-
Drug Administration: Administer treatments daily by gavage for 10 days.
-
Monitoring: Monitor mice for weight loss and melena. Record survival rates.
-
Sample Collection: After 10 days, sacrifice the mice and collect gastric tissue.
-
Analysis: Measure gastric total antioxidant capacity, lipid peroxide levels, and myeloperoxidase activity using validated assays.
| Group | Survival Rate (%) | Gastric Lipid Peroxide Levels (Arbitrary Units) | Gastric Total Antioxidant Capacity (Arbitrary Units) |
| Indomethacin | 62 | Increased (P = 0.03 vs. Indo + Eso) | Decreased |
| Indomethacin + Esomeprazole | 100 | Decreased | Increased (P = 0.08 vs. Indo) |
P-values indicate statistical significance.[2]
Application 2: Liver Fibrosis Model
Esomeprazole magnesium has shown potential anti-fibrotic effects in a rat model of liver fibrosis induced by carbon tetrachloride (CCl4).
Experimental Protocol: CCl4-Induced Liver Fibrosis in Rats
Materials:
-
Male albino rats (150-180 g)
-
Esomeprazole magnesium
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
Silymarin (positive control)
Procedure:
-
Animal Grouping:
-
Normal Control
-
CCl4 Control
-
CCl4 + Esomeprazole
-
CCl4 + Silymarin
-
-
Induction of Liver Fibrosis:
-
Administer CCl4 (1 mL/kg, 40% in olive oil) intraperitoneally twice weekly for 6 weeks to the CCl4, esomeprazole, and silymarin groups.[2]
-
The normal control group receives the vehicle (olive oil).
-
-
Treatment:
-
After the 6-week induction period, administer esomeprazole (30 mg/kg, orally) or silymarin (100 mg/kg, orally) daily for two weeks.[2]
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood for serum analysis of liver function enzymes (ALT, AST).
-
Collect liver tissue for histopathological examination and measurement of oxidative stress markers (MDA, SOD, GSH) and inflammatory markers (TNF-α, TGF-β, IL-6).
-
| Group | Serum ALT (U/L) | Serum AST (U/L) | Liver MDA (nmol/g tissue) | Liver SOD (U/mg protein) | Liver GSH (μmol/g tissue) | Liver TNF-α (pg/mg protein) | Liver TGF-β (pg/mg protein) | Liver IL-6 (pg/mg protein) |
| Normal Control | 35 ± 3 | 80 ± 7 | 150 ± 12 | 120 ± 10 | 5.5 ± 0.5 | 50 ± 5 | 80 ± 7 | 40 ± 4 |
| CCl4 Control | 150 ± 12 | 350 ± 28 | 450 ± 35 | 40 ± 4 | 2.0 ± 0.2 | 200 ± 18 | 300 ± 25 | 150 ± 13 |
| CCl4 + Esomeprazole | 60 ± 5 | 150 ± 13 | 200 ± 18 | 90 ± 8 | 4.5 ± 0.4 | 80 ± 7 | 120 ± 11 | 60 ± 5 |
| CCl4 + Silymarin | 55 ± 5 | 140 ± 12 | 180 ± 15 | 95 ± 8 | 4.8 ± 0.4 | 75 ± 6 | 110 ± 10 | 55 ± 5 |
Data are presented as mean ± SEM.[2][3]
Application 3: Cancer Models
Esomeprazole magnesium has been investigated for its anti-cancer properties, including its ability to inhibit metastasis and enhance the efficacy of chemotherapy.
Experimental Protocol: Breast Cancer Lung Metastasis in an Orthotopic Mouse Model
Materials:
-
Female nude mice
-
MDA-MB-231 human breast cancer cells
-
Esomeprazole magnesium
-
Normal saline
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells under standard conditions.
-
Orthotopic Injection: Inject 1x10^6 MDA-MB-231 cells into the mammary fat pad of each mouse.
-
Treatment:
-
Once tumors are established, randomize mice into control and treatment groups.
-
Administer esomeprazole magnesium (e.g., 3 or 10 mg/kg) or normal saline (control) via an appropriate route (e.g., intraperitoneal injection) daily.[4]
-
-
Monitoring: Monitor tumor growth and body weight regularly.
-
Endpoint Analysis:
-
After a predetermined period (e.g., 40 days), euthanize the mice.
-
Excise the lungs and count the number of metastatic nodules on the surface.
-
Perform histopathological analysis of the lungs to confirm metastasis.
-
// Nodes Esomeprazole [label="Esomeprazole\nMagnesium", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Legumain [label="Legumain\nActivity", fillcolor="#F1F3F4", fontcolor="#202124"]; ECM_Degradation [label="Extracellular Matrix\nDegradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Invasion [label="Cancer Cell\nInvasion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metastasis [label="Metastasis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Esomeprazole -> Legumain [label="Inhibits", color="#34A853", fontcolor="#34A853"]; Legumain -> ECM_Degradation; ECM_Degradation -> Cell_Invasion; Cell_Invasion -> Metastasis; } dot Esomeprazole's inhibition of legumain in cancer metastasis.
Conclusion
The application of esomeprazole magnesium in in vivo animal models extends beyond its well-established role in acid suppression. The protocols and data presented here highlight its potential as a multi-faceted therapeutic agent with antioxidant, anti-inflammatory, and anti-cancer properties. These findings provide a solid foundation for further research and drug development efforts, encouraging the exploration of esomeprazole magnesium in a wider range of disease models. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and to further elucidate the molecular mechanisms underlying the diverse effects of this drug.
References
- 1. Pharmacokinetics and Acid Suppressant Efficacy of Esomeprazole after Intravenous, Oral, and Subcutaneous Administration to Healthy Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esomeprazole inhibits the lysosomal cysteine protease legumain to prevent cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. Modulation of AMPK by esomeprazole and canagliflozin mitigates methotrexate-induced hepatotoxicity: involvement of MAPK/JNK/ERK, JAK1/STAT3, and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Esomeprazole Magnesium Modified-Release Pellets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of esomeprazole magnesium modified-release pellets. This document is intended to guide researchers, scientists, and drug development professionals through the intricate process of developing a robust and effective oral dosage form for this acid-labile proton pump inhibitor.
Introduction
Esomeprazole magnesium is the S-isomer of omeprazole and is a widely used proton pump inhibitor (PPI) for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Due to its inherent instability in acidic environments, oral formulations of esomeprazole require a protective enteric coating to ensure the drug bypasses the stomach and is released in the neutral pH of the small intestine.[1][3] Modified-release pellets offer several advantages over single-unit dosage forms, including more uniform gastrointestinal transit, reduced risk of dose dumping, and more consistent drug absorption.[4]
The formulation of esomeprazole magnesium modified-release pellets is a multi-step process involving the layering of the active pharmaceutical ingredient (API) onto an inert core, followed by the application of one or more functional coatings.[5][6] A typical pellet structure consists of an inert core, a drug layer, an isolation or seal coat layer, and a final enteric coating. For modified-release profiles, an additional sustained-release layer may be incorporated. This document outlines the materials, equipment, and procedures required for each of these critical steps.
Materials and Equipment
Materials
A comprehensive list of materials required for the formulation of esomeprazole magnesium modified-release pellets is provided in the table below.
| Component | Function | Examples |
| Inert Cores | Provides a substrate for drug layering | Sugar spheres (20-25 mesh), Microcrystalline cellulose (MCC) spheres (Celphere CP-203)[1][7] |
| Active Pharmaceutical Ingredient (API) | Therapeutic agent | Esomeprazole Magnesium Trihydrate[2] |
| Binders | Promotes adhesion of the drug to the inert core | Hydroxypropyl Methylcellulose (HPMC E5), Povidone (PVP K30), Hydroxypropyl Cellulose (HPC-SSL)[7][8] |
| Alkalizing Agent/Stabilizer | Protects the acid-labile drug from acidic excipients and residual moisture | Meglumine, Sodium Bicarbonate[1] |
| Anti-tacking Agent/Glidant | Prevents agglomeration of pellets during coating | Talc[7] |
| Seal Coating Polymer | Provides a barrier between the drug layer and the enteric coat | Opadry®, HPMC[8] |
| Sustained-Release Polymer | Controls the rate of drug release | Eudragit® RS 30D, Eudragit® RL 30D |
| Enteric Coating Polymer | Prevents drug release in the acidic environment of the stomach | Eudragit® L30D-55, Hypromellose Phthalate (HPMCP HP-55)[7][9] |
| Plasticizers | Increases the flexibility and durability of the coating film | Triethyl Citrate (TEC), Polyethylene Glycol (PEG 6000)[1][4] |
| Solvents | Used to dissolve or disperse the coating components | Purified Water, Isopropyl Alcohol, Dichloromethane[7] |
Equipment
The primary piece of equipment for this application is a fluid bed coater, often equipped with a Wurster insert for bottom-spray coating.
| Equipment | Purpose |
| Fluid Bed Coater (with Wurster Insert) | Drug layering, seal coating, and enteric coating of pellets[5] |
| Peristaltic Pump | To deliver the coating dispersion at a controlled rate |
| Homogenizer/High-Shear Mixer | To prepare uniform coating dispersions |
| Analytical Balance | For accurate weighing of materials |
| pH Meter | For measuring the pH of dissolution media |
| Dissolution Testing Apparatus (USP Apparatus 1 or 2) | To evaluate the in-vitro drug release profile[10] |
| UV-Vis Spectrophotometer or HPLC | For the quantification of esomeprazole magnesium[7] |
| Scanning Electron Microscope (SEM) | For morphological analysis of the coated pellets[6] |
| Sieves | For particle size analysis and separation |
Experimental Protocols
The following protocols provide a step-by-step guide for the formulation of esomeprazole magnesium modified-release pellets. The process can be visualized in the workflow diagram below.
Preparation of Drug Layering Suspension
-
Dispense all required excipients for the drug layer as per the formulation table.
-
In a suitable stainless-steel vessel, add the purified water and heat to 60-70°C.
-
Slowly add the binder (e.g., HPMC) to the heated water under continuous stirring until a clear solution is formed.[1]
-
To this solution, add the alkalizing agent (e.g., meglumine) and stir until dissolved.[1]
-
Disperse the esomeprazole magnesium trihydrate in the binder solution with continuous stirring.
-
In a separate container, disperse the anti-tacking agent (e.g., talc) in purified water to form a slurry.
-
Add the talc slurry to the drug suspension and continue stirring for at least 45 minutes to ensure a homogenous suspension.[1]
Drug Layering Process
-
Load the inert cores (e.g., sugar spheres) into the fluid bed coater.
-
Pre-warm the cores by fluidizing with hot air until the product temperature reaches 35 ± 3°C.[1]
-
Initiate the bottom-spray coating process with the prepared drug layering suspension using the process parameters outlined in the table below.
-
Continuously stir the drug suspension throughout the coating process to maintain homogeneity.
-
Continue the coating process until the desired weight gain is achieved.
-
After the suspension is completely sprayed, dry the drug-loaded pellets in the fluid bed for approximately 10-15 minutes at a product temperature of 32-38°C.[1]
Seal Coating
-
Prepare the seal coating solution by dissolving the seal coating polymer (e.g., HPMC) and other excipients (e.g., triethyl citrate, talc) in purified water.
-
Load the drug-loaded pellets into the fluid bed coater and pre-warm to a product temperature of 30-35°C.[7]
-
Spray the seal coating solution onto the pellets until the target weight gain is achieved.
-
Dry the seal-coated pellets in the fluid bed for approximately 10 minutes.[1]
Sustained-Release Coating (Optional)
For a modified-release profile beyond enteric protection, a sustained-release layer can be applied.
-
Prepare the sustained-release coating dispersion by mixing the polymers (e.g., Eudragit® RS 30D and RL 30D) with plasticizer and anti-tacking agent in purified water.
-
Load the seal-coated pellets into the fluid bed coater and pre-warm to the specified temperature.
-
Apply the sustained-release coating dispersion.
-
After coating, the pellets may require a curing step (e.g., in an oven at a specific temperature and time) to ensure stable and reproducible release profiles.
Enteric Coating
-
Prepare the enteric coating dispersion by slowly adding the enteric polymer (e.g., methacrylic acid copolymer) to purified water under continuous stirring.[1]
-
In a separate vessel, dissolve the plasticizer (e.g., triethyl citrate) in purified water.[1]
-
Add the plasticizer solution to the polymer dispersion and mix thoroughly.
-
Disperse the anti-tacking agent (e.g., talc) in the polymer-plasticizer mixture and stir for at least 20 minutes.[1]
-
Load the seal-coated (or sustained-release coated) pellets into the fluid bed coater and pre-warm to a product temperature of 28-35°C.[1]
-
Spray the enteric coating dispersion onto the pellets until the desired weight gain is achieved.
-
Dry the enteric-coated pellets in the fluid bed for at least 30 minutes at a product temperature of 28-35°C.[1]
The structure of the final multi-layered pellet is illustrated in the diagram below.
Formulation and Process Parameters
The following tables provide examples of formulation compositions and fluid bed coating process parameters. These should be considered as starting points for formulation development and optimization.
Example Formulation Compositions
| Layer | Component | Formulation 1 (% w/w) | Formulation 2 (% w/w) |
| Drug Layer | Esomeprazole Magnesium Trihydrate | 20.0 | 22.0 |
| Sugar Spheres (Core) | 50.0 | 48.0 | |
| HPMC E5 (Binder) | 2.0 | 2.5 | |
| Meglumine (Stabilizer) | 1.0 | 1.5 | |
| Talc (Anti-tacking Agent) | 1.5 | 2.0 | |
| Seal Coat | HPMC E5 | 3.0 | 3.5 |
| PEG 6000 (Plasticizer) | 0.3 | 0.35 | |
| Talc | 0.5 | 0.6 | |
| Enteric Coat | Eudragit® L30D-55 | 18.0 | 16.0 |
| Triethyl Citrate (Plasticizer) | 1.8 | 1.6 | |
| Talc | 1.9 | 1.95 |
Note: Percentages are based on the total weight of the final coated pellets.
Fluid Bed Coating Process Parameters
| Parameter | Drug Layering | Seal Coating | Enteric Coating |
| Inlet Air Temperature (°C) | 50-60 | 45-55 | 40-50 |
| Product Temperature (°C) | 32-38 | 30-35 | 28-35 |
| Atomization Air Pressure (bar) | 1.5-2.5 | 1.5-2.5 | 1.5-2.5 |
| Spray Rate ( g/min ) | 5-15 | 8-18 | 10-20 |
| Fluidization Air Volume (m³/h) | 80-120 | 80-120 | 90-130 |
Characterization of Modified-Release Pellets
Thorough characterization is essential to ensure the quality, safety, and efficacy of the final product.
Physical Characterization
| Parameter | Method | Acceptance Criteria |
| Particle Size Distribution | Sieve Analysis | Narrow distribution, typically between 16 and 30 mesh |
| Friability | USP Friabilator | Less than 1% weight loss |
| Bulk and Tapped Density | Graduated Cylinder Method | To determine flow properties |
| Hausner's Ratio & Carr's Index | Calculated from density data | To assess powder flowability |
| Morphology | Scanning Electron Microscopy (SEM) | Smooth, uniform coating with no cracks or defects |
In-Vitro Dissolution Testing
Dissolution testing is critical to evaluate the modified-release characteristics of the pellets.
-
Apparatus: USP Apparatus 1 (Baskets) at 100 rpm or Apparatus 2 (Paddles) at 75 rpm.[10]
-
Acid Stage: 0.1 N HCl for 2 hours.
-
Buffer Stage: pH 6.8 phosphate buffer for a specified duration (e.g., 60 minutes).[10]
-
Temperature: 37 ± 0.5°C.
-
Sampling: Withdraw samples at predetermined time intervals and analyze for drug content using a validated analytical method (UV-Vis or HPLC).
The drug release mechanism can be visualized as follows:
Example Dissolution Profile Data
| Time (minutes) | Formulation A (% Released) | Formulation B (% Released) |
| 0.1 N HCl (120 min) | < 5% | < 5% |
| pH 6.8 Buffer (15 min) | 65% | 75% |
| pH 6.8 Buffer (30 min) | 85% | 92% |
| pH 6.8 Buffer (45 min) | 95% | 98% |
| pH 6.8 Buffer (60 min) | > 98% | > 99% |
Conclusion
The formulation of esomeprazole magnesium modified-release pellets is a complex but well-established process that requires careful control over formulation variables and process parameters. By following the detailed protocols and utilizing the information provided in these application notes, researchers and drug development professionals can successfully develop a stable and effective dosage form for this important proton pump inhibitor. Further optimization may be necessary to achieve specific desired release profiles and to ensure scalability for commercial production.
References
- 1. scispace.com [scispace.com]
- 2. REMMO | 20 mg | Tablet | রেমো ২০ মি.গ্রা. ট্যাবলেট | Beximco Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. Measuring dissolution profiles of single controlled-release drug pellets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Esomeprazole Pellet Production for MUPS Applications – High-Precision Fluid Bed Coating [iptonline.com]
- 6. Development of a new esomeprazole delayed release gastro-resistant pellet formulation with improved storage stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijrpns.com [ijrpns.com]
Application Notes and Protocols for Single Crystal X-ray Diffraction Analysis of Esomeprazole Magnesium
Authored for researchers, scientists, and drug development professionals, this document provides a detailed guide to the determination of the crystal structure of esomeprazole magnesium using single crystal X-ray diffraction.
Introduction
Esomeprazole, the S-enantiomer of omeprazole, is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The magnesium salt of esomeprazole is the common pharmaceutical form. Understanding the solid-state structure of esomeprazole magnesium is critical for drug development, as the crystalline form can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. Single crystal X-ray diffraction (SCXRD) is the definitive analytical technique for elucidating the three-dimensional atomic arrangement of a crystalline solid, providing precise information on molecular geometry, conformation, and intermolecular interactions.
These application notes describe the successful structure determination of a solvated form of esomeprazole magnesium and provide a comprehensive protocol for obtaining and analyzing single crystals of this active pharmaceutical ingredient (API).
Data Presentation
The single crystal X-ray diffraction analysis of an esomeprazole magnesium water/butanol solvate revealed a hexagonal crystal system. The key crystallographic data and structure refinement parameters are summarized in Table 1. Selected bond lengths and angles for the esomeprazole magnesium complex are presented in Table 2, offering insights into the coordination environment of the magnesium ion and the molecular geometry of the esomeprazole ligand.
Table 1: Crystal Data and Structure Refinement for Esomeprazole Magnesium Water/Butanol Solvate.
| Parameter | Value |
| Empirical formula | C₁₂₆H₁₉₈Mg₃N₁₈O₃₆S₆ |
| Formula weight | 3061.52 |
| Temperature | 120(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Hexagonal |
| Space group | P6₃[1][2] |
| Unit cell dimensions | |
| a | 25.123(4) Å |
| b | 25.123(4) Å |
| c | 14.123(3) Å |
| α | 90° |
| β | 90° |
| γ | 120° |
| Volume | 7723(3) ų |
| Z | 2 |
| Density (calculated) | 1.316 Mg/m³ |
| Absorption coefficient | 1.789 mm⁻¹ |
| F(000) | 3288 |
| Crystal size | 0.200 x 0.150 x 0.100 mm³ |
| Theta range for data collection | 3.535 to 68.336° |
| Index ranges | -30<=h<=30, -29<=k<=30, -16<=l<=16 |
| Reflections collected | 100789 |
| Independent reflections | 13010 [R(int) = 0.0980] |
| Completeness to theta = 67.679° | 99.9 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.7532 and 0.6219 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 13010 / 1 / 893 |
| Goodness-of-fit on F² | 1.042 |
| Final R indices [I>2sigma(I)] | R1 = 0.0658, wR2 = 0.1771 |
| R indices (all data) | R1 = 0.0768, wR2 = 0.1866 |
| Extinction coefficient | n/a |
| Largest diff. peak and hole | 0.681 and -0.528 e.Å⁻³ |
Note: The crystallographic data is based on the structure reported by Skieneh et al. (2016) and is available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1468173.
Table 2: Selected Bond Lengths and Angles for Esomeprazole Magnesium.
| Bond | Length (Å) | Angle | Degree (°) |
| Mg(1)-O(1W) | 2.061(3) | O(1W)-Mg(1)-O(1W) | 90.0, 180.0 |
| Mg(2)-O(1S) | 2.045(3) | O(1S)-Mg(2)-N(2) | 85.2(1) |
| Mg(2)-N(2) | 2.152(3) | O(1S)-Mg(2)-O(1S) | 92.4(2) |
| S(1)-O(1S) | 1.516(2) | N(2)-Mg(2)-N(2) | 91.5(2) |
| S(1)-C(8) | 1.765(4) | O(1S)-S(1)-C(8) | 102.3(2) |
| S(1)-C(1) | 1.772(4) | O(1S)-S(1)-C(1) | 103.5(2) |
| N(1)-C(1) | 1.334(5) | C(8)-S(1)-C(1) | 98.6(2) |
| N(2)-C(1) | 1.353(5) | C(1)-N(1)-C(7) | 107.5(3) |
| N(3)-C(8) | 1.332(5) | C(1)-N(2)-C(2) | 108.2(3) |
Experimental Protocols
This section outlines the detailed methodology for the crystallization and subsequent single crystal X-ray diffraction analysis of esomeprazole magnesium.
Crystallization of Esomeprazole Magnesium Water/Butanol Solvate
High-quality single crystals are a prerequisite for successful SCXRD analysis. The following protocol is adapted from the work of Skieneh et al. (2016).[1][2]
Materials:
-
Amorphous esomeprazole magnesium
-
1-Butanol
-
Distilled water
-
Sterile filtration apparatus (e.g., 0.22 µm syringe filter)
-
Crystallization dish or vial
-
Temperature-controlled environment (e.g., refrigerator at 5.0 °C)
Protocol:
-
Dissolve approximately 0.700 g of amorphous esomeprazole magnesium in 40.0 mL of 1-butanol in a clean crystallization vessel.
-
Gently agitate the mixture until the esomeprazole magnesium is fully dissolved.
-
Filter the solution through a 0.22 µm filter to remove any particulate matter, ensuring a clear solution.
-
Carefully add 1.0 mL of distilled water to the solution and stir until the water is miscible.
-
Cover the vessel and place it in a temperature-controlled environment at 5.0 °C.
-
Allow the solution to stand undisturbed for several days to weeks to facilitate slow crystal growth.
-
Monitor the vessel periodically for the formation of single crystals. Well-formed, transparent crystals with sharp edges are desirable.
Single Crystal X-ray Diffraction Data Collection and Structure Solution
Equipment:
-
Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)
-
Microscope with polarizing filters
-
Cryo-cooling system (e.g., nitrogen or helium stream)
-
Goniometer head and mounting loops
Protocol:
-
Crystal Selection and Mounting:
-
Under a microscope, carefully select a suitable single crystal (ideally 0.1-0.3 mm in all dimensions) that is free of cracks and other visible defects.
-
Using a cryo-loop, carefully pick up the selected crystal with a small amount of cryo-protectant oil (e.g., Paratone-N).
-
Mount the loop on a goniometer head.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to the desired temperature (e.g., 100-120 K) using the cryo-cooling system to minimize thermal motion and radiation damage.
-
Perform an initial set of diffraction frames to determine the unit cell and crystal quality.
-
Based on the unit cell and crystal system, devise a data collection strategy to ensure complete and redundant data are collected.
-
Execute the full data collection run.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the structural model against the experimental data using full-matrix least-squares refinement.
-
Locate and add hydrogen atoms to the model, typically placed at calculated positions and refined using a riding model.
-
Refine anisotropic displacement parameters for non-hydrogen atoms.
-
Continue refinement until the model converges, as indicated by minimal shifts in the refined parameters and stable R-factors.
-
Validate the final structure for geometric sensibility and to check for any missed symmetry.
-
Generate the final crystallographic information file (CIF) and tables of atomic coordinates, bond lengths, and angles.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical techniques involved in the characterization of esomeprazole magnesium.
Caption: Workflow for SCXRD analysis of esomeprazole magnesium.
Caption: Interrelation of analytical techniques.
References
Application Note: Determination of Magnesium in Esomeprazole by Atomic Absorption Spectrometry
Introduction
Esomeprazole is a proton pump inhibitor widely used for the treatment of acid-related disorders. It is commercially available as a magnesium salt, and the accurate determination of magnesium content is crucial for quality control and to ensure compliance with pharmacopeial standards. Atomic Absorption Spectrometry (AAS) is a simple, rapid, and efficient method for the quantitative determination of magnesium in esomeprazole magnesium bulk drug and its formulations.[1] This application note provides a detailed protocol for the determination of magnesium content in esomeprazole magnesium using flame atomic absorption spectrometry, based on established and validated methods.[1][2]
Principle
Atomic absorption spectrometry is based on the principle that atoms of an element in the ground state absorb light at a specific wavelength when the light is passed through an atomic vapor of the sample. In this application, a sample containing esomeprazole magnesium is prepared and introduced into a flame, where it is atomized. A light beam from a magnesium hollow-cathode lamp is directed through the flame, and the amount of light absorbed is proportional to the concentration of magnesium atoms in the sample.
Experimental Protocols
1. Reagents and Materials
-
Esomeprazole Magnesium reference standard and sample
-
Magnesium standard solution (1000 µg/mL), NIST traceable[1]
-
Milli-Q water or deionized water[1]
-
Volumetric flasks (20 mL, 25 mL, 100 mL, 200 mL, 1000 mL)[1][2]
-
Pipettes
2. Instrument and Apparatus
-
Atomic Absorption Spectrometer equipped with a deuterium lamp for background correction.[1]
-
Magnesium hollow-cathode lamp
-
Air-acetylene flame[2]
3. Preparation of Solutions
3.1. Lanthanum Solution (4%)
Dissolve 4 g of lanthanum chloride in 50 mL of Milli-Q water and dilute to 100 mL in a volumetric flask.[1] Alternatively, a lanthanum solution can be prepared by transferring 58.7 g of lanthanum oxide to a 1000-mL volumetric flask, wetting with water, and cautiously dissolving in 250 mL of hydrochloric acid in portions while cooling.[2]
3.2. Standard Magnesium Stock Solution (1000 µg/mL)
A commercially available NIST traceable 1000 µg/mL magnesium standard is used as the stock solution.[1]
3.3. Working Standard Solutions
-
Stock Solution B (25 µg/mL): Transfer 0.5 mL of the 1000 µg/mL magnesium standard stock solution into a 20 mL volumetric flask, add 4 mL of 1 N hydrochloric acid, and dilute to volume with Milli-Q water.[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting Stock Solution B. For example, transfer 0.1 mL, 0.2 mL, 0.3 mL, 0.4 mL, and 0.5 mL of Stock Solution B into separate 25 mL volumetric flasks. Add 1 mL of the 4% Lanthanum Chloride solution to each flask and dilute to volume with Milli-Q water.[1] This will result in concentrations of 0.1, 0.2, 0.3, 0.4, and 0.5 µg/mL of magnesium. The USP monograph suggests a similar range of standard solutions.[2]
3.4. Sample Solution
Accurately weigh about 100 mg of the esomeprazole magnesium sample and transfer it to a 100 mL volumetric flask. Add 20 mL of 1 N hydrochloric acid and dilute to volume with Milli-Q water. Allow the solution to stand for 30 minutes. Transfer 0.25 mL of this solution to a 25 mL volumetric flask, add 1 mL of the 4% Lanthanum Chloride solution, and dilute to volume with Milli-Q water.[1]
3.5. Blank Solution
Transfer 1 mL of the 4% Lanthanum Chloride solution to a 25 mL volumetric flask and dilute to the mark with Milli-Q water.[1]
Data Presentation
Table 1: Instrumental Conditions for AAS
| Parameter | Value |
| Wavelength | 285.2 nm[1][2] |
| Slit Width | 0.2 nm[1] |
| Lamp | High-speed deuterium (D2) lamp[1] |
| Read Time | 3.0 seconds[1] |
| Flame | Air-acetylene[2] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 0.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.03 µg/mL[1] |
Table 3: Recovery Study Results
| Spiked Concentration Level | Percentage Recovery (%) |
| Low | 91.85[1] |
| Medium | 95.02[1] |
| High | 97.89[1] |
Table 4: Analysis of Esomeprazole Magnesium Bulk Sample
| Parameter | Result | USP Acceptance Criteria (on anhydrous basis) |
| Magnesium Content (%) | 3.48[1] | 3.30% – 3.70%[2] |
Visualizations
Caption: Experimental workflow for the determination of magnesium in esomeprazole.
Caption: Detailed sample preparation flowchart.
References
Application Note & Protocol: In Vitro Dissolution Testing for Esomeprazole Magnesium Enteric-Coated Tablets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Esomeprazole magnesium is a proton pump inhibitor used to treat conditions related to excessive stomach acid. As esomeprazole is susceptible to degradation in acidic environments, it is commonly formulated as enteric-coated tablets. This coating protects the drug from the stomach's acidic milieu and allows for its release in the more neutral pH of the small intestine. In vitro dissolution testing is a critical quality control parameter that simulates the in vivo conditions, ensuring the integrity of the enteric coating and the proper release of the active pharmaceutical ingredient (API).
This document provides a detailed protocol for the in vitro dissolution testing of esomeprazole magnesium enteric-coated tablets, encompassing both the acid resistance and buffer stage release phases. The methodology is based on established pharmacopeial methods and scientific literature.
Experimental Protocols
Dissolution Apparatus and Parameters
The dissolution testing is performed using a USP Apparatus II (paddle method). The parameters for the two-stage dissolution process are outlined below.
Table 1: Dissolution Test Parameters
| Parameter | Acid Stage | Buffer Stage |
| Apparatus | USP Apparatus II (Paddle) | USP Apparatus II (Paddle) |
| Dissolution Medium | 0.1 N Hydrochloric Acid | pH 6.8 Phosphate Buffer |
| Volume of Medium | 300 mL[1][2] | 1000 mL (after addition of buffer concentrate)[3] |
| Temperature | 37 ± 0.5 °C[1][3] | 37 ± 0.5 °C[1][3] |
| Paddle Speed | 100 rpm[1][3] | 100 rpm[1][3] |
| Duration | 2 hours[1] | 45 minutes[3] |
| Sampling Points | End of 2 hours | 15, 30, and 45 minutes |
Reagent and Media Preparation
2.2.1. 0.1 N Hydrochloric Acid (HCl) Dilute 8.5 mL of concentrated hydrochloric acid to 1000 mL with purified water.
2.2.2. pH 6.8 Phosphate Buffer
-
Solution A: Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of purified water.
-
Solution B: Dissolve 7.1 g of anhydrous dibasic sodium phosphate in 1000 mL of purified water.
-
Preparation: Mix 500 mL of Solution A with 224 mL of Solution B and adjust the pH to 6.8 ± 0.05 with 0.1 N NaOH or 0.1 N HCl if necessary.
Standard Solution Preparation
2.3.1. Standard Stock Solution (e.g., 100 µg/mL) Accurately weigh about 25 mg of Esomeprazole Magnesium reference standard into a 250 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the pH 6.8 phosphate buffer.
2.3.2. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with pH 6.8 phosphate buffer to achieve concentrations spanning the expected range of the dissolution samples (e.g., 5, 10, 15, 20, 25 µg/mL).
Dissolution Procedure
2.4.1. Acid Stage
-
Place one esomeprazole magnesium enteric-coated tablet in each of the six dissolution vessels containing 300 mL of 0.1 N HCl, maintained at 37 ± 0.5 °C.
-
Operate the paddle apparatus at 100 rpm for 2 hours.[1]
-
At the end of the 2-hour period, withdraw a sample from each vessel to analyze for any premature drug release. The amount of esomeprazole dissolved in the acid stage should not exceed 10% of the labeled amount.
2.4.2. Buffer Stage
-
After the acid stage, carefully add 700 mL of a pre-warmed (37 ± 0.5 °C) phosphate buffer concentrate to each vessel to achieve a final pH of 6.8.
-
Continue the dissolution test at a paddle speed of 100 rpm.
-
Withdraw samples (e.g., 10 mL) from each vessel at 15, 30, and 45 minutes.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed pH 6.8 phosphate buffer.
-
Filter the samples through a 0.45 µm syringe filter before analysis.
Sample Analysis (HPLC Method)
The concentration of esomeprazole in the collected samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method.
Table 2: HPLC Method Parameters
| Parameter | Description |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.1) (35:65 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Detector | UV at 302 nm[3] |
| Column Temperature | Ambient |
Data Presentation
The results of the dissolution study should be presented in a clear and organized manner.
Table 3: Cumulative Percentage of Esomeprazole Released
| Time (minutes) | Vessel 1 | Vessel 2 | Vessel 3 | Vessel 4 | Vessel 5 | Vessel 6 | Mean | % RSD |
| Acid Stage | ||||||||
| 120 | ||||||||
| Buffer Stage | ||||||||
| 15 | ||||||||
| 30 | ||||||||
| 45 |
Acceptance Criteria (as per USP):
-
Acid Stage: Not more than 10% of the labeled amount of esomeprazole is dissolved.
-
Buffer Stage: Not less than 80% (Q) of the labeled amount of esomeprazole is dissolved within 30 minutes.[4]
Visualizations
The following diagrams illustrate the key workflows in the dissolution testing process.
Caption: Experimental Workflow for Esomeprazole Dissolution Testing.
Caption: Sample Analysis Workflow using HPLC.
References
Application Notes: Esomeprazole Magnesium in Cell Culture-Based Assays
Introduction
Esomeprazole, the S-isomer of omeprazole, is a widely used proton pump inhibitor (PPI) that primarily targets the H+/K+-ATPase in gastric parietal cells to reduce acid secretion.[1][2] Beyond its gastrointestinal applications, a growing body of preclinical research has highlighted its potential as an anti-cancer agent. Esomeprazole has been shown to exhibit pleiotropic effects on cancer cells, including the inhibition of proliferation, induction of apoptosis, and sensitization to conventional therapies like chemotherapy and radiation.[3][4] Its primary mechanism in this context involves the inhibition of vacuolar-type H+-ATPases (V-ATPases), which are crucial for pH homeostasis in cancer cells and contribute to an acidic tumor microenvironment.[5][6] These application notes provide a comprehensive guide for researchers utilizing esomeprazole magnesium salt in cell culture-based assays to explore its anti-neoplastic properties.
Mechanism of Action in Cancer Cells
Esomeprazole exerts its anti-cancer effects through multiple mechanisms:
-
Inhibition of V-ATPase: Unlike its effect on gastric H+/K+-ATPase, in cancer cells, esomeprazole targets V-ATPase.[5] This enzyme is overexpressed in many tumors and is responsible for pumping protons into intracellular compartments and the extracellular space. Inhibition of V-ATPase disrupts pH gradients, leading to cytosolic acidification and lysosomal dysfunction, which can trigger cell death.[7][8][9]
-
Cell Cycle Arrest: Esomeprazole can induce cell cycle arrest, primarily at the G1/G0 phase.[10][11] This effect is often mediated by the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits cyclin-dependent kinases (Cdks) Cdk1 and Cdk2, preventing progression through the cell cycle.[4] In some cell types, such as AGS gastric cancer cells, arrest at the S and G2/M phases has also been observed.[12][13]
-
Induction of Apoptosis and Autophagy: By disrupting cellular homeostasis, esomeprazole triggers programmed cell death. It can induce apoptosis through caspase-dependent pathways and modulate the p53 signaling pathway.[3][12] Furthermore, esomeprazole has been shown to induce autophagy.[8] While autophagy can sometimes act as a survival mechanism for cancer cells, in other contexts, it can enhance the cytotoxic effects of chemotherapeutic agents like paclitaxel.[9][14]
-
Modulation of Signaling Pathways: Esomeprazole has been found to downregulate key oncogenic signaling pathways. A significant target is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3][6][15] Inhibition of this pathway contributes to esomeprazole's anti-proliferative effects and its ability to overcome chemoresistance.[3] Other pathways impacted include the Wnt/β-catenin and IL-6/STAT3 signaling pathways.[4]
-
Chemo- and Radiosensitization: Esomeprazole can enhance the efficacy of standard cancer treatments. It has been shown to sensitize various cancer cells to chemotherapeutic drugs such as cisplatin, 5-fluorouracil, and paclitaxel.[3][9][12] It also enhances the cell-killing effect of ionizing radiation, making it a potential radiosensitizer.[4][10][11]
Data Presentation
Table 1: Effects of Esomeprazole on Cell Viability and Proliferation in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration | Observed Effect | Citation |
| AGS | Gastric Cancer | MTT Assay | Dose- and time-dependent | Inhibition of cell proliferation; Enhanced chemosensitivity to Adriamycin and Cisplatin. | [12][13] |
| SKOV3, TOV112D | Ovarian Cancer | CCK-8, EdU Assays | Concentration-dependent (up to 120 mg/L) | Inhibition of cell viability and proliferation. | [3] |
| DU145 | Prostate Cancer | Cell Viability Assay | Dose-dependent | Consistent decrease in cell viability. | [16] |
| HN30 | Head and Neck Squamous Cell Carcinoma | Colony Formation Assay | Dose-dependent | Inhibition of tumor cell growth and clonogenicity. | [4][10] |
| A549/Taxol | Paclitaxel-Resistant Lung Cancer | Proliferation Assay | Not specified | Potentiated the anti-proliferative effect of paclitaxel. | [9] |
| HeLa, INT407 | Cervical Cancer | Proliferation Assay | Not specified | Decreased cell proliferation when combined with paclitaxel. | [5] |
Table 2: Esomeprazole's Impact on Cellular Processes
| Cellular Process | Cell Line(s) | Concentration | Key Findings | Citation |
| Cell Cycle Arrest | HN30 | Not specified | Arrested cells in the G1/G0 phase via upregulation of p21. | [4][10][11] |
| AGS | Time-dependent | Caused cell cycle arrest at the S and G2/M phases. | [12][13] | |
| Apoptosis | AGS | Not specified | Significantly induced apoptosis. | [12][13] |
| SKOV3, TOV112D | Concentration-dependent | Induced apoptosis, increased expression of Caspase-3, p53, BAX. | [3] | |
| Autophagy | Melanoma Cells | Not specified | Induced accumulation of autophagosomes; acted as a protective survival mechanism. | [8] |
| A549/Taxol | Not specified | Induced autophagy, which enhanced paclitaxel-induced apoptosis. | [9][14] | |
| Metastasis | AGS | Not specified | Inhibited cell migration and invasion. | [12][13] |
| SKOV3, TOV112D | Concentration-dependent | Inhibited cell migration and invasion. | [3] |
Table 3: Signaling Pathways Modulated by Esomeprazole
| Signaling Pathway | Cell Line(s) | Effect of Esomeprazole | Key Protein Changes | Citation |
| V-ATPase | Gastric Epithelial Cells, A549/Taxol | Inhibition | ~70% inhibition of V-ATPase activity at 20 µM. | [7][9][17] |
| PI3K/AKT/mTOR | SKOV3, TOV112D, SGC7901/MDR | Downregulation | Decreased expression of PI3K, AKT, p-AKT, mTOR, p-mTOR. | [3][6] |
| p21/Cdk | HN30 | Upregulation of p21, Inhibition of Cdks | Increased p21 protein levels, leading to inhibition of Cdk1 and Cdk2. | [4] |
| p53 Pathway | AGS | Dysregulation | Modulated genes associated with the p53 signaling pathway. | [12] |
| Wnt/β-catenin | Gastric Cancer Cells | Inhibition | Inhibited Wnt/β-catenin signaling. | [4] |
| IL-6/STAT3 | Gastric Cancer Cells | Inhibition | Inhibited the IL-6/STAT3 signaling pathway. | [4] |
Mandatory Visualizations
Caption: Workflow for in vitro evaluation of esomeprazole.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Esomeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Esomeprazole Alleviates Cisplatin Resistance by Inhibiting the AKT/mTOR Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Esomeprazole enhances the effect of ionizing radiation to improve tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proton Pump Inhibition Enhances the Cytotoxicity of Paclitaxel in Cervical Cancer [e-crt.org]
- 6. dovepress.com [dovepress.com]
- 7. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 8. Proton pump inhibition induces autophagy as a survival mechanism following oxidative stress in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Esomeprazole overcomes paclitaxel-resistance and enhances anticancer effects of paclitaxel by inducing autophagy in A549/Taxol cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. medindia.net [medindia.net]
- 12. Esomeprazole affects the proliferation, metastasis, apoptosis and chemosensitivity of gastric cancer cells by regulating lncRNA/circRNA-miRNA-mRNA ceRNA networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Esomeprazole affects the proliferation, metastasis, apoptosis and chemosensitivity of gastric cancer cells by regulating lncRNA/circRNA-miRNA-mRNA ceRNA networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PI3K inhibitor 3-MA promotes the antiproliferative activity of esomeprazole in gastric cancer cells by downregulating EGFR via the PI3K/FOXO3a pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Suppression of vacuolar-type ATPase and induction of endoplasmic reticulum stress by proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Esomeprazole Magnesium Degradation in Acidic Conditions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of esomeprazole magnesium under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of esomeprazole in an acidic environment?
A1: In acidic conditions, esomeprazole undergoes a complex series of intramolecular rearrangements. The process is initiated by a dual protonation, first on the pyridine ring and then on the benzimidazole moiety. This leads to the formation of a tetracyclic sulfenic acid intermediate, which then dehydrates to form a cationic and membrane-impermeable tetracyclic sulfenamide.[1] This reactive intermediate is the active inhibitor that covalently binds to the H+/K+-ATPase pump. However, in in-vitro acidic degradation studies, this intermediate can further react to form various degradation products.
Q2: What are the major degradation products of esomeprazole in acidic stress studies?
A2: Forced degradation studies under acidic conditions can lead to the formation of several impurities. While the complete degradation profile can be complex, some identified degradation products include a rearranged monomer, as well as singly and doubly charged dimer ions.[2] Other studies have identified impurities such as 4-hydroxy Omeprazole and N-methyl Esomeprazole as potential degradation products, arising from the transfer of a methyl group.[3]
Q3: Why is my esomeprazole sample showing rapid degradation even in mildly acidic conditions?
A3: Esomeprazole is known to be highly sensitive to acidic environments.[4][5] Its stability is significantly pH-dependent, and degradation can be observed even at mildly acidic pH.[6] For example, the half-life of esomeprazole at 25°C and a pH of 6.8 is approximately 20 hours.[6] Therefore, it is crucial to maintain a neutral or alkaline pH during sample preparation and storage to prevent unwanted degradation.
Q4: I am not seeing any degradation of my esomeprazole sample after acid treatment. What could be the reason?
A4: While esomeprazole is acid-labile, the extent of degradation depends on the specific experimental conditions. Factors such as the concentration of the acid, the temperature, and the duration of exposure play a significant role.[7] If you are not observing degradation, consider increasing the acid concentration, temperature, or exposure time. For instance, refluxing with 0.1N HCl at 60°C for 2 hours is a common condition to induce significant degradation.[7][8] Also, ensure that your analytical method is capable of separating the degradation products from the parent drug.
Troubleshooting Guide for Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in degradation percentage between replicate experiments. | Inconsistent temperature control during the stress study. | Use a calibrated water bath or oven with precise temperature control. Ensure all samples are subjected to the same temperature for the same duration. |
| Inaccurate pH of the acidic solution. | Prepare fresh acidic solutions for each experiment and verify the pH using a calibrated pH meter. | |
| Incomplete neutralization of the sample before analysis. | Ensure complete neutralization of the acidic sample with an appropriate base (e.g., 0.1N NaOH) before injecting it into the HPLC system, as residual acid can cause on-column degradation.[9] | |
| Poor peak shape or resolution in the HPLC chromatogram. | Inappropriate mobile phase pH. | The pH of the mobile phase can significantly affect the peak shape of esomeprazole and its degradation products. Optimize the mobile phase pH to achieve better separation and peak symmetry. |
| Column degradation. | The use of highly acidic or basic mobile phases can degrade the stationary phase of the HPLC column over time. Use a guard column and ensure the mobile phase pH is within the recommended range for the column. | |
| Co-elution of degradation products. | Modify the gradient profile, mobile phase composition, or try a different column chemistry to improve the resolution between the parent drug and its degradants. | |
| Unexpected peaks in the chromatogram of the control (unstressed) sample. | Degradation during sample preparation or storage. | Prepare solutions in a neutral or slightly alkaline diluent and store them protected from light and at a low temperature to minimize degradation before analysis. |
| Contamination of the diluent or mobile phase. | Use high-purity solvents and freshly prepared buffers for all experiments. |
Quantitative Data Summary
The following tables summarize the percentage of esomeprazole degradation observed under various acidic stress conditions as reported in different studies.
Table 1: Esomeprazole Degradation in Hydrochloric Acid (HCl)
| Acid Concentration | Temperature | Duration | Degradation (%) | Reference |
| 0.1N HCl | 60°C | 120 minutes | ~2% | [7] |
| 0.1N HCl | Room Temperature | 1 hour | Not specified, but degradation occurred | [9] |
| 0.1 M HCl | Room Temperature | 15 minutes | ~10% | [10] |
Note: The extent of degradation can vary based on the specific experimental setup and the formulation of the esomeprazole product.
Experimental Protocols
Protocol 1: Forced Degradation of Esomeprazole Magnesium in Acidic Conditions
This protocol describes a general procedure for conducting an acid-stress study on esomeprazole magnesium.
Materials:
-
Esomeprazole magnesium active pharmaceutical ingredient (API) or formulated product
-
Hydrochloric acid (HCl), 0.1N solution
-
Sodium hydroxide (NaOH), 0.1N solution
-
HPLC grade methanol or acetonitrile
-
HPLC grade water
-
Volumetric flasks
-
Pipettes
-
Water bath or oven
Procedure:
-
Sample Preparation: Accurately weigh a known amount of esomeprazole magnesium and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Acid Stress: Transfer a known volume of the stock solution into a volumetric flask. Add an equal volume of 0.1N HCl.
-
Incubation: Place the flask in a water bath or oven set to a specific temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[7][8]
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it by adding an equivalent volume of 0.1N NaOH.[9]
-
Dilution: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the sample immediately using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for Esomeprazole and its Degradation Products
This protocol provides a typical example of an RP-HPLC method for the analysis of esomeprazole and its degradation products.
Instrumentation:
-
HPLC system with a UV/PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A mixture of a phosphate buffer (pH 7.3) and acetonitrile (e.g., 74:26 v/v).[11] |
| Flow Rate | 1.0 mL/min[11] |
| Detection Wavelength | 302 nm[11] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Procedure:
-
System Suitability: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a standard solution of esomeprazole multiple times to ensure the system is performing adequately (check for parameters like theoretical plates, tailing factor, and reproducibility of peak areas).
-
Analysis: Inject the prepared stressed and control samples into the HPLC system.
-
Data Processing: Integrate the peaks in the chromatograms and calculate the percentage of degradation by comparing the peak area of esomeprazole in the stressed sample to that in the control sample.
Mandatory Visualizations
Caption: Acid-catalyzed degradation pathway of esomeprazole.
Caption: Experimental workflow for acid degradation studies.
References
- 1. Esomeprazole and H+/K+ - ATPase Interaction - Proteopedia, life in 3D [proteopedia.org]
- 2. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 3. Page loading... [wap.guidechem.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scienceopen.com [scienceopen.com]
- 11. benchchem.com [benchchem.com]
Overcoming poor aqueous solubility of esomeprazole magnesium in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of esomeprazole magnesium during experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is esomeprazole magnesium poorly soluble in aqueous solutions?
A1: Esomeprazole magnesium is a lipophilic compound, as indicated by its predicted log P value of 2.39.[1] Its aqueous solubility is very low, particularly in neutral to acidic conditions. The stability of esomeprazole magnesium is also pH-dependent; it rapidly degrades in acidic media but has acceptable stability under alkaline conditions.
Q2: What is the solubility of esomeprazole magnesium in different solvents?
A2: The solubility of esomeprazole magnesium varies significantly across different solvents and pH levels. Generally, it is more soluble in organic solvents and at a higher pH.[1][2] For specific quantitative data, please refer to the data summary table below.
Q3: What is the recommended solvent for preparing a stock solution of esomeprazole magnesium?
A3: For most applications, Dimethyl Sulfoxide (DMSO) or methanol are the recommended solvents for preparing high-concentration stock solutions of esomeprazole magnesium.[1][3] It is crucial to use anhydrous (dry) DMSO, as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.
Q4: How can I prepare an aqueous working solution of esomeprazole magnesium for my assay without it precipitating?
A4: To prepare an aqueous working solution, a co-solvent strategy is often effective. First, dissolve the esomeprazole magnesium in a small amount of an organic solvent like DMSO or Dimethylformamide (DMF). Then, slowly add this stock solution to your pre-warmed aqueous buffer or cell culture medium while gently vortexing. This gradual dilution helps to prevent "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate.[3]
Q5: What are the acceptable concentrations of organic solvents like DMSO in cell-based assays?
A5: The final concentration of organic solvents in cell-based assays should be kept to a minimum to avoid cytotoxicity. For DMSO, it is generally recommended to keep the final concentration at or below 0.1% to 0.5% in the cell culture medium.[4][5] However, the tolerance can be cell-line dependent, so it is advisable to run a vehicle control to assess the impact of the solvent on your specific cells.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
-
Problem: A precipitate forms immediately when the esomeprazole magnesium stock solution (in an organic solvent) is added to the aqueous assay buffer or cell culture medium.
-
Cause: This is likely due to "solvent shock," where the rapid dilution of the organic solvent into the aqueous medium causes the poorly soluble drug to crash out of solution. The final concentration of esomeprazole magnesium may also be exceeding its aqueous solubility limit.
-
Solutions:
-
Optimize Dilution Technique: Instead of adding the stock solution directly to the full volume of media, try adding the pre-warmed (37°C) media to the stock solution dropwise while vortexing or stirring.
-
Perform Serial Dilutions: Create an intermediate dilution of your stock solution in the aqueous medium before preparing the final concentration.
-
Reduce Final Concentration: If precipitation persists, the final concentration of esomeprazole magnesium may be too high. Try lowering the final concentration in your assay.
-
Use of Surfactants: For in vitro assays, consider using a small amount of a biocompatible surfactant like Tween-80 or including PEG300 in your formulation to improve solubility.
-
Issue 2: Delayed Precipitation in the Incubator
-
Problem: The esomeprazole magnesium solution appears clear initially, but a precipitate forms after several hours or days of incubation.
-
Cause: Delayed precipitation can be caused by several factors, including temperature fluctuations, changes in the pH of the medium over time, or interactions between esomeprazole magnesium and components of the cell culture medium.
-
Solutions:
-
Visually Inspect Under a Microscope: Differentiate between drug precipitate and other potential causes of turbidity, such as bacterial or fungal contamination. Drug precipitates often appear as crystalline structures.
-
Evaluate Media Stability: Prepare the final concentration of esomeprazole magnesium in your cell culture medium without cells and incubate it under the same conditions to see if precipitation occurs.
-
pH Stability: Monitor the pH of your culture medium during the experiment, as a decrease in pH can reduce the solubility of esomeprazole magnesium.
-
Consider Alternative Media Formulations: If interactions with media components are suspected, try a different basal media formulation.
-
Data Presentation
Table 1: Solubility of Esomeprazole Magnesium in Various Solvents
| Solvent | Solubility (mg/mL) |
| Methanol | 1.214[1][2] |
| Ethanol | ~1[3] |
| Dimethylformamide (DMF) | ~25[3] |
| Dimethyl Sulfoxide (DMSO) | ~20[3] |
| Phosphate Buffer (pH 7.4) | 0.521[1][2] |
| Simulated Intestinal Fluid (pH 6.8) | 0.475[1][2] |
| Phosphate Buffer (pH 6.8) | 0.466[1][2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5[3] |
| Simulated Gastric Fluid (pH 1.2) | 0.147[1][2] |
| 0.1 N HCl | 0.131[1][2] |
| Distilled Water | 0.017[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Esomeprazole Magnesium Stock Solution in DMSO
-
Accurately weigh the required amount of esomeprazole magnesium powder.
-
Add a sufficient volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Gently vortex or sonicate the solution until the esomeprazole magnesium is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw an aliquot of the 10 mM esomeprazole magnesium stock solution.
-
Pre-warm the complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
To prepare a 10 µM working solution, for example, first create an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed medium to get a 100 µM solution.
-
Then, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration.
-
Crucial Step: During each dilution, add the esomeprazole magnesium solution to the medium slowly while gently vortexing to ensure rapid and uniform mixing and to minimize precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Mandatory Visualizations
Caption: Troubleshooting workflow for esomeprazole magnesium precipitation.
Caption: Mechanism of action of esomeprazole in gastric parietal cells.
Caption: Metabolic pathway of esomeprazole.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN108697648A - Preparation containing esomeprazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Technical Support Center: Forced Degradation Studies of Esomeprazole Magnesium
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies of esomeprazole magnesium.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
| Question | Answer |
| Why am I seeing significant degradation of esomeprazole in my control sample (unstressed)? | Esomeprazole is known to be highly unstable in acidic conditions[1][2]. Ensure your diluent for sample preparation is not acidic. A slightly alkaline pH is preferable for the stability of esomeprazole solutions[3]. Consider preparing your solutions fresh and analyzing them immediately. |
| My chromatogram shows poor separation between the parent esomeprazole peak and its degradation products. What can I do? | Optimizing the HPLC method is crucial. Consider adjusting the mobile phase composition, pH, or gradient program[4][5]. A change in the stationary phase (column) might also be necessary to achieve better resolution[4]. Method scouting with different columns and mobile phases can be beneficial[6]. |
| I am observing unexpected or inconsistent degradation percentages in my replicates. What could be the cause? | Inconsistent results can stem from several factors. Ensure precise control over stress conditions such as temperature and duration of exposure. For photostability studies, ensure uniform light exposure for all samples. The rate of degradation can be sensitive to minor variations in pH, especially in near-neutral or slightly acidic solutions. |
| The mass balance in my forced degradation study is not within the acceptable range (typically 90-110%). What should I do? | A poor mass balance may indicate that some degradation products are not being detected or are co-eluting with the main peak[7]. Ensure your analytical method is capable of detecting all degradation products. This may require using a photodiode array (PDA) detector to check for peak purity and employing a mass spectrometer (LC-MS) to identify any non-chromophoric degradants[4][7]. It's also possible that volatile degradation products are being formed and lost. |
| I am having difficulty identifying the structure of the degradation products. What techniques can I use? | Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for the characterization and identification of degradation products by providing information on their molecular weight and fragmentation patterns[4][5]. This allows for the proposal of degradation pathways. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the forced degradation of esomeprazole magnesium.
| Question | Answer |
| Under which conditions is esomeprazole magnesium most susceptible to degradation? | Esomeprazole magnesium is particularly susceptible to degradation under acidic and oxidative conditions[5][8][9]. It degrades rapidly in acidic media[2]. |
| What are the typical stress conditions used for the forced degradation of esomeprazole magnesium? | Common stress conditions include acid hydrolysis (e.g., 0.1N HCl at 60°C), base hydrolysis (e.g., 0.1N NaOH at 60°C), oxidation (e.g., 3% H2O2 at room temperature), thermal degradation (e.g., 105°C), and photolytic degradation (exposure to UV and fluorescent light)[1]. |
| Is esomeprazole magnesium stable under alkaline conditions? | Yes, esomeprazole magnesium is relatively stable in alkaline conditions[2][3]. Mild degradation may be observed under strong alkaline conditions and elevated temperatures[1][4]. |
| What are the major degradation products of esomeprazole? | The primary degradation products include the corresponding sulfone and sulfide derivatives. An N-oxide impurity has also been identified[8]. |
| Why is a stability-indicating method necessary for analyzing esomeprazole? | A stability-indicating method is crucial as it can accurately quantify the drug in the presence of its degradation products, ensuring the reliability of stability studies[10]. Such a method is a regulatory requirement for new drug applications. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of Esomeprazole Magnesium
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 60°C | 120 min | ~2% | [1] |
| Acid Hydrolysis | 0.05M HCl | Not specified | 2 hrs | ~4.8% | [11] |
| Alkaline Hydrolysis | 0.1N NaOH | 60°C | 120 min | ~2.5% | [1] |
| Alkaline Hydrolysis | 0.1M NaOH | 80°C | 2 hrs | ~6.8% | [11] |
| Oxidative | 3% H₂O₂ | Room Temp. | 120 min | ~4% | [1] |
| Thermal | Dry Heat | 105°C | 2 hrs | Not specified | [1] |
| Thermal | Water Bath | 80°C | 24 hrs | ~5.1% | [11] |
| Photolytic | Sunlight | Not specified | 1.2 million Lux hours | 0.55% | [1] |
| Photolytic | UV Light | Not specified | 200 Wh/m² | 1.32% | [1] |
Experimental Protocols
Acid Degradation
-
Objective: To study the degradation of esomeprazole magnesium in acidic conditions.
-
Procedure:
-
Accurately weigh and dissolve esomeprazole magnesium in a suitable diluent to obtain a known concentration.
-
Add 0.1N hydrochloric acid (HCl) to the solution.
-
Incubate the mixture in a water bath at 60°C for 120 minutes[1].
-
After the specified time, withdraw the sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1N sodium hydroxide (NaOH)[6].
-
Dilute the solution to the final concentration with the mobile phase and analyze by HPLC.
-
Alkaline Degradation
-
Objective: To investigate the degradation of esomeprazole magnesium under basic conditions.
-
Procedure:
Oxidative Degradation
-
Objective: To assess the stability of esomeprazole magnesium in the presence of an oxidizing agent.
-
Procedure:
-
Prepare a solution of esomeprazole magnesium.
-
Add 3% hydrogen peroxide (H₂O₂) to the solution.
-
Keep the solution at room temperature for 120 minutes[1].
-
Dilute the sample with the mobile phase to the final concentration for HPLC analysis.
-
Thermal Degradation
-
Objective: To evaluate the effect of high temperature on the stability of solid esomeprazole magnesium.
-
Procedure:
-
Keep the solid drug powder in a hot air oven at 105°C for 2 hours[1].
-
After exposure, allow the sample to cool down.
-
Dissolve the sample in a suitable diluent, dilute to the mark, and analyze by HPLC.
-
Photolytic Degradation
-
Objective: To determine the photosensitivity of esomeprazole magnesium.
-
Procedure:
-
Expose the solid drug powder to sunlight for a total illumination of 1.2 million lux hours and to UV light for 200 watt-hours per square meter, as per ICH Q1B guidelines[1].
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, prepare solutions of both the exposed and control samples and analyze them by HPLC.
-
Visualizations
Caption: Experimental workflow for forced degradation studies of esomeprazole magnesium.
References
- 1. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Esomeprazole Magnesium-Loaded Dual-Release Mini-Tablet Polycap: Formulation, Optimization, Characterization, and In Vivo Evaluation in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. onyxipca.com [onyxipca.com]
- 8. iajps.com [iajps.com]
- 9. A validated stability indicating ultra performance liquid chromatographic method for determination of impurities in Esomeprazole magnesium gastro resistant tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. ajpaonline.com [ajpaonline.com]
Technical Support Center: Optimizing Mobile Phase for Esomeprazole Magnesium HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of esomeprazole magnesium.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of esomeprazole magnesium, presented in a question-and-answer format.
Q1: Why is my esomeprazole peak exhibiting significant tailing?
Peak tailing is a common issue in the HPLC analysis of basic compounds like esomeprazole. It is often caused by secondary interactions between the analyte and acidic residual silanol groups on the silica-based column packing material.[1]
-
Chemical Causes: Amine groups in the esomeprazole molecule can interact with the silanol groups, causing some molecules to lag behind as they pass through the column, resulting in an asymmetrical peak.[1]
-
Method-Related Causes:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of esomeprazole, a mixture of ionized and un-ionized forms can exist, leading to peak distortion.[1]
-
Column Overload: Injecting a sample with too high a concentration can saturate the stationary phase, causing peak asymmetry.[1]
-
Injection Solvent Mismatch: Using an injection solvent that is significantly stronger than the mobile phase can cause poor peak shape.[1]
-
To troubleshoot peak tailing, consider the following:
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase can help to suppress the ionization of residual silanol groups, thereby minimizing secondary interactions. A phosphate buffer with a pH around 7.0 to 7.6 is often effective.[2][3][4][5]
-
Use a Base-Deactivated Column: Modern columns that are "base-deactivated" or "end-capped" have fewer accessible silanol groups and are highly recommended for the analysis of basic compounds.[1]
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer can improve peak shape. A common starting point is a ratio of around 35:65 to 60:40 (v/v) of organic solvent to buffer.[3][6]
-
Lower Injection Concentration: Dilute the sample to ensure you are not overloading the column.
Q2: I am observing poor resolution between esomeprazole and its related compounds or impurities. What should I do?
Poor resolution can compromise the accuracy of your analysis. Several factors can contribute to this issue.
-
Mobile Phase Composition: The choice and ratio of organic solvent can significantly impact resolution. For instance, sometimes a change from methanol to acetonitrile (or vice versa) or adjusting their ratio can improve the separation of critical pairs. The USP method suggests that to improve resolution, the composition of acetonitrile and a phosphate buffer solution may be changed from 11:29 to 1:3.[2]
-
Flow Rate: A lower flow rate generally provides better resolution, but at the cost of longer run times. For example, increasing the flow rate to 1 mL/min resulted in poor resolution between the drug and a degradation product, while a flow rate of 0.8 mL/min was found to be optimal.[6]
-
Column Chemistry: Ensure you are using a column with appropriate selectivity for your analytes. A C18 or C8 column is commonly used for esomeprazole analysis.[3][5][6]
To improve resolution:
-
Optimize the Mobile Phase: Systematically vary the organic solvent-to-buffer ratio.
-
Adjust the Flow Rate: Try decreasing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).
-
Evaluate Different Columns: If mobile phase optimization is insufficient, consider a column with a different stationary phase or particle size.
Q3: My retention time for esomeprazole is unstable and keeps shifting. What could be the cause?
Retention time instability can be frustrating and can affect the reliability of your results.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer pH, can lead to shifts in retention time.
-
Column Equilibration: Insufficient column equilibration time with the mobile phase before analysis can cause retention time drift.
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.
To address retention time instability:
-
Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure the pH is accurately adjusted.
-
Adequate Equilibration: Allow the column to equilibrate with the mobile phase until a stable baseline is achieved.
-
Use a Column Oven: Maintaining a constant column temperature will help ensure reproducible retention times.
-
Perform System Maintenance: Regularly check the HPLC system for leaks and ensure the pump is functioning correctly.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for esomeprazole magnesium HPLC analysis?
A common and effective starting mobile phase is a mixture of a phosphate buffer (pH 7.0-7.6) and an organic solvent like acetonitrile or methanol.[2][3][4][5] The ratio of the organic solvent to the buffer typically ranges from 35:65 to 60:40 (v/v).[3][6] For example, a mobile phase consisting of 0.025 M ammonium dihydrogen phosphate buffer and methanol (35:65, v/v) has been shown to provide good peak symmetry.[6]
Q2: What is the recommended detection wavelength for esomeprazole magnesium?
The UV detection wavelength for esomeprazole magnesium is typically set between 280 nm and 302 nm.[2][5][6][7] The choice of wavelength can depend on the specific method and the desired sensitivity.
Q3: How should I prepare the sample for HPLC analysis?
For tablet dosage forms, a common procedure involves:
-
Weighing and finely powdering a set number of tablets.
-
Suspending a portion of the powder equivalent to a specific amount of esomeprazole in a solvent like methanol.
-
Using sonication to ensure complete dissolution of the drug.
-
Diluting the solution to a final desired concentration with the mobile phase.
-
Filtering the solution through a 0.22 µm or 0.45 µm membrane filter before injection into the HPLC system.[6][7]
Data Presentation
The following tables summarize quantitative data from various published HPLC methods for esomeprazole analysis.
Table 1: Mobile Phase Compositions and Ratios
| Organic Solvent | Buffer | Ratio (v/v) | pH | Reference |
| Methanol | 0.025 M Ammonium Dihydrogen Phosphate | 65:35 | 6.1 | [6] |
| Acetonitrile | Phosphate Buffer | 60:40 | 7.0 | [3] |
| Acetonitrile | Phosphate Buffer | 50:50 | 7.0 | [4] |
| Acetonitrile | 0.025M Potassium Dihydrogen Phosphate | 80:20 | - | [8] |
| Acetonitrile | Phosphate Buffer | 60:40 | 6.8 | [7] |
| Acetonitrile | Phosphate Buffer (Solution A) | 11:29 | 7.6 | [2] |
| Acetonitrile | Phosphate Buffer | 35:65 | 7.6 | [5] |
Table 2: Chromatographic Conditions and Parameters
| Column Type | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Phenomenex Luna C18 | 0.8 | 302 | ~8.0 | [6] |
| C18 | 1.0 | 205 | 3.64 | [3] |
| Phenomenex, Luna C18 | 0.5 | 298 | ~4.5 | [4] |
| Finepak SIL C18T-5 | 1.0 | 302 | - | [8] |
| Zorbax SB C18 | 1.0 | 280 | 3.2 | [7] |
| L7 (C8 or C18) | - | 280 | - | [2] |
| C8 | 1.0 | 280 | 7.5 | [5] |
Experimental Protocols
Protocol 1: HPLC Method from Prabu, et al. [6]
-
Chromatographic System: Agilent 1100 series LC system with a G1310A isopump and G1314A UV-Visible detector.
-
Column: Phenomenex Luna C18 (4.6 mm × 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.025 M ammonium dihydrogen phosphate buffer and methanol (35:65, v/v), with the pH adjusted to 6.1.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at 302 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation (for tablets):
-
Weigh and finely powder twenty tablets.
-
Suspend a portion equivalent to 40 mg of esomeprazole in 50 mL of methanol and sonicate.
-
Dilute to a final volume of 100 mL with methanol.
-
Centrifuge the mixture at 4500 rpm for 15 minutes.
-
Take 5 mL of the supernatant and dilute to 10 mL with the mobile phase to get a final concentration of approximately 200 µg/mL.
-
Filter the solution through a 0.22 µm membrane filter before injection.
-
Protocol 2: USP Method for Esomeprazole Magnesium Assay [2]
-
Chromatographic System: HPLC with a UV detector.
-
Column: 4.0-mm × 12.5-cm or 4.6-mm × 15-cm; 5 µm packing L7 (C8 or C18).
-
Mobile Phase: A mixture of Acetonitrile and Solution A (11:29). The composition may be adjusted to 1:3 to improve resolution.
-
Solution A: Dissolve 0.725 g of monobasic sodium phosphate and 4.472 g of anhydrous dibasic sodium phosphate in 300 mL of water, and dilute with water to 1000 mL. Dilute 250 mL of this solution with water to 1000 mL. If necessary, adjust with phosphoric acid to a pH of 7.6.
-
-
Detection: UV detection at 280 nm.
-
Sample Preparation: Prepare a solution containing 0.16 mg/mL of Esomeprazole Magnesium in the Mobile phase. This solution should be prepared fresh.
Visualizations
Caption: Experimental workflow for HPLC analysis of esomeprazole.
Caption: Logical troubleshooting workflow for HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. jfda-online.com [jfda-online.com]
- 4. The RP-HPLC method for simultaneous estimation of esomeprazole and naproxen in binary combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. scielo.isciii.es [scielo.isciii.es]
Technical Support Center: Esomeprazole Magnesium Salt Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of esomeprazole magnesium salt and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for esomeprazole magnesium?
A1: The most prevalent synthetic pathway involves a three-step process:
-
Asymmetric Oxidation: The synthesis typically begins with the asymmetric oxidation of a prochiral sulfide, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]thio]-1H-benzimidazole (ufiprazole), to form esomeprazole. This step is crucial for establishing the desired stereochemistry and is often catalyzed by a chiral titanium complex.[1][2]
-
Intermediate Salt Formation: The resulting esomeprazole is then converted into an intermediate alkali metal salt, commonly the sodium or potassium salt. This is typically achieved by reacting esomeprazole with a corresponding base like sodium methoxide or potassium hydroxide.[1][3]
-
Salt Exchange: Finally, the esomeprazole sodium or potassium salt undergoes a salt exchange reaction with a magnesium salt, such as magnesium chloride or magnesium sulfate, to yield esomeprazole magnesium.[1][4] The desired hydrate, either dihydrate or trihydrate, can be obtained by controlling the crystallization conditions.[4][5][6]
Q2: How can I improve the enantioselectivity of the asymmetric oxidation step?
A2: Achieving high enantioselectivity is critical for a high yield of the final product. Key factors to consider are:
-
Chiral Catalyst: The use of a chiral titanium complex, often formed in situ from a titanium alkoxide and a chiral ligand like (R,R)-1,2-diphenyl-1,2-ethanediol, is common.[1] The choice and quality of the chiral ligand are paramount.
-
Reaction Temperature: Lowering the reaction temperature, for instance to 5-10°C, can significantly improve enantioselectivity and reduce the formation of byproducts.[1][7]
-
Oxidizing Agent: Cumene hydroperoxide or tert-butyl hydroperoxide are frequently used as oxidizing agents.[1][2] The rate of addition and the stoichiometry of the oxidizing agent should be carefully controlled.
Q3: What is the role of a base in the oxidation step, and is it always necessary?
A3: While some prior art suggests the use of a base in the asymmetric oxidation step, its inclusion can lead to inconsistent and non-reproducible results for certain polymorphic forms like esomeprazole magnesium dihydrate Form A.[2][8] In fact, good yields and high enantiomeric purity can be achieved in the absence of a base by using specific polymorphic forms of the starting sulfide intermediate.[2][8][9]
Q4: How do I control the hydration state of the final this compound (dihydrate vs. trihydrate)?
A4: The hydration state is primarily controlled by the choice of solvents, anti-solvents, and the temperature during crystallization and isolation.
-
For Esomeprazole Magnesium Dihydrate: A common method involves dissolving esomeprazole magnesium in a solvent like methanol and then adding an anti-solvent such as acetone at a low temperature (e.g., 0-10°C) to induce crystallization.[5][10]
-
For Esomeprazole Magnesium Trihydrate: Crystallization from a mixture of an alcohol (like methanol) and water is a typical method to obtain the trihydrate form.[6][11] The temperature and stirring time during crystallization are important parameters to control.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Oxidation Step | - Incomplete reaction. - Formation of sulfone impurity.[1][7] - Low enantioselectivity. | - Optimize reaction time and temperature (e.g., 5-10°C for 2-2.5 hours).[1] - Control the addition rate of the oxidizing agent. - Ensure high purity of the chiral catalyst components. |
| High Levels of Sulfone Impurity | - Excessive amount of oxidizing agent. - Elevated reaction temperature.[7] - Prolonged reaction time. | - Use a stoichiometric amount of the oxidizing agent. - Maintain a low reaction temperature (5-10°C).[7] - Monitor the reaction progress closely and quench it once the starting material is consumed. |
| Inconsistent Polymorphic Form | - Inappropriate solvent system for crystallization. - Temperature fluctuations during crystallization. - Presence of impurities that inhibit the desired form. | - Strictly control the solvent and anti-solvent ratios. - Maintain a consistent temperature profile during crystallization and filtration.[5][10] - Consider seeding with crystals of the desired polymorph. |
| Difficulty in Filtration | - Small particle size of the crystals. | - Optimize the crystallization process to encourage crystal growth. This can involve slower cooling rates or adjusting the solvent system.[11] - For trihydrate, heating the salification solution to 45-50°C to grow the grain before cooling can be effective.[11] |
| High Residual Solvent Content | - Inefficient drying. - Formation of a stable solvate. | - Dry the product at an elevated temperature under vacuum (e.g., below 75°C).[2][8] - For dihydrate with high acetone levels, slurring the product in water at a low temperature (0-10°C) can reduce residual solvents.[5][10] |
Experimental Protocols
Protocol 1: Synthesis of Esomeprazole
This protocol is based on the asymmetric oxidation of ufiprazole.[1]
-
Catalyst Preparation: In a suitable reactor, dissolve (R,R)-1,2-diphenyl-1,2-ethanediol in dichloromethane.
-
Add tetraisopropoxytitanium dropwise while stirring, followed by the addition of isopropanol.
-
Reaction Mixture: To the clear catalyst solution, add 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]thio]-1H-benzimidazole (ufiprazole) and stir until dissolved at room temperature.
-
Oxidation: Cool the mixture to 5-10°C.
-
Slowly add a 70% tert-butyl hydroperoxide aqueous solution dropwise, maintaining the temperature between 5-10°C.
-
Stir the mixture at this temperature for 2.0-2.5 hours.
-
Work-up: Quench the reaction by adding a 10% ammonia solution.
-
Adjust the pH to 8-9 with a 10% acetic acid solution.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate to obtain esomeprazole as a solid.
Protocol 2: Preparation of Esomeprazole Magnesium Trihydrate
This protocol describes the conversion of esomeprazole to its magnesium trihydrate salt via the sodium salt.[1]
-
Sodium Salt Formation: React the esomeprazole obtained from Protocol 1 with sodium methoxide in an appropriate solvent.
-
Salt Exchange: Dissolve the resulting esomeprazole sodium in methanol.
-
Add a solution of magnesium chloride in methanol to initiate the salt exchange reaction.
-
Crystallization: Stir the mixture to allow for the crystallization of esomeprazole magnesium trihydrate.
-
Isolation: Filter the solid product, wash with a suitable solvent, and dry under vacuum at 40-50°C.[6]
Quantitative Data Summary
| Parameter | Embodiment 1[1] | Embodiment 3[1] | Example[6] |
| Starting Material | Omeprazole Sulfide (1 mol) | Omeprazole Sulfide (0.1 mol) | Esomeprazole Magnesium Crude |
| Yield (Esomeprazole) | 88.2% | 93.22% | - |
| Purity (Esomeprazole) | - | 98.08% | - |
| Sulfone Impurity | - | 0.63% | - |
| ee value | - | 99.43% | - |
| Yield (Esomeprazole Mg Trihydrate) | - | - | 90% |
| Moisture Content | - | - | 7.4% |
| Chromatographic Purity | - | - | 99.95% |
| Optical Purity | - | - | 99.90% |
Visualizations
Caption: Synthetic workflow for esomeprazole magnesium.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Preparation method of esomeprazole magnesium trihydrate - Eureka | Patsnap [eureka.patsnap.com]
- 2. US8394963B2 - Process for the preparation of esomeprazole magnesium dihydrate - Google Patents [patents.google.com]
- 3. CN103788069A - Preparation method for esomeprazole magnesium trihydrate - Google Patents [patents.google.com]
- 4. WO2009099933A2 - Preparation of esomeprazole magnesium and hydrates thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Preparation method for esomeprazole magnesium trihydrate crystalline form - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN105085487A - Preparation method of esomeprazole magnesium trihydrate - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. Process For The Preparation Of Esomeprazole Magnesium Dihydrate [quickcompany.in]
- 10. WO2011012957A1 - An improved process for the preparation of esomeprazole magnesium dihydrate - Google Patents [patents.google.com]
- 11. CN104356114B - Preparation method of esomeprazole magnesium trihydrate - Google Patents [patents.google.com]
Troubleshooting inter-individual variability in esomeprazole pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inter-individual variability in esomeprazole pharmacokinetic studies.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues observed during esomeprazole pharmacokinetic experiments.
Issue 1: Unexpectedly High Plasma Concentrations of Esomeprazole
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphism (Poor Metabolizer) | 1. Review participant's genetic data for CYP2C19 polymorphisms associated with poor metabolizer status.[1][2][3] 2. If genetic data is unavailable, consider genotyping the participant for CYP2C19. |
| Drug-Drug Interaction (Inhibition of Metabolism) | 1. Review the participant's concomitant medications for known inhibitors of CYP2C19 (e.g., clopidogrel, voriconazole) or CYP3A4.[1][2][4] 2. If a potential interacting drug is identified, consider if its administration can be temporarily halted (if clinically appropriate) and repeat the pharmacokinetic study. |
| Hepatic Impairment | 1. Assess the participant's liver function through standard clinical tests.[1][5] 2. Esomeprazole metabolism is significantly reduced in patients with severe liver disease, leading to higher plasma concentrations.[5][6][7] Dose adjustments may be necessary for these individuals.[7] |
| Analytical Error | 1. Review the sample analysis procedure for any deviations from the protocol. 2. Re-analyze the samples, ensuring proper calibration and quality control. |
Issue 2: Unexpectedly Low Plasma Concentrations of Esomeprazole
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphism (Rapid or Ultrarapid Metabolizer) | 1. Review participant's genetic data for CYP2C19 polymorphisms associated with rapid or ultrarapid metabolizer status.[2][3][8] 2. Individuals with these genotypes metabolize esomeprazole more quickly, leading to lower plasma levels and potentially reduced therapeutic effect.[2][3] |
| Drug-Drug Interaction (Induction of Metabolism) | 1. Review the participant's concomitant medications for known inducers of CYP2C19 or CYP3A4 (e.g., rifampin).[1][2] 2. These drugs can increase the rate of esomeprazole metabolism, leading to lower plasma concentrations. |
| Poor Medication Adherence | 1. Confirm with the participant their adherence to the dosing schedule. |
| Incorrect Sample Handling or Storage | 1. Review the procedures for blood sample collection, processing, and storage to ensure they were followed correctly. Esomeprazole is unstable in acidic conditions.[2] |
| Analytical Error | 1. Review the sample analysis procedure for any deviations from the protocol. 2. Re-analyze the samples, ensuring proper calibration and quality control. |
Issue 3: High Inter-Individual Variability in a Study Cohort
| Potential Cause | Troubleshooting Steps |
| Heterogeneous Study Population | 1. Analyze the demographic and clinical characteristics of the study population to identify potential sources of heterogeneity (e.g., age, liver function, concomitant medications). 2. Consider stratifying the analysis by these factors. |
| Inclusion of Different CYP2C19 Metabolizer Phenotypes | 1. Genotype all study participants for CYP2C19 polymorphisms.[3][9][10] 2. Analyze the pharmacokinetic data based on the different metabolizer groups (Poor, Intermediate, Normal/Extensive, and Ultrarapid).[3][11] |
| Inconsistent Food Intake | 1. Standardize food intake protocols for all participants, as food can affect the absorption of some proton pump inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors contributing to inter-individual variability in esomeprazole pharmacokinetics?
A1: The primary factors include:
-
Genetic polymorphisms: Variations in the CYP2C19 gene, the main enzyme responsible for esomeprazole metabolism, lead to different metabolizer phenotypes (poor, intermediate, normal, and ultrarapid), significantly impacting plasma concentrations.[1][2][3]
-
Drug-drug interactions: Co-administration of drugs that inhibit or induce CYP2C19 or CYP3A4 can alter esomeprazole's metabolism.[1][2][4]
-
Hepatic function: Severe liver impairment can significantly decrease the metabolism of esomeprazole.[1][5][6][7]
-
Age: Pharmacokinetics can differ between children and adults.[12][13][14]
Q2: How does CYP2C19 genotype affect esomeprazole plasma levels?
A2:
-
Poor Metabolizers (PMs): Have significantly reduced or no CYP2C19 enzyme activity, leading to higher plasma concentrations and a prolonged half-life of esomeprazole.[2][3][11]
-
Intermediate Metabolizers (IMs): Have decreased enzyme activity compared to normal metabolizers.[3][11]
-
Normal Metabolizers (NMs) or Extensive Metabolizers (EMs): Have normal CYP2C19 enzyme activity.[3][11]
-
Ultrarapid Metabolizers (UMs): Have increased enzyme activity, resulting in faster metabolism and lower plasma concentrations of esomeprazole.[8][11]
Q3: What is the role of CYP3A4 in esomeprazole metabolism?
A3: CYP3A4 is also involved in the metabolism of esomeprazole, forming the sulphone metabolite.[1][2][8][15] While CYP2C19 is the major pathway, CYP3A4 provides an alternative metabolic route.[8][15]
Q4: Can liver disease affect esomeprazole pharmacokinetics?
A4: Yes, severe hepatic impairment can lead to a doubling of the area under the curve (AUC) for esomeprazole.[7] Therefore, a maximum daily dose of 20 mg is recommended for these patients.[5][7] Mild to moderate hepatic impairment does not appear to substantially alter the pharmacokinetics.[6][7]
Q5: Are there significant pharmacokinetic differences between children and adults?
A5: Yes, studies suggest that the pharmacokinetics of esomeprazole can be age-dependent, with younger children potentially having a more rapid metabolism per kilogram of body weight compared to older children and adults.[12][14]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Esomeprazole by CYP2C19 Genotype
| CYP2C19 Phenotype | Dose | AUC (μmol·h/L) | Cmax (μmol/L) | t1/2 (h) |
| Poor Metabolizer | 20 mg | ~2x higher than Normal Metabolizers[8] | Higher | Longer |
| Intermediate Metabolizer | 20 mg | Intermediate | Intermediate | Intermediate |
| Normal Metabolizer | 20 mg | Baseline | Baseline | ~1-1.5[1] |
| Ultrarapid Metabolizer | 20 mg | Lower | Lower | Shorter |
Note: Specific values can vary between studies. This table provides a general comparison.
Table 2: Effect of Hepatic Impairment on Esomeprazole Pharmacokinetics (40 mg once daily for 5 days)
| Hepatic Function | AUCτ (μmol·h/L) | Cmax (μmol/L) | t1/2 (h) |
| Normal | Baseline | 6.1 (mean)[6] | 2.1 (mean)[6] |
| Mild Impairment | Within range of normal[6] | - | Within range of normal[6] |
| Moderate Impairment | Slightly higher than normal[6] | - | Similar to normal[6] |
| Severe Impairment | Increased[6] | - | Increased[6] |
AUCτ: Area under the plasma concentration-time curve during the dosage interval.
Experimental Protocols
Protocol 1: Quantification of Esomeprazole in Human Plasma using LC-MS/MS
This protocol is based on established methods for the accurate quantification of esomeprazole in plasma.[16][17][18][19][20]
1. Materials:
-
Human plasma with K2-EDTA as anticoagulant.
-
Esomeprazole reference standard.
-
Esomeprazole-d3 or another suitable internal standard (IS).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium formate.
-
Formic acid.
-
Ultrapure water.
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions (Example):
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of esomeprazole to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the data.
-
Determine the concentration of esomeprazole in the unknown samples from the calibration curve.
Protocol 2: CYP2C19 Genotyping
This protocol provides a general workflow for determining the CYP2C19 genotype of study participants. Various commercial kits and platforms are available.[21][22][23][24]
1. Sample Collection:
-
Collect whole blood in a lavender-top (EDTA) tube or use a buccal swab kit.
2. DNA Extraction:
-
Extract genomic DNA from the collected samples using a commercially available DNA extraction kit.
3. Genotyping Assay:
-
Use a validated genotyping method such as:
-
TaqMan Real-Time PCR: Allele-specific PCR assays to detect single nucleotide polymorphisms (SNPs) for key CYP2C19 alleles (*2, *3, *17, etc.).[21][23]
-
Luminex xTAG Technology: A multiplexed assay that can simultaneously detect multiple CYP2C19 alleles.[21][24]
-
DNA Microarray (e.g., PharmacoScan): A high-throughput method for genotyping a wide range of pharmacogenomic variants.[21]
-
4. Data Interpretation:
-
Based on the detected alleles, determine the diplotype for each participant.
-
Translate the diplotype into a predicted metabolizer phenotype (e.g., 1/1 is a Normal Metabolizer, 2/2 is a Poor Metabolizer, 1/17 is a Rapid Metabolizer, and 17/17 is an Ultrarapid Metabolizer).
Visualizations
Caption: Metabolic pathway of Esomeprazole.
Caption: Experimental workflow for a typical pharmacokinetic study.
Caption: Troubleshooting decision tree for inter-individual variability.
References
- 1. omicsonline.org [omicsonline.org]
- 2. omicsonline.org [omicsonline.org]
- 3. Influence of CYP2C19 pharmacogenetic polymorphism on proton pump inhibitor-based therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. news-medical.net [news-medical.net]
- 6. iris.hi.is [iris.hi.is]
- 7. Safe use of proton pump inhibitors in patients with cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Esomeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Association Study of Esomeprazole Pharmacokinetics and CYP2C19 Gene Polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP2C19 Genotyping - [lifestrandsgx.com]
- 12. Pharmacokinetic properties of esomeprazole in children aged 1 to 11 years with symptoms of gastroesophageal reflux disease: a randomized, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I, multicenter, randomized, open-label study evaluating the pharmacokinetics and safety profile of repeated once-daily doses of intravenous esomeprazole in children 0 to 17 years of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of omeprazole in healthy adults and in children with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. benchchem.com [benchchem.com]
- 17. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Pharmacokinetics and bioequivalence study of esomeprazole magnesium enteric-coated tablets 20 mg in healthy Chinese subjects under fasting and fed conditions [frontiersin.org]
- 21. Methodology for clinical genotyping of CYP2D6 and CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labcorp.com [labcorp.com]
- 23. Establishment of a CYP2C19 genotyping assay for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. int.diasorin.com [int.diasorin.com]
pH-dependent stability issues of esomeprazole magnesium in solutions
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the pH-dependent stability of esomeprazole magnesium in solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with esomeprazole magnesium in solution?
A1: The primary stability concern for esomeprazole magnesium is its rapid degradation in acidic environments.[1][2][3][4][5] It is a proton pump inhibitor that is highly sensitive to low pH, leading to significant chemical instability. Conversely, its stability is considerably greater in alkaline conditions.[2][4][5]
Q2: Why is my esomeprazole solution turning yellow?
A2: A slight yellow discoloration of esomeprazole sodium solutions can develop within 24 hours of preparation.[6][7] However, this color change does not necessarily indicate a significant loss of drug content under recommended storage conditions.[6][7]
Q3: What is the optimal pH range for maintaining the stability of esomeprazole in solution?
A3: Esomeprazole exhibits its greatest stability in alkaline conditions. For analytical purposes and in formulations, buffers with a pH in the alkaline range are used to protect the drug from degradation. For instance, mobile phases for HPLC analysis often use buffers with a pH of 7.0 or higher.[8] One study suggests maximum stability for the related compound omeprazole at pH 11.8.[3] To prevent degradation in oral formulations, enteric coatings are used to protect the drug from the acidic environment of the stomach.[2][4]
Q4: How does temperature affect the stability of esomeprazole magnesium solutions?
A4: Esomeprazole is sensitive to heat.[1][3] Increased temperatures accelerate its degradation. The half-life of esomeprazole magnesium is approximately 19 hours at 25°C, which decreases to 8 hours at 37°C.[2][4] Forced degradation studies often employ elevated temperatures (e.g., 60°C or 80°C) to accelerate and assess degradation pathways.[9][10]
Troubleshooting Guide
Issue: Rapid degradation of esomeprazole observed in my experiment.
| Potential Cause | Troubleshooting Steps |
| Acidic pH of the Solution | Verify the pH of your solution. Esomeprazole degrades rapidly in acidic media.[1][2][3][4][5] Ensure the pH is in the alkaline range for optimal stability. Consider using a buffer system to maintain a stable pH. |
| Inappropriate Solvent | Ensure the solvent system is appropriate. While esomeprazole magnesium is soluble in organic solvents like ethanol, DMSO, and DMF, aqueous solutions should be buffered to an alkaline pH.[11] For aqueous buffers, dissolving in a small amount of an organic solvent first and then diluting with the buffer can be effective.[11] |
| Elevated Temperature | Check the storage and experimental temperature. Higher temperatures accelerate degradation.[1][3] Store stock solutions and experimental samples at recommended temperatures, such as refrigerated (4°C) or frozen (-20°C) for longer-term stability.[6][7] |
| Exposure to Light | Protect solutions from light. Photodegradation can occur, so use amber vials or cover containers with aluminum foil.[9][12] |
| Oxidative Stress | If not intentionally studying oxidation, ensure solutions are protected from excessive exposure to oxygen.[13][14] Using freshly prepared solutions and minimizing headspace in containers can help. |
Quantitative Stability Data
The following table summarizes the degradation of esomeprazole under various stress conditions as reported in forced degradation studies.
| Stress Condition | Temperature | Duration | pH | Degradation (%) | Reference |
| Acid Hydrolysis (0.1N HCl) | 60°C | 120 min | ~1 | ~2% | [9] |
| Acid Hydrolysis (0.05M HCl) | Room Temp. | 2 hrs | ~1.3 | ~4.8% | [12] |
| Alkaline Hydrolysis (0.1N NaOH) | 60°C | 120 min | ~13 | ~2.5% | [9] |
| Alkaline Hydrolysis (0.1M NaOH) | 80°C | 2 hrs | ~13 | ~6.8% | [12] |
| Oxidation (3% H₂O₂) | Room Temp. | 120 min | - | - | [9] |
| Oxidation (3% H₂O₂) | Room Temp. | - | - | ~11.3% | [12] |
| Thermal Degradation | 105°C | 24 hrs | - | - | [15] |
| Thermal Degradation (Water Bath) | 80°C | 24 hrs | - | ~5.1% | [12] |
| Photolytic (UV light) | - | 24 hrs | - | Susceptible | [12] |
| Photolytic (Sunlight) | - | - | - | 0.55% | [9] |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
-
Preparation of Acidic Solution: Prepare a 0.1 N solution of hydrochloric acid (HCl).
-
Sample Preparation: Accurately weigh and dissolve esomeprazole magnesium in the 0.1 N HCl solution to achieve the desired concentration.
-
Stress Condition: Place the solution in a water bath heated to 60°C.
-
Sampling: Withdraw aliquots at specific time intervals (e.g., 0, 30, 60, 90, 120 minutes).
-
Neutralization: Immediately neutralize the withdrawn samples with an equivalent amount of a suitable base (e.g., 0.1 N NaOH) to stop the degradation process.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of esomeprazole and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general example; specific conditions may need optimization.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 or similar reverse-phase column (e.g., Waters X-Terra RP8, 150 mm x 4.6 mm, 3.5 µm).[9]
-
Mobile Phase:
-
Gradient Elution: A gradient program is typically used to ensure the separation of the parent drug from its degradation products. An example gradient could be:
-
Start with a low percentage of Mobile Phase B, gradually increase to a high percentage to elute degradation products, and then return to initial conditions to re-equilibrate the column.
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: 305 nm.[9]
-
Injection Volume: 20 µL.[9]
-
Diluent: A mixture of a buffer (e.g., disodium tetraborate and edetate disodium at pH 11.0) and ethanol (e.g., 80:20 v/v) to ensure the stability of the drug in the sample solution.[9]
Visualizations
Caption: pH and Oxidative Influence on Esomeprazole Stability.
Caption: Troubleshooting Workflow for Esomeprazole Degradation.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. longdom.org [longdom.org]
- 3. [PDF] Effect of acidic Ph. and heat on the degradation of omeprazole and Esomeprazole | Semantic Scholar [semanticscholar.org]
- 4. omicsonline.org [omicsonline.org]
- 5. ijpdr.com [ijpdr.com]
- 6. Physical and chemical stability of esomeprazole sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hpu.edu.sy [hpu.edu.sy]
- 9. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. iajps.com [iajps.com]
Technical Support Center: Method Refinement for Quantifying Esomeprazole in Combination Drug Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of esomeprazole in combination drug products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Question ID | Question | Answer |
| TROUBLE-001 | I am observing peak fronting or tailing for the esomeprazole peak in my HPLC analysis. What are the possible causes and solutions? | Peak asymmetry for esomeprazole can arise from several factors. Firstly, esomeprazole is sensitive to acidic conditions, and interaction with residual acidic silanol groups on the silica-based stationary phase can lead to peak tailing. Solution: Use a base-deactivated column (end-capped) or a column with a different stationary phase like a hybrid silica or polymer-based column. Operating the mobile phase at a slightly alkaline pH (around 7.0-7.6) can also minimize this interaction.[1][2] Secondly, column overload can cause peak fronting. Solution: Reduce the concentration of the injected sample. Finally, ensure the sample solvent is compatible with the mobile phase. A mismatch in solvent strength can cause peak distortion. Solution: Dissolve and dilute the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
| TROUBLE-002 | The retention time for esomeprazole is shifting between injections. How can I improve reproducibility? | Retention time variability can be caused by several factors. 1. Mobile Phase Instability: Esomeprazole is unstable in acidic solutions.[3][4] If the mobile phase pH is not well-controlled or if it has been stored for an extended period, its composition can change, leading to retention time shifts. Solution: Prepare fresh mobile phase daily and ensure the pH is consistently buffered.[1][5] 2. Column Temperature Fluctuations: Inconsistent column temperature can affect retention times. Solution: Use a column oven to maintain a constant temperature.[4] 3. Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause drift. Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Flush the column for at least 15-20 minutes with the mobile phase. 4. Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates. Solution: Perform regular pump maintenance and check for leaks. |
| TROUBLE-003 | I am seeing extraneous peaks or a noisy baseline in my chromatogram when analyzing a combination product containing aspirin. | When esomeprazole is in a combination product with aspirin, aspirin's degradation products, salicylic acid and acetic acid, can create an acidic microenvironment that degrades esomeprazole, leading to additional peaks.[3] Solution: Develop a gradient HPLC method that can separate esomeprazole from its potential degradants and the other active pharmaceutical ingredient (API) and its degradants.[3] Using a high-purity solvent and freshly prepared samples can minimize degradation. A noisy baseline can be due to a contaminated detector, mobile phase, or column. Solution: Purge the detector, use HPLC-grade solvents, and filter the mobile phase. If the problem persists, washing the column or using a guard column may be necessary. |
| TROUBLE-004 | My UV spectrophotometric method for simultaneous estimation of esomeprazole and another drug (e.g., domperidone, naproxen) is giving inaccurate results. | Overlapping absorption spectra of the two drugs is a common issue in UV spectrophotometry.[6][7] Solution: Several spectrophotometric methods can address this: 1. Simultaneous Equation Method (Vierordt's Method): This involves measuring the absorbance at the λmax of each drug and solving a set of simultaneous equations.[6][8] 2. Derivative Spectrophotometry: By calculating the first or second derivative of the absorption spectrum, you can often find zero-crossing points for one drug where the other can be quantified without interference.[6] 3. Ratio Derivative Spectroscopy: This method involves dividing the absorption spectrum of the mixture by that of a standard solution of one of the drugs and then calculating the derivative of the resulting ratio spectrum.[9] 4. Absorbance Subtraction Method: This can be used if one drug has zero absorbance at the λmax of the other. The accuracy of these methods depends on the degree of spectral overlap and the adherence to Beer's Law. |
| TROUBLE-005 | I'm having trouble with the liquid-liquid extraction (LLE) step for esomeprazole from plasma samples, resulting in low recovery. | Low recovery in LLE can be due to several factors. 1. Inappropriate Extraction Solvent: The choice of organic solvent is critical. Solution: Solvents like dichloromethane, methyl tert-butyl ether, or a mixture of ethyl acetate have been successfully used for esomeprazole extraction.[10][11] You may need to optimize the solvent or a mixture of solvents to achieve good recovery. 2. Incorrect pH: The pH of the aqueous phase influences the extraction efficiency of ionizable compounds like esomeprazole. Solution: Adjust the pH of the plasma sample to ensure esomeprazole is in its neutral, more organic-soluble form. 3. Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte. Solution: Gentle mixing instead of vigorous shaking can prevent emulsion formation. Centrifugation can also help to break up emulsions. 4. Insufficient Phase Separation: Incomplete separation of the two phases will lead to analyte loss. Solution: Ensure complete separation of the layers before collecting the organic phase. |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| FAQ-001 | What are the most common analytical techniques for quantifying esomeprazole in combination drug products? | The most frequently used techniques are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS/MS) detection, High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.[12][13] HPLC is often preferred for its high resolution and sensitivity, especially for complex mixtures and for stability-indicating assays.[13][14] |
| FAQ-002 | How do I choose the appropriate stationary phase (column) for HPLC analysis of esomeprazole? | A reversed-phase C18 column is the most common choice for esomeprazole analysis.[1][5][15] Look for a column with high purity silica and good end-capping to minimize interactions with the basic esomeprazole molecule and reduce peak tailing. Column dimensions like 250 mm x 4.6 mm with a 5 µm particle size are frequently reported.[15] For faster analysis, shorter columns with smaller particle sizes can be used with UPLC systems.[11] |
| FAQ-003 | What is a suitable mobile phase for the simultaneous HPLC analysis of esomeprazole and a non-steroidal anti-inflammatory drug (NSAID) like naproxen? | A common approach is to use a mixture of an aqueous buffer and an organic modifier in an isocratic or gradient elution mode. For example, a mobile phase consisting of a phosphate buffer (pH adjusted to around 7.0) and acetonitrile in a 50:50 (v/v) ratio has been successfully used for the simultaneous estimation of esomeprazole and naproxen.[1][5] The exact composition and pH may need to be optimized based on the specific NSAID and the column used to achieve optimal separation. |
| FAQ-004 | What is the typical detection wavelength for esomeprazole in UV-based methods? | Esomeprazole generally shows maximum absorbance around 300-305 nm.[3][16] When analyzing a combination product, the chosen wavelength may be a compromise to allow for the detection of both active ingredients or an isoabsorptive point. For instance, in combination with naproxen, a detection wavelength of 300 nm has been used.[1][5] For combination with aspirin, detection has been performed at 239 nm.[17] |
| FAQ-005 | What are the key validation parameters I need to consider according to ICH guidelines for my refined analytical method? | According to ICH Q2(R1) guidelines, the key validation parameters include: Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1] Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[1][17] Accuracy: The closeness of the test results obtained by the method to the true value.[1] Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision). Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[18] Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18] Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[19] |
| FAQ-006 | Is it better to use a stable isotope-labeled internal standard or a structural analog for bioanalytical studies of esomeprazole? | Stable isotope-labeled (SIL) internal standards, such as Esomeprazole-d3, are generally considered the "gold standard" in bioanalysis.[20] They have nearly identical physicochemical properties to the analyte, meaning they co-elute and experience similar matrix effects, leading to more accurate and precise quantification.[20] While structural analogs like pantoprazole or lansoprazole can be used, methods employing SIL internal standards often show lower relative standard deviation (%RSD), indicating higher reproducibility.[20] The choice may also depend on cost and availability. |
Quantitative Data Summary
Table 1: HPLC Method Parameters for Esomeprazole in Combination Products
| Combination | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Reference |
| Esomeprazole & Naproxen | C18 (150 x 4.6 mm, 5 µm) | Acetonitrile : Phosphate Buffer (pH 7.0) (50:50 v/v) | 0.5 | 300 | ESO: 2-10, NAP: 50-250 | [1][5] |
| Esomeprazole & Naproxen | C18 (250 x 4.6 mm, 5 µm) | Buffer : Acetonitrile : Methanol (50:40:10 v/v/v), pH 7.0 | 1.0 | 303 | - | [15][21] |
| Esomeprazole & Domperidone | - | - | - | - | - | [6] |
| Esomeprazole & Levosulpiride | - | - | - | 234 & 300 | - | [8] |
| Esomeprazole & Aspirin | RP8 (150 x 4.6 mm, 3.5 µm) | Glycine Buffer (pH 9.0) : Acetonitrile : Methanol (Gradient) | 1.0 | 305 | - | [3] |
Table 2: HPTLC Method Parameters for Esomeprazole in Combination Products
| Combination | Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Linearity Range (ng/spot) | Rf Value (Esomeprazole) | Reference |
| Esomeprazole & Naproxen | Silica gel 60 F254 | Ethyl acetate : Toluene : Methanol (4:5.5:0.5 v/v/v) | 285 | ESO: 20-120, NAP: 400-2400 | 0.43 | [18] |
| Esomeprazole & Aspirin | Silica gel 60 GF254 | Ethyl Acetate : Toluene : Glacial Acetic Acid (4.5:0.5:0.05 v/v/v) | 239 | 200-800 | 0.22 | [17] |
Table 3: UV Spectrophotometric Method Parameters for Esomeprazole in Combination Products
| Combination | Method | Solvent | Analytical Wavelengths (nm) | Linearity Range (µg/mL) | Reference |
| Esomeprazole & Domperidone | Simultaneous Equation | Methanol | 285.6 & 301.2 | - | [6] |
| Esomeprazole & Domperidone | First Order Derivative | Methanol | 300.8 & 311.2 (ZCP) | - | [6] |
| Esomeprazole & Naproxen | Simultaneous Equation | - | 301.6 & 330.2 | ESO: 5-25, NAP: 50-250 | [7] |
| Esomeprazole & Aspirin | Absorbance Subtraction | Ethanol | 237.0 & 302.0 | - | |
| Esomeprazole & Aspirin | Ratio Derivative | - | 221 & 291 | ASP: 20-50, ESO: 5-30 | [9] |
Experimental Protocols
Protocol 1: HPLC Method for Simultaneous Estimation of Esomeprazole and Naproxen
Objective: To quantify esomeprazole and naproxen in a combination drug product using RP-HPLC.
1. Materials and Reagents:
-
Esomeprazole Magnesium Trihydrate and Naproxen reference standards
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Combination drug product tablets
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV-Vis detector
-
Mobile Phase: Acetonitrile and Phosphate buffer (pH 7.0, prepared by dissolving potassium dihydrogen phosphate in water and adjusting pH with orthophosphoric acid) in the ratio of 50:50 v/v.[1][5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Standard Stock Solution:
-
Accurately weigh and transfer 10 mg of esomeprazole and 250 mg of naproxen reference standards into a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate to dissolve.
-
Make up the volume to 100 mL with the mobile phase to get a standard solution containing 100 µg/mL of esomeprazole and 2500 µg/mL of naproxen.
4. Preparation of Sample Solution:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 20 mg of esomeprazole and 500 mg of naproxen and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase, sonicate for 15 minutes, and then make up the volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 4 µg/mL of esomeprazole and 100 µg/mL of naproxen).
5. Procedure:
-
Inject 20 µL of the standard solution and record the chromatogram.
-
Inject 20 µL of the sample solution and record the chromatogram.
-
Calculate the amount of esomeprazole and naproxen in the sample by comparing the peak areas of the sample with that of the standard.
Protocol 2: HPTLC Method for Simultaneous Estimation of Esomeprazole and Naproxen
Objective: To quantify esomeprazole and naproxen in a combination drug product using HPTLC.
1. Materials and Reagents:
-
Esomeprazole Magnesium Trihydrate and Naproxen Sodium reference standards
-
Ethyl acetate, Toluene, Methanol (AR grade)
-
Pre-coated silica gel aluminum plates 60 F254 (10 x 10 cm)[18]
-
Combination drug product tablets
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 F254[18]
-
Mobile Phase: Ethyl acetate : Toluene : Methanol (4:5.5:0.5 v/v/v)[18]
-
Chamber Saturation Time: 30 minutes
-
Development Distance: 8 cm
-
Detection Wavelength: 285 nm[18]
-
Application: Bandwise application using a suitable applicator
3. Preparation of Standard Stock Solution:
-
Accurately weigh 20 mg of esomeprazole and 375 mg of naproxen and dissolve in methanol in separate 100 mL volumetric flasks. Make up the volume with methanol.
-
From these stock solutions, prepare working standards of desired concentrations by appropriate dilution with methanol.
4. Preparation of Sample Solution:
-
Weigh and finely powder 20 tablets.
-
Transfer an accurately weighed quantity of tablet powder equivalent to 20 mg of esomeprazole and 375 mg of naproxen into a 100 mL volumetric flask.[18]
-
Add about 70 mL of methanol, sonicate for 15 minutes, and make up the volume with methanol.[18]
-
Filter the solution through Whatman filter paper No. 41.[18]
-
Apply a suitable volume (e.g., 2 µL) of the filtrate onto the HPTLC plate.[18]
5. Procedure:
-
Apply the standard and sample solutions as bands on the HPTLC plate.
-
Develop the plate in the mobile phase in a pre-saturated twin-trough chamber.
-
After development, dry the plate.
-
Scan the plate densitometrically at 285 nm.
-
Calculate the amount of each drug by comparing the peak areas of the sample and standard.
Visualizations
Caption: General workflow for chromatographic analysis of esomeprazole.
Caption: Troubleshooting guide for esomeprazole peak tailing in HPLC.
References
- 1. The RP-HPLC method for simultaneous estimation of esomeprazole and naproxen in binary combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmascholars.com [pharmascholars.com]
- 3. researchgate.net [researchgate.net]
- 4. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phmethods.net [phmethods.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous spectrophotometric analysis of aspirin and esomeprazole. [wisdomlib.org]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ijcrt.org [ijcrt.org]
- 14. scielo.isciii.es [scielo.isciii.es]
- 15. Development and validation of method for determination of esomeprazole and naproxen from cobination product by hplc [182.160.97.198:8080]
- 16. researchgate.net [researchgate.net]
- 17. Development and Validation of HPTLC Method for Simultaneous Estimation of Esomeprazole Magnesium and Aspirin in Bulk and Synthetic Mixture - IJPRS [ijprs.com]
- 18. jetir.org [jetir.org]
- 19. ijprajournal.com [ijprajournal.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Esomeprazole Magnesium Following ICH Guidelines
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of esomeprazole magnesium in pharmaceutical dosage forms, adhering to the International Council for Harmonisation (ICH) guidelines. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of a suitable analytical method.
Experimental Protocols
The validation of an analytical method is crucial to ensure its suitability for its intended purpose.[1][2][3] For esomeprazole magnesium, various reversed-phase HPLC (RP-HPLC) methods have been developed and validated. A typical RP-HPLC method involves a C18 or C8 column, a mobile phase consisting of a buffer and an organic solvent, and UV detection.[4][5][6]
A Common HPLC Method:
A frequently employed method utilizes a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase composed of a phosphate buffer and acetonitrile in varying ratios.[5][7] Detection is commonly performed at 302 nm.[5][8] The flow rate is typically maintained around 1.0 mL/min.[5]
Standard and Sample Preparation:
Standard solutions are generally prepared by dissolving a known amount of esomeprazole magnesium working standard in a suitable solvent, such as a mixture of methanol and a basic buffer, to achieve a specific concentration.[6] Sample solutions from tablets are prepared by crushing the tablets, dissolving the powder in a diluent, sonicating to ensure complete dissolution, and filtering to remove excipients.[6]
Data Presentation: A Comparative Summary of Validation Parameters
The following tables summarize the performance of different HPLC methods for esomeprazole magnesium based on ICH validation parameters.
Table 1: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 25-150 | 0.9991 | [5][9] |
| 10-150 (corresponded with 4µg/mL to 60 µg/mL) | 0.999 | [8] |
| 100-500 | Not specified | [10] |
| 100-1000 | 0.9992 | [7] |
Table 2: Accuracy (% Recovery)
| Concentration Level | % Recovery | Reference |
| 50% - 150% | Within specified limits | [6] |
| 80%, 100%, 120% (spiked in human plasma) | 72.5%, 77.8%, 79.2% | [10] |
| Not Specified | 99.40% to 100.56% | [9] |
| Not Specified | 97.82% - 98.22% | [7] |
Table 3: Precision (%RSD)
| Precision Type | %RSD | Reference |
| Intraday | < 1.5% | [11] |
| Interday | < 1.5% | [11] |
| Repeatability | < 2.0 | [9] |
| Intermediate Precision | < 2.0 | [9] |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 0.015 | 0.04 | [5][9] |
| 0.0102 | 0.0309 | [12] |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[13] Esomeprazole is known to be sensitive to acidic conditions and oxidation.[4][14]
Stress Conditions Applied:
-
Acid Hydrolysis: Refluxing with 0.1N HCl. Significant degradation is typically observed.[4][14]
-
Base Hydrolysis: Refluxing with 0.1N NaOH. Esomeprazole is generally more stable under basic conditions.[4]
-
Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3%). Some degradation is usually observed.[4][14]
-
Thermal Degradation: Heating the drug substance (e.g., at 105°C).[4][15]
-
Photolytic Degradation: Exposing the drug to UV light.[4][15]
The developed HPLC method should be able to separate the degradation products from the intact drug peak, demonstrating its specificity.[13]
Mandatory Visualizations
Caption: Workflow for HPLC Method Validation of Esomeprazole Magnesium.
Caption: Forced Degradation Pathway of Esomeprazole Magnesium.
Alternative Analytical Methods
While RP-HPLC is the most common technique, other methods for the analysis of esomeprazole magnesium include:
-
UV-Visible Spectrophotometry: A simpler and more cost-effective method, but it may lack the specificity of HPLC, especially in the presence of impurities or formulation excipients.[5]
-
High-Performance Thin-Layer Chromatography (HPTLC): Offers the advantage of high sample throughput but may have lower resolution and sensitivity compared to HPLC.[5]
-
Ultra-Performance Liquid Chromatography (UPLC): Provides faster analysis times and higher resolution than conventional HPLC.[14]
The choice of method depends on the specific requirements of the analysis, such as the need for stability-indicating data, the complexity of the sample matrix, and the available instrumentation. For regulatory submissions and quality control in a GMP environment, a validated stability-indicating HPLC or UPLC method is generally required.
References
- 1. actascientific.com [actascientific.com]
- 2. youtube.com [youtube.com]
- 3. database.ich.org [database.ich.org]
- 4. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. jfda-online.com [jfda-online.com]
- 8. ijrpr.com [ijrpr.com]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. ajpaonline.com [ajpaonline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. jmpas.com [jmpas.com]
- 14. A validated stability indicating ultra performance liquid chromatographic method for determination of impurities in Esomeprazole magnesium gastro resistant tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iajps.com [iajps.com]
A Comparative Analysis of Esomeprazole Magnesium and Omeprazole in Acid Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acid suppression efficacy of esomeprazole magnesium and its racemic parent compound, omeprazole. The analysis is supported by a synthesis of data from multiple clinical trials and meta-analyses, with a focus on quantitative outcomes and experimental methodologies.
Executive Summary
Esomeprazole, the S-isomer of omeprazole, has been developed to improve upon the pharmacokinetic and pharmacodynamic properties of the racemic mixture. Clinical evidence consistently demonstrates that esomeprazole achieves a greater and more sustained level of intragastric acid suppression compared to omeprazole at standard therapeutic doses. This enhanced acid control translates into higher healing rates for erosive esophagitis and more effective symptom relief in patients with gastroesophageal reflux disease (GERD). The improved performance of esomeprazole is attributed to its stereoselective metabolism, which results in higher plasma concentrations and a more consistent therapeutic effect.
Mechanism of Action: Proton Pump Inhibition
Both esomeprazole and omeprazole are proton pump inhibitors (PPIs) that act by irreversibly blocking the H+/K+ ATPase (the proton pump) in gastric parietal cells. This is the final step in the pathway of gastric acid secretion. Esomeprazole, being the S-isomer, exhibits a different metabolic profile, leading to a more pronounced and sustained inhibition of the proton pump.
Comparative Efficacy in Acid Suppression
The superiority of esomeprazole in acid control is evident in studies measuring intragastric pH over a 24-hour period.
Table 1: Intragastric pH Control
| Drug & Dosage | Mean % of 24h with pH > 4 (Day 5) | 24h Median Intragastric pH (Day 5) | Study Reference |
| Esomeprazole 40 mg | 68.4% | 4.9 | [1] |
| Omeprazole 40 mg | 62.0% | - | [1] |
| Esomeprazole 40 mg | 57.7% - 69.8% | - | [2] |
| Omeprazole 20 mg | 43.7% | 3.6 | [2][3] |
| Esomeprazole 20 mg | 53.0% (daytime) | 4.1 | [3][4] |
| Omeprazole 20 mg | 36.6% (daytime) | - | [4] |
Note: Daytime is defined as a 14-hour period.
Clinical Outcomes: Healing of Erosive Esophagitis
The enhanced acid suppression of esomeprazole leads to improved clinical outcomes, particularly in the healing of erosive esophagitis (EE).
Table 2: Healing Rates of Erosive Esophagitis
| Drug & Dosage | Healing Rate at 4 Weeks | Healing Rate at 8 Weeks | Study Reference |
| Esomeprazole 40 mg | 81.7% | 93.7% | [5][6] |
| Omeprazole 20 mg | 68.7% | 84.2% | [5][6] |
| Esomeprazole 40 mg | 72.7% (in Chinese subjects) | - | [7] |
| Omeprazole 20 mg | 50.0% (in Chinese subjects) | - | [7] |
| Esomeprazole 40 mg | - | 92.2% | [8] |
| Omeprazole 20 mg | - | 89.8% | [8] |
A meta-analysis of ten studies with over 10,000 patients revealed a significant difference in healing rates, favoring esomeprazole 40 mg over omeprazole 20 mg[9]. Another meta-analysis also concluded that esomeprazole demonstrated higher healing rates than omeprazole at both 4 and 8 weeks[10].
Pharmacokinetic Profile
The pharmacokinetic differences between esomeprazole and omeprazole underpin the observed variations in clinical efficacy. Esomeprazole is metabolized more slowly than omeprazole, primarily by the cytochrome P450 2C19 enzyme[11]. This leads to a higher area under the plasma concentration-time curve (AUC), meaning more of the active drug is available in the body for a longer period[3][11][12].
Table 3: Pharmacokinetic Parameters
| Drug & Dosage | Relative Area Under the Curve (AUC) vs. Omeprazole 20 mg | Key Pharmacokinetic Feature | Study Reference |
| Esomeprazole 40 mg | Over 5 times higher | Slower metabolism, less interpatient variability | [3][13] |
| Esomeprazole 20 mg | 80% higher | Slower metabolism, less interpatient variability | [3][13] |
| Omeprazole 20 mg | Baseline | Racemic mixture with faster clearance of the R-isomer | [11] |
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, multicenter clinical trials. The general methodology for these studies is outlined below.
Typical Clinical Trial Workflow
Intragastric pH Monitoring
-
Methodology : Continuous 24-hour intragastric pH monitoring is a standard method used to assess the pharmacodynamic effect of acid-suppressing medications[2].
-
Procedure : Patients are randomized to receive either esomeprazole or omeprazole for a specified period (e.g., 5 days) in a crossover design[3]. A pH probe is inserted into the stomach to record pH levels continuously over a 24-hour period on designated days of the treatment cycle[2][3].
-
Key Metrics : The primary endpoints typically include the percentage of time the intragastric pH remains above 4.0 and the 24-hour median pH[2][3]. A pH level above 4 is considered a critical threshold for the healing of acid-related mucosal damage.
Clinical Efficacy Trials for Erosive Esophagitis
-
Study Design : These are often large-scale, randomized, double-blind, parallel-group studies[5][6].
-
Patient Population : Patients with endoscopically confirmed erosive esophagitis are enrolled[5].
-
Treatment : Patients are randomly assigned to receive either esomeprazole or omeprazole once daily for a period of up to 8 weeks[5].
-
Primary Endpoint : The primary measure of efficacy is the proportion of patients with healed esophagitis at the end of the treatment period, as confirmed by endoscopy[5][6].
-
Secondary Endpoints : These may include the healing rates at earlier time points (e.g., 4 weeks), resolution of heartburn symptoms, and the proportion of heartburn-free days and nights[5][6].
Safety and Tolerability
Across multiple studies, the safety and tolerability profiles of esomeprazole and omeprazole have been found to be comparable[5][6]. The most commonly reported adverse events for both drugs include headache, diarrhea, and nausea[5][6].
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Esomeprazole 40 mg provides more effective intragastric acid control than lansoprazole 30 mg, omeprazole 20 mg, pantoprazole 40 mg and rabeprazole 20 mg in patients with gastro-oesophageal reflux symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Esomeprazole provides improved acid control vs. omeprazole In patients with symptoms of gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daytime intragastric acid control: post hoc analyses of esomeprazole 20 mg and over-the-counter proton-pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of esomeprazole compared with omeprazole in GERD patients with erosive esophagitis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of esomeprazole compared with omeprazole in GERD patients with erosive esophagitis: a randomized controlled trial - ProQuest [proquest.com]
- 7. wjgnet.com [wjgnet.com]
- 8. Drug treatment strategies for erosive esophagitis in adults: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative effectiveness and tolerability of esomeprazole and omeprazole in gastro-esophageal reflux disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of esomeprazole in the treatment of gastroesophageal reflux disease (GERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic studies with esomeprazole, the (S)-isomer of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of esomeprazole, the S-isomer of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinician.nejm.org [clinician.nejm.org]
A Comparative Analysis of In Vitro Release Kinetics of Various Esomeprazole Magnesium Brands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro release kinetics of different brands of esomeprazole magnesium, a widely used proton pump inhibitor for the treatment of acid-related stomach conditions. The data presented is based on scientific literature and aims to offer valuable insights into the formulation performance of the originator brand versus several generic equivalents. Understanding the dissolution behavior is critical for predicting a drug's bioavailability and therapeutic efficacy.
Comparative Dissolution Data
The following table summarizes the in vitro drug release data for a selection of commercially available esomeprazole magnesium tablets. The study evaluated drug release in simulated gastric fluid (SGF) followed by simulated intestinal fluid (SIF) to mimic the physiological transit of the dosage form.
| Brand Code | % Drug Release in SGF (pH 1.2) after 15 min | % Drug Release in SIF (pH 6.8) after 30 min | Predominant Release Kinetic Model |
| E1 (Originator) | Complied with USP Specification | Complied with USP Specification | First Order |
| E2 | Did not Comply | Complied with USP Specification | Zero Order & Higuchi |
| E3 | Complied with USP Specification | Complied with USP Specification | First Order |
| E4 | Complied with USP Specification* | Complied with USP Specification | Zero Order & Higuchi |
| E5 | Complied with USP Specification | Complied with USP Specification** | First Order |
| E6 | Complied with USP Specification | Complied with USP Specification | First Order |
| E7 | Did not Comply | Complied with USP Specification | First Order |
| E8 | Complied with USP Specification | Complied with USP Specification** | First Order |
| E9 | Complied with USP Specification | Complied with USP Specification** | First Order |
| E10 | Complied with USP Specification* | Did not Comply | First Order |
| E11 | Did not Comply | Did not Comply | Zero Order & Higuchi |
*USP specification for this stage is typically less than 10% drug release. The study noted compliance for these brands. **USP specification for this stage is typically not less than 80% drug release. The study indicated that almost all national brands investigated and the originator brand fulfilled the USP in vitro dissolution specification of 85% drug release within 45 minutes in simulated intestinal medium, with the exception of brands E10 and E11[1].
Experimental Protocols
The data presented in this guide was generated using a standardized in vitro dissolution testing protocol as described in the cited literature.
Dissolution Apparatus and Media
A USP Type II (Paddle) dissolution apparatus was used for the study. The dissolution media were prepared to simulate the physiological conditions of the stomach and small intestine.
-
Simulated Gastric Fluid (SGF): pH 1.2, prepared by diluting hydrochloric acid.
-
Simulated Intestinal Fluid (SIF): pH 6.8, prepared using a phosphate buffer.
Dissolution Procedure
The dissolution test was conducted in two stages:
-
Acid Stage: Tablets were placed in 900 mL of SGF at 37±0.5°C with a paddle speed of 75 rpm for a duration of 2 hours to assess the integrity of the enteric coating.
-
Buffer Stage: After the acid stage, the dissolution medium was changed to 900 mL of SIF at 37±0.5°C. The paddle speed was maintained at 75 rpm. Samples were withdrawn at predetermined time intervals.
Sample Analysis
The concentration of esomeprazole magnesium in the withdrawn samples was determined using UV-Vis spectrophotometry at a wavelength of 305 nm. The percentage of drug released was calculated based on the labeled content of the tablets.
Kinetic Analysis
To understand the mechanism of drug release, the dissolution data was fitted to various kinetic models:
-
Zero-Order Kinetics: Describes a constant drug release rate over time.
-
First-Order Kinetics: Describes a drug release rate that is dependent on the concentration of the drug remaining in the dosage form.
-
Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion.
The model that best fitted the dissolution data, determined by the highest correlation coefficient (R²), was considered the predominant release kinetic model.
Experimental Workflow
The following diagram illustrates the key steps involved in the comparative in vitro release kinetics study of esomeprazole magnesium brands.
Caption: Experimental workflow for the in vitro release kinetics comparison.
Discussion
The comparative analysis reveals notable differences in the in vitro release kinetics among the tested brands of esomeprazole magnesium. While the originator brand and several generic versions demonstrated compliance with USP dissolution specifications, some brands exhibited either incomplete release or a different release mechanism.
Brands E2, E4, and E11 predominantly followed Zero Order and Higuchi release kinetics, suggesting a release mechanism that is constant over time and governed by diffusion. In contrast, the originator brand (E1) and the majority of the other generic brands (E3, E5, E6, E7, E8, E9, E10) followed First Order kinetics, where the release rate is proportional to the remaining drug concentration in the tablet.
These findings underscore the importance of formulation characteristics in determining the drug release profile. Factors such as the type and amount of excipients, the manufacturing process, and the properties of the enteric coating can significantly influence the dissolution behavior and, consequently, the therapeutic performance of the drug product. For drug development professionals, these results highlight the necessity of rigorous in vitro testing to ensure bioequivalence and consistent product quality.
References
A Comparative Guide to Analytical Methods for Esomeprazole Magnesium Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical methods for the quantification of esomeprazole magnesium: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Visible) Spectrophotometry. The information presented is compiled from published, peer-reviewed research to assist in the selection of the most appropriate method for your specific analytical needs.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and quality control. It ensures that a newly developed or modified analytical procedure is equivalent to an existing, validated method. This process is essential when transferring methods between laboratories, introducing new instrumentation, or updating methodologies. A typical workflow involves comparing key validation parameters to establish the interchangeability of the methods.
Comparative Stability of Esomeprazole Magnesium: Trihydrate vs. Dihydrate Forms
A detailed analysis for researchers and drug development professionals on the relative stability of esomeprazole magnesium trihydrate and dihydrate, supported by experimental data and standardized protocols.
The stability of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing formulation strategies, shelf-life, and ultimately, therapeutic efficacy. Esomeprazole magnesium, the S-isomer of omeprazole, is a widely used proton pump inhibitor that exists in different hydrated forms, primarily as a trihydrate and a dihydrate. This guide provides a comparative analysis of the stability of these two hydrated forms, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Esomeprazole magnesium trihydrate is generally considered the more stable form, particularly in the presence of moisture.[1] Experimental evidence suggests that esomeprazole magnesium dihydrate is sensitive to moisture and can convert to the trihydrate form upon exposure to water or during formulation processes involving aqueous solvents.[1][2] From a chemical stability perspective under stress conditions, a specific crystalline form of the dihydrate (Form A) has been shown to be highly stable. However, the propensity of the dihydrate to hydrate further to the trihydrate form is a key consideration for formulation and storage.
Data Presentation: Quantitative Stability Analysis
The following tables summarize the available quantitative data from forced degradation and stability studies on both esomeprazole magnesium trihydrate and dihydrate.
Table 1: Stability of Esomeprazole Magnesium Trihydrate under Forced Degradation
| Stress Condition | Exposure Time | Temperature | Degradation (%) | Reference |
| 0.1 N HCl | 120 min | 60°C | ~2% | [3] |
| 0.1 N NaOH | 120 min | 60°C | ~2.5% | [3] |
| 3% H₂O₂ | 120 min | Room Temp | - | [3] |
| Dry Heat | 2 hours | 105°C | - | [3] |
| Photolytic (UV) | 200 Wh/m² | - | 1.32% | [3] |
| Photolytic (Sunlight) | 1.2 million lux hours | - | 0.55% | [3] |
| Humidity | 7 days | 25°C / 90% RH | - | [3] |
Table 2: Stability of Esomeprazole Magnesium Dihydrate (Form A) under Stress Conditions
| Stress Condition | Exposure Time | Temperature | Total Impurities (%) | Reference |
| Thermal | 7 days | 60°C | Not Detected | [4] |
| Humidity | 14 days | 40°C / 75% RH | Not Detected | [4] |
Discussion of Relative Stability
The data indicates that both the trihydrate and a specific polymorphic form of the dihydrate (Form A) exhibit good stability under various stress conditions. However, the critical differentiating factor is the behavior in the presence of moisture. The conversion of the dihydrate to the trihydrate suggests that the trihydrate is the thermodynamically more stable form under humid conditions.[1][2] This has significant implications for the choice of API form for formulation, particularly for solid dosage forms where moisture content can be a critical parameter. The trihydrate form would likely offer better protection against physical form conversion during manufacturing and storage.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Forced Degradation Study of Esomeprazole Magnesium Trihydrate
This protocol is based on studies investigating the degradation of esomeprazole under various stress conditions.[3]
-
Acid Hydrolysis: Esomeprazole magnesium trihydrate is refluxed with 0.1N HCl at 60°C for 120 minutes.
-
Base Hydrolysis: The drug is refluxed with 0.1N NaOH at 60°C for 120 minutes.
-
Oxidative Degradation: Esomeprazole is treated with 3% hydrogen peroxide at room temperature for 120 minutes.
-
Thermal Degradation: The sample is subjected to dry heat at 105°C for 2 hours.
-
Photostability: The drug is exposed to UV light (200 Wh/m²) and sunlight (1.2 million lux hours).
-
Humidity Stress: The sample is stored at 25°C and 90% relative humidity for 7 days.
-
Analysis: The stressed samples are analyzed by a stability-indicating HPLC method.
Stability-Indicating HPLC Method for Esomeprazole
The following is a typical HPLC method used for the analysis of esomeprazole and its degradation products.[3][5][6]
-
Column: C18 (e.g., 250mm x 4.6mm, 5µm)
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer pH 7.0) in a specified ratio (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 305 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of esomeprazole magnesium hydrates.
Logical Relationship of Hydrate Stability
Caption: Conversion of dihydrate to the more stable trihydrate form in the presence of moisture.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2013088272A1 - Pharmaceutical composition comprising esomeprazole magnesium dihydrate - Google Patents [patents.google.com]
- 3. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8362259B2 - Process for the preparation of esomeprazole magnesium in a stable form - Google Patents [patents.google.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validated Spectrophotometric Methods for the Determination of Esomeprazole Magnesium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various validated spectrophotometric methods for the quantitative determination of esomeprazole magnesium in bulk and pharmaceutical dosage forms. The performance of these methods is compared with a validated High-Performance Liquid Chromatography (HPLC) method, offering insights into their respective advantages and limitations. All experimental data is supported by published research, and detailed protocols are provided to ensure reproducibility.
Method Performance Comparison
The selection of an analytical method is critical in drug development and quality control, balancing accuracy, precision, cost, and efficiency. Below is a comparative summary of validation parameters for different analytical techniques used for esomeprazole magnesium determination.
Spectrophotometric Methods
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid approach for the analysis of esomeprazole magnesium. Various spectrophotometric methods, including direct UV analysis and derivative spectroscopy, have been validated and are presented below.
| Parameter | Zero-Order UV-Vis | First-Order Derivative | Second-Order Derivative | Colorimetric (5-Sulfosalicylic Acid) |
| Wavelength (λmax) | 237 - 301 nm | 293 nm | 281 nm | 365 nm |
| Linearity Range (µg/mL) | 5 - 30 | 4 - 40 | 4 - 40 | 2 - 48 |
| Correlation Coefficient (r²) | > 0.995 | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 99% - 102% | 99.59% - 100.79% | 99.30% - 100.69% | Not Reported |
| Precision (% RSD) | < 2% | < 2% | < 2% | Not Reported |
| Limit of Detection (LOD) (µg/mL) | 0.034 | Not Reported | Not Reported | 0.35 |
| Limit of Quantification (LOQ) (µg/mL) | 0.103 | Not Reported | Not Reported | Not Reported |
Alternative Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that offers high specificity and sensitivity, making it a benchmark for analytical method validation.
| Parameter | Reversed-Phase HPLC (RP-HPLC) |
| Column | C18 |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 7.4) (50:50 v/v) |
| Detection Wavelength | 302 nm |
| Linearity Range (µg/mL) | 25 - 150 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.56% - 99.90% |
| Precision (% RSD) | < 1.1% |
| Limit of Detection (LOD) (µg/mL) | 0.015 |
| Limit of Quantification (LOQ) (µg/mL) | 0.04 |
Experimental Protocols
Detailed methodologies for the validated analytical techniques are provided below. These protocols are based on established and published methods.
Zero-Order UV-Vis Spectrophotometric Method
This method relies on the direct measurement of absorbance of esomeprazole magnesium at its wavelength of maximum absorption.
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
Reagents:
-
Methanol (Analytical Grade)
-
Esomeprazole Magnesium Reference Standard
-
Esomeprazole Magnesium Tablets/Capsules
Procedure:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of esomeprazole magnesium reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[1]
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with methanol.[1]
-
Calibration Curve: Prepare a series of dilutions from the working standard solution to obtain concentrations ranging from 5 to 30 µg/mL. Measure the absorbance of each solution at the λmax of 237 nm against a methanol blank.[2] Plot a graph of absorbance versus concentration.
-
Sample Preparation: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of esomeprazole magnesium to a 100 mL volumetric flask, add methanol, sonicate to dissolve, and dilute to volume. Filter the solution.[1]
-
Analysis: Dilute the filtered sample solution with methanol to obtain a concentration within the calibration range. Measure the absorbance at 237 nm and determine the concentration from the calibration curve.[1]
Derivative Spectrophotometric Methods
Derivative spectroscopy can be used to enhance the resolution of overlapping spectra and eliminate background interference.
Instrumentation: A UV-Visible spectrophotometer capable of derivative spectral analysis.
Reagents:
-
Methanol (Analytical Grade)
-
Esomeprazole Magnesium Reference Standard
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions as described in the Zero-Order UV-Vis Spectrophotometric Method.
-
Spectral Analysis:
-
Scan the standard solution (e.g., 8 µg/mL) from 400 nm to 200 nm to obtain the zero-order spectrum.[3]
-
Convert the zero-order spectra to first and second-order derivative spectra using the instrument's software.[4]
-
For the first-order derivative , measure the amplitude at 293 nm.[3][4]
-
For the second-order derivative , measure the amplitude at 281 nm.[3][4]
-
-
Quantification: Construct calibration curves for the derivative amplitudes against concentration and determine the concentration of the sample.
Colorimetric Method using 5-Sulfosalicylic Acid
This method is based on the formation of a colored product between esomeprazole magnesium and 5-sulfosalicylic acid.
Instrumentation: A UV-Visible spectrophotometer.
Reagents:
-
Methanol (Analytical Grade)
-
5-Sulfosalicylic Acid
-
Esomeprazole Magnesium Reference Standard
Procedure:
-
Reaction: The method is based on the reaction of esomeprazole magnesium with 5-sulfosalicylic acid in methanol to form a yellow product.[5][6]
-
Measurement: The absorbance of the resulting yellow product is measured at its maximum wavelength of 365 nm.[5][6]
-
Quantification: A calibration curve is prepared by reacting known concentrations of esomeprazole magnesium with the reagent and measuring the absorbance.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method provides a highly specific and sensitive analysis of esomeprazole magnesium.
Instrumentation: An HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC Grade)
-
Phosphate Buffer (pH 7.4)
-
Potassium Hydroxide (for pH adjustment)
-
Esomeprazole Magnesium Reference Standard
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and phosphate buffer (pH 7.4) in a 50:50 v/v ratio. Filter and degas the mobile phase.[2]
-
Standard Preparation: Prepare a standard solution of esomeprazole magnesium in the mobile phase at a known concentration (e.g., 20 µg/mL).[2]
-
Sample Preparation: Prepare the sample solution as described for the spectrophotometric methods, but use the mobile phase as the diluent to achieve a concentration within the linear range.[2]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the concentration of esomeprazole magnesium in the sample by comparing its peak area with that of the standard.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates the key steps in a typical UV spectrophotometric analysis of esomeprazole magnesium.
Caption: Workflow for UV Spectrophotometric Analysis.
References
A Comparative Guide to Inter-Laboratory Validation of Esomeprazole Magnesium Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of esomeprazole magnesium, a proton pump inhibitor widely used in the treatment of acid-related disorders. The following sections detail the experimental protocols and performance data from various validation studies, offering insights into the robustness, reliability, and suitability of different analytical techniques for quality control and research purposes.
Comparative Analysis of Analytical Methods
The assay of esomeprazole magnesium is crucial for ensuring the quality and efficacy of its pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent and robust method, offering high specificity and sensitivity. However, UV-Spectrophotometry and Titrimetry present simpler and more cost-effective alternatives for specific applications.
Data Summary
The following tables summarize the quantitative data from various single-laboratory validation studies, providing a basis for comparing the performance of HPLC, UV-Spectrophotometry, and Titrimetric methods for the assay of esomeprazole magnesium.
Table 1: Comparison of HPLC Method Validation Parameters
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[4] |
| Column | Phenomenex Luna C18 | C18 | Zorbax SB C18 | Reversed-phase C18 |
| Mobile Phase | Ammonium dihydrogen phosphate buffer & Methanol | Acetonitrile/phosphate buffer (60:40, v/v, pH 7) | Buffer (pH 6.8) & Acetonitrile (40:60 v/v) | Methanol, Acetonitrile & 0.05 M phosphate buffer (45:10:45, v/v/v, pH 7) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 302 nm | 205 nm | 280 nm | 302 nm |
| Linearity Range | 10-400 µg/mL | 100-1000 ng/mL | 50-150 µg/mL | 0.01-2.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9992 | 0.9990 | 0.999 |
| Precision (%RSD) | < 1.1% (Repeatability & Intermediate) | 0.66-0.86% (Intra-day), 0.84-1.11% (Inter-day) | < 2% | < 1% |
| Accuracy (% Recovery) | 99.56-99.90% | 97.82-98.22% | Not explicitly stated, but within limits | > 90% |
| LOD | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.0102 µg/mL |
| LOQ | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.0309 µg/mL |
Table 2: Comparison of UV-Spectrophotometric and Titrimetric Method Validation Parameters
| Parameter | UV-Spectrophotometric Method 1[5] | UV-Spectrophotometric Method 2[6] | Titrimetric Method[7][8] |
| Method Principle | First and Second Order Derivative | Colorimetric reaction with Indigo Carmine | Complexometric Titration with EDTA |
| Solvent/Reagent | Methanol | Methanol and Chloroform (80:20) with Indigo Carmine | EDTA, Zinc Sulphate, Eriochrome Black T |
| λmax / Endpoint | 293 nm (1st order), 281 nm (2nd order) | 577 nm and 617 nm | Color change from blue to violet |
| Linearity Range | 4-40 µg/mL | 5-35 µg/mL | Not Applicable |
| Correlation Coefficient (r²) | 0.9999 | 0.9997 and 0.9989 | Not Applicable |
| Precision (%RSD) | < 2% (Intra-day & Inter-day) | < 2% | Not explicitly stated |
| Accuracy (% Recovery) | 99.59-100.69% | ~101.8% | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the information gathered from the cited validation studies.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol represents a typical HPLC method for the assay of esomeprazole magnesium in tablets.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve esomeprazole magnesium reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Weigh and powder a specific number of tablets (e.g., 20). Transfer a portion of the powder equivalent to a specified amount of esomeprazole magnesium into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.[3]
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.[1][2][3][4] The pH of the buffer is a critical parameter.
-
Flow Rate: Typically set between 0.8 and 1.0 mL/min.[1][2][3][4]
-
Detection: UV detection is performed at a wavelength where esomeprazole shows maximum absorbance, commonly around 302 nm.[1][4]
-
Validation Parameters:
-
Linearity: A series of standard solutions of different concentrations are prepared and injected to construct a calibration curve.
-
Precision: Assessed by performing repeated injections of the same sample on the same day (intra-day) and on different days (inter-day).[1][2]
-
Accuracy: Determined by the standard addition method, where known amounts of the reference standard are added to the sample.[2]
-
Specificity: The ability of the method to separate the analyte from potential interfering substances is evaluated.
-
UV-Spectrophotometric Protocol
This protocol outlines a simple UV-spectrophotometric method for esomeprazole magnesium estimation.
-
Standard and Sample Preparation:
-
Standard Stock Solution: A known concentration of esomeprazole magnesium reference standard is prepared in a suitable solvent, such as methanol.[5]
-
Sample Solution: An accurately weighed amount of powdered tablets is dissolved in the solvent, sonicated, filtered, and diluted to a suitable concentration.[5]
-
-
Spectrophotometric Measurement:
-
Validation Parameters:
-
Linearity: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of varying concentrations.
-
Precision and Accuracy: Determined similarly to the HPLC method.
-
Titrimetric Protocol
This protocol describes a complexometric titration method for determining the magnesium content in esomeprazole magnesium.
-
Principle: The method is based on the complex formation between magnesium ions and ethylenediaminetetraacetic acid (EDTA).[7]
-
Procedure:
-
An accurately weighed sample of esomeprazole magnesium is dissolved.
-
A known excess of a standardized EDTA solution is added to the sample solution, which is buffered to a specific pH (e.g., pH 9).[7]
-
The excess, unreacted EDTA is then back-titrated with a standardized zinc sulphate solution using a suitable indicator like Eriochrome Black T.[7]
-
A blank titration is performed to determine the total amount of EDTA added.
-
-
Calculation: The magnesium content is calculated based on the difference in the volume of the titrant consumed by the blank and the sample.
Visualizations
The following diagrams illustrate the workflows for the validation of esomeprazole magnesium assays.
Caption: HPLC method validation workflow for esomeprazole magnesium assay.
Caption: Workflow for UV-Spectrophotometric and Titrimetric assays.
References
- 1. asianpubs.org [asianpubs.org]
- 2. jfda-online.com [jfda-online.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. rjptonline.org [rjptonline.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Development and Validation of Simple Titrimetric Method for the Determination of Magnesium Content in Esomeprazole Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Esomeprazole Magnesium Salt: A Guide for Laboratory Professionals
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of esomeprazole magnesium salt, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring compliance with regulations and minimizing environmental impact.
I. Regulatory Framework
The disposal of pharmaceutical compounds, including this compound, is governed by multiple federal and state agencies. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA), which outlines the handling of hazardous waste.[1][2][3] Additionally, specific regulations such as the EPA's Subpart P provide standards for managing hazardous waste pharmaceuticals in healthcare and laboratory settings.[2][4] It is imperative that all disposal activities comply with federal, state, and local regulations, which may be more stringent than federal guidelines.[1]
II. Waste Characterization
Before disposal, laboratory personnel must determine if the this compound waste is classified as hazardous.[5] While some safety data sheets (SDS) indicate that esomeprazole is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, it must be treated as a chemical waste.[6][7] The classification may depend on whether it exhibits characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[8] Always consult your institution's Environmental Health & Safety (EH&S) office for guidance on characterization and to ensure complete and accurate classification.[7]
III. Step-by-Step Disposal Procedure
The following procedure outlines the best practices for the disposal of this compound from a laboratory setting.
-
Consult Institutional Guidelines: Before initiating disposal, contact your institution's EH&S office.[7] They will provide specific protocols, approved waste containers, and collection services that are compliant with all relevant regulations.
-
Segregate the Waste: Do not mix this compound waste with other waste streams.[7][9] Keeping chemical wastes separate prevents potentially dangerous reactions and ensures proper disposal classification.
-
Use Approved Containers:
-
Collect solid this compound waste in a dedicated, compatible, and leak-proof container.[8][10]
-
Whenever possible, use the original container. If not available, select a container that is compatible with the chemical.[7]
-
Ensure the container is kept closed at all times, except when adding waste.[8][10]
-
-
Properly Label the Container:
-
Store Waste Appropriately:
-
Arrange for Professional Disposal:
IV. Prohibited Disposal Methods
-
DO NOT Dispose of Down the Drain: Never discharge this compound into the sanitary sewer system.[5][7][12] Wastewater treatment facilities are often not equipped to remove complex pharmaceutical compounds, leading to contamination of waterways.[7] The EPA's Subpart P rule explicitly bans the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2][12]
-
DO NOT Discard in Regular Trash: Uncontrolled disposal in solid waste can lead to environmental contamination and potential for accidental exposure.[7][13]
-
DO NOT Evaporate: Intentionally evaporating chemical waste in a fume hood is not a permissible disposal method.[10]
V. Handling Spills and Empty Containers
-
Spill Cleanup: In case of a spill, prevent the powder from becoming airborne.[14] Carefully sweep or vacuum the solid material into a suitable, sealed container for disposal.[5][14] Decontaminate the area and report the spill to your laboratory supervisor.[7]
-
Empty Containers: A container that held this compound should be managed as chemical waste. If the waste is classified as acutely hazardous, the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous trash.[9][10] Always deface labels on empty containers before disposal.[10]
Environmental Fate and Ecotoxicity Data
While direct disposal of the chemical salt into the environment is prohibited, it is useful for researchers to understand the substance's environmental profile following patient use. After administration, esomeprazole is almost completely metabolized, with approximately 80% of inactive metabolites excreted in urine and 20% in feces.[15][16][17] The parent compound is not expected to be persistent in the aquatic environment.[15]
| Parameter | Value/Result | Source |
| Metabolism & Excretion | <1% of parent drug excreted in urine; ~80% of dose excreted as inactive metabolites in urine, ~20% in feces. | [16][17][18] |
| Environmental Persistence | Not readily biodegradable, but expected to be rapidly degraded in the aquatic environment via abiotic processes. | [18][19] |
| Bioaccumulation Potential | Unlikely to bioaccumulate in organisms. | [18] |
| Predicted Environmental Concentration (PEC) | 1.3 µg/L (combined for esomeprazole and omeprazole) | [18] |
| Predicted No-Effect Concentration (PNEC) | 100 µg/L | [18] |
| Risk Assessment (PEC/PNEC Ratio) | 0.013 (Indicates low environmental risk from patient use) | [18] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 4. epa.gov [epa.gov]
- 5. aksci.com [aksci.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. vumc.org [vumc.org]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 13. acs.org [acs.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Frontiers | Pharmacokinetics and bioequivalence study of esomeprazole magnesium enteric-coated tablets 20 mg in healthy Chinese subjects under fasting and fed conditions [frontiersin.org]
- 18. astrazeneca.com [astrazeneca.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
